3-(4-Piperidinyl)-1,3-benzoxazol-2(3H)-one
Description
Structure
3D Structure
Properties
IUPAC Name |
3-piperidin-4-yl-1,3-benzoxazol-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O2/c15-12-14(9-5-7-13-8-6-9)10-3-1-2-4-11(10)16-12/h1-4,9,13H,5-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDARRYSVKYQEIW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1N2C3=CC=CC=C3OC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90462299 | |
| Record name | 3-(4-Piperidinyl)-1,3-benzoxazol-2(3H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90462299 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
215878-20-9 | |
| Record name | 3-(4-Piperidinyl)-1,3-benzoxazol-2(3H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90462299 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Chemical and Pharmacological Properties of 3-(4-Piperidinyl)-1,3-benzoxazol-2(3H)-one
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive overview of the chemical properties, synthesis, and potential pharmacological significance of 3-(4-Piperidinyl)-1,3-benzoxazol-2(3H)-one, a heterocyclic compound of interest in medicinal chemistry. By synthesizing available data on its core structure and related analogues, this document aims to equip researchers and drug development professionals with the foundational knowledge necessary for further investigation and application.
Introduction: The Benzoxazolone Scaffold in Drug Discovery
The 1,3-benzoxazol-2(3H)-one nucleus is a "privileged scaffold" in medicinal chemistry, recognized for its versatile biological activities.[1] This structural motif is present in a wide array of compounds demonstrating potential as anticancer, analgesic, anti-inflammatory, and neuroprotective agents.[1][2] The incorporation of a piperidinyl group, a common pharmacophore in central nervous system (CNS) active drugs, at the N-3 position suggests that this compound may possess significant neuromodulatory properties.
This guide will delve into the known chemical characteristics of this specific molecule, outline plausible synthetic routes based on established methodologies for related compounds, and explore its potential pharmacological profile by examining the activities of structurally similar agents.
Chemical Identity and Properties
While detailed experimental data for this compound is not extensively reported in publicly accessible literature, its fundamental properties can be defined. The compound is most commonly available and referenced as its hydrochloride salt.
| Property | Value | Source |
| Chemical Name | This compound hydrochloride | [3] |
| Synonyms | 3-(Piperidin-4-yl)benzo[d]oxazol-2(3H)-one hydrochloride | [4] |
| CAS Number | 162045-54-7 | [3] |
| Molecular Formula | C₁₂H₁₅ClN₂O₂ | [3] |
| Molecular Weight | 254.71 g/mol | [3] |
| Storage Conditions | Store at 2-8°C under an inert atmosphere (e.g., Nitrogen or Argon). |
Note: The molecular formula and weight correspond to the hydrochloride salt.
Synthesis and Characterization
Proposed Synthetic Pathway
The synthesis of the core 2-(piperidin-4-yl)benzo[d]oxazole intermediate is a key step. This can be achieved through the cyclization of 2-aminophenol with piperidine-4-carboxylic acid. Subsequent reaction of this intermediate would lead to the target compound. A related patent for 3-piperidinyl-substituted 1,2-benzisoxazoles provides a foundational methodology that can be adapted.[5]
A general procedure for the synthesis of related benzimidazolone derivatives, which can be conceptually applied here, involves the reaction of a substituted aniline with 1,1'-carbonyldiimidazole (CDI) to form the heterocyclic core.[6] Alkylation or acylation at the nitrogen atom can then be performed to introduce the desired piperidinyl moiety.
Experimental Protocol: A Generalizable Approach for N-Alkylation
The following protocol outlines a general method for the N-alkylation of a heterocyclic core, which could be adapted for the final step in the synthesis of this compound, assuming the precursor 1,3-benzoxazol-2(3H)-one is first coupled with a protected 4-halopiperidine.
-
Reaction Setup: To a stirred suspension of a heterocyclic core (e.g., 1,3-benzoxazol-2(3H)-one) and a base such as potassium carbonate (K₂CO₃) in a suitable aprotic solvent like acetonitrile (ACN), add the alkylating agent (e.g., a protected 4-halopiperidine).
-
Reaction Conditions: Reflux the reaction mixture for several hours, monitoring the progress by thin-layer chromatography (TLC).
-
Workup and Purification: After completion, cool the mixture and concentrate it in vacuo. Dilute the residue with water and extract with an organic solvent such as ethyl acetate (EtOAc). The combined organic layers are then dried, filtered, and concentrated. The crude product can be purified by column chromatography.
-
Deprotection: If a protecting group (e.g., Boc) is used on the piperidine nitrogen, a final deprotection step using an acid like trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in a suitable solvent would be necessary to yield the final product.
References
- 1. researchgate.net [researchgate.net]
- 2. WS-50030 [7-{4-[3-(1H-inden-3-yl)propyl]piperazin-1-yl}-1,3-benzoxazol-2(3H)-one]: a novel dopamine D2 receptor partial agonist/serotonin reuptake inhibitor with preclinical antipsychotic-like and antidepressant-like activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 3-[(Aryl)(4-fluorobenzyloxy)methyl]piperidine derivatives: high-affinity ligands for the serotonin transporter - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 3-(1-aminopropan-2-yl)benzo[d]oxazol-2(3H)-one hydrochloride | 1864060-14-9 | Benchchem [benchchem.com]
- 5. US4804663A - 3-piperidinyl-substituted 1,2-benzisoxazoles and 1,2-benzisothiazoles - Google Patents [patents.google.com]
- 6. derpharmachemica.com [derpharmachemica.com]
A Comprehensive Guide to the Structural Elucidation of 3-(4-Piperidinyl)-1,3-benzoxazol-2(3H)-one
Abstract
This technical guide provides a detailed, multi-faceted strategy for the definitive structure elucidation of 3-(4-Piperidinyl)-1,3-benzoxazol-2(3H)-one, a heterocyclic compound of significant interest in medicinal chemistry. Synthesizing insights from mass spectrometry, nuclear magnetic resonance spectroscopy, infrared spectroscopy, and single-crystal X-ray crystallography, this document serves as a practical manual for researchers, chemists, and drug development professionals. The narrative emphasizes not only the procedural steps of each analytical technique but also the underlying scientific rationale, ensuring a self-validating and robust analytical workflow. All protocols and data interpretations are grounded in established principles and supported by authoritative references to ensure scientific integrity.
Introduction and Strategic Overview
The compound this compound is a bifunctional molecule featuring a rigid benzoxazolone core linked to a flexible piperidine moiety. Such scaffolds are prevalent in pharmacologically active agents, making unambiguous structural confirmation a critical prerequisite for any further biological or medicinal investigation. The potential for isomeric confusion and the need for precise characterization demand a rigorous, integrated analytical approach.
This guide eschews a simple checklist of procedures in favor of a logical, causality-driven workflow. The elucidation process begins with foundational techniques that confirm molecular weight and elemental composition, proceeds to detailed mapping of the atomic connectivity, and culminates in the definitive determination of the three-dimensional structure. Each step is designed to build upon the last, creating a cascade of evidence that converges on a single, validated chemical structure.
The Analyte: this compound
The target molecule consists of two key heterocyclic systems connected by a nitrogen-carbon bond. Understanding the distinct chemical environments of each component is fundamental to interpreting the spectral data that follows.
-
1,3-Benzoxazol-2(3H)-one: A bicyclic system containing a benzene ring fused to an oxazolone ring. The lactam-like carbonyl group and the aromatic system are key features that will yield characteristic spectroscopic signals.
-
Piperidine: A saturated six-membered nitrogen-containing ring. Its non-aromatic nature and conformational flexibility will be reflected in the aliphatic region of the NMR spectrum.
Below is the proposed structure with systematic numbering used for subsequent spectral assignments.
An In-Depth Technical Guide to 3-(4-Piperidinyl)-1,3-benzoxazol-2(3H)-one
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 3-(4-Piperidinyl)-1,3-benzoxazol-2(3H)-one (CAS No. 215878-20-9), a heterocyclic compound belonging to the benzoxazolone class. The 2(3H)-benzoxazolone core is recognized as a "privileged scaffold" in medicinal chemistry, known for its broad therapeutic potential.[1] This document synthesizes available data on its chemical properties, proposes a robust synthetic pathway based on established methodologies for analogous structures, and outlines detailed characterization protocols. Furthermore, it explores the potential pharmacological applications of this molecule by examining the well-documented activities of structurally related compounds, including their roles as central nervous system agents and kinase inhibitors. This guide is intended to serve as a foundational resource for researchers engaged in the discovery and development of novel therapeutics.
Core Compound Identification and Properties
This compound is a specific derivative of the benzoxazolone family, featuring a piperidine moiety attached at the N3 position of the heterocyclic ring. This structural combination is of significant interest in medicinal chemistry.
| Property | Value | Source(s) |
| CAS Number | 215878-20-9 | [2] |
| Molecular Formula | C₁₂H₁₄N₂O₂ | |
| Molecular Weight | 218.25 g/mol | |
| IUPAC Name | 3-(piperidin-4-yl)-1,3-benzoxazol-2-one | |
| Appearance | Expected to be a solid |
Note: Physical properties like melting point and solubility are not publicly documented and would require experimental determination.
Synthesis and Purification
Proposed Synthetic Workflow
The synthesis can be envisioned as a two-step process starting from commercially available reagents.
Caption: Proposed two-step synthesis of this compound.
Experimental Protocol: Representative Synthesis
This protocol is a representative method adapted from procedures for structurally similar compounds.[5] Researchers should perform small-scale trials to optimize reaction conditions.
Step 1: Synthesis of tert-butyl 4-(2-oxo-1,3-benzoxazol-3(2H)-yl)piperidine-1-carboxylate
-
To a stirred solution of 1,1'-Carbonyldiimidazole (CDI) (1.1 equivalents) in anhydrous Dichloromethane (DCM) at room temperature, add a solution of tert-butyl 4-aminopiperidine-1-carboxylate (1.0 equivalent).
-
Stir the mixture for 30 minutes.
-
Add o-aminophenol (1.0 equivalent) to the reaction mixture.
-
Stir the reaction overnight at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, wash the reaction mixture sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (Silica gel, Hexane:Ethyl Acetate gradient) to yield the protected intermediate.
Step 2: Synthesis of this compound (Final Product)
-
Dissolve the protected intermediate from Step 1 in a minimal amount of DCM.
-
Add an excess of Trifluoroacetic Acid (TFA) (e.g., 10 equivalents in a 10% DCM solution) or a saturated solution of HCl in 1,4-dioxane.
-
Stir the mixture at room temperature for 2-4 hours, monitoring the deprotection by TLC.
-
Upon completion, concentrate the mixture under reduced pressure to remove the acid and solvent.
-
Neutralize the residue with a saturated solution of sodium bicarbonate and extract the product with a suitable organic solvent (e.g., Ethyl Acetate or DCM).
-
Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and evaporate the solvent to yield the final product.
-
Further purification can be achieved by recrystallization from a suitable solvent system (e.g., Ethanol/Hexane).
Analytical Characterization
Thorough characterization is essential to confirm the identity and purity of the synthesized compound. Based on its structure, the following spectral data would be expected.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: Expected signals would include aromatic protons from the benzoxazole ring (typically in the δ 7.0-7.5 ppm region), a multiplet for the piperidine methine proton (CH-N), and distinct signals for the axial and equatorial protons of the piperidine CH₂ groups. The N-H proton of the piperidine may appear as a broad singlet.
-
¹³C NMR: A characteristic signal for the carbonyl carbon (C=O) of the oxazolone ring is expected around δ 155 ppm. Aromatic carbons and distinct signals for the piperidine carbons would also be present.
Mass Spectrometry (MS)
-
Electrospray ionization (ESI) mass spectrometry in positive ion mode should show a prominent peak corresponding to the protonated molecule [M+H]⁺ at m/z 219.11.
Infrared (IR) Spectroscopy
-
A strong absorption band characteristic of the cyclic carbamate carbonyl (C=O) stretch is expected in the range of 1750-1780 cm⁻¹. C-N and C-O stretching bands, as well as aromatic C-H bands, will also be present.
Pharmacological Potential and Applications
The this compound scaffold is a key feature in numerous pharmacologically active agents. While this specific molecule has not been extensively profiled, its structural components suggest significant potential for therapeutic applications.
Central Nervous System (CNS) Activity
The piperidinyl-benzisoxazole scaffold, a close structural isomer, is the core of atypical antipsychotic drugs like Risperidone.[6] These compounds often exhibit high affinity for dopamine D₂ and serotonin 5-HT₂ₐ receptors.[1] The neuroleptic activity of these related structures is well-documented, suggesting that this compound could be a valuable tool compound or starting point for developing novel CNS-active agents.[7]
Caption: Hypothesized mechanism of CNS activity based on related structures.
Oncology and Kinase Inhibition
Derivatives of piperidinyl-benzoxazole have been designed and synthesized as potent dual inhibitors of key receptor tyrosine kinases like VEGFR-2 and c-Met, which are crucial for tumor growth and angiogenesis. This suggests a potential application for the core scaffold in the development of novel anticancer agents.
Anti-inflammatory Activity
The structurally related 1-(piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one scaffold has been investigated for its ability to inhibit the NLRP3 inflammasome, a key component in the inflammatory response.[5] This opens a promising avenue for exploring the anti-inflammatory potential of the title compound.
Safety and Handling
While specific toxicity data for this compound is unavailable, general precautions for handling chemical compounds of this class should be strictly followed.
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.
-
Ventilation: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or vapors.
-
Handling: Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.
-
Storage: Store in a tightly sealed container in a cool, dry place.
For related compounds, hazards such as skin and eye irritation have been noted. This material should be considered hazardous until comprehensive toxicological data is available.
References
- 1. 3-(Piperidin-4-yl)benzo[d]isoxazole | C12H14N2O | CID 13076436 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chembk.com [chembk.com]
- 3. US3812138A - Process for preparing benzoxazolones-(2)and benzothiazolones-(2) - Google Patents [patents.google.com]
- 4. derpharmachemica.com [derpharmachemica.com]
- 5. Chemical Modulation of the 1-(Piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one Scaffold as a Novel NLRP3 Inhibitor [mdpi.com]
- 6. ossila.com [ossila.com]
- 7. US4804663A - 3-piperidinyl-substituted 1,2-benzisoxazoles and 1,2-benzisothiazoles - Google Patents [patents.google.com]
An In-Depth Technical Guide to the Synthesis of 3-(4-Piperidinyl)-1,3-benzoxazol-2(3H)-one
This guide provides a comprehensive overview of a robust and efficient synthetic pathway for 3-(4-Piperidinyl)-1,3-benzoxazol-2(3H)-one, a heterocyclic scaffold of significant interest to researchers, scientists, and drug development professionals. The benzoxazolone moiety is a privileged structure in medicinal chemistry, exhibiting a wide range of biological activities.[1][2] This document outlines a multi-step synthesis, elucidates the underlying chemical principles, and provides detailed experimental protocols.
Introduction: The Significance of the Benzoxazolone Core
The 1,3-benzoxazol-2(3H)-one nucleus is a versatile pharmacophore present in numerous biologically active compounds.[3][4] Its derivatives have demonstrated a broad spectrum of pharmacological properties, including analgesic, anti-inflammatory, antimicrobial, and neuroprotective activities.[1][2] The incorporation of a piperidinyl substituent at the N-3 position can significantly modulate the physicochemical properties and biological activity of the parent molecule, making this compound a valuable target for drug discovery programs.
Synthetic Strategy: A Convergent Approach
The synthesis of this compound is most effectively achieved through a convergent strategy. This involves the independent synthesis of two key building blocks: the 1,3-benzoxazol-2(3H)-one core and a suitably protected 4-functionalized piperidine derivative. These fragments are then coupled, followed by a final deprotection step to yield the target compound. This approach allows for flexibility in the synthesis of analogs and facilitates purification of intermediates.
The proposed synthetic workflow is illustrated below:
Caption: Overall synthetic workflow for this compound.
Part 1: Synthesis of the 1,3-Benzoxazol-2(3H)-one Core
The formation of the benzoxazolone ring system is a critical first step. A common and efficient method involves the cyclization of 2-aminophenol with a carbonyl source, such as urea.[5] This reaction proceeds through the formation of an intermediate N-phenylurea derivative, which then undergoes intramolecular cyclization with the elimination of ammonia.
Experimental Protocol: Synthesis of 1,3-Benzoxazol-2(3H)-one
Materials:
| Reagent/Solvent | Molecular Weight | Quantity (molar eq.) |
| 2-Aminophenol | 109.13 g/mol | 1.0 |
| Urea | 60.06 g/mol | 1.5 |
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, combine 2-aminophenol and urea.
-
Heat the mixture to 130-140 °C. The solids will melt and react, with the evolution of ammonia gas.
-
Maintain the temperature for 2-3 hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC).
-
Cool the reaction mixture to room temperature. The product will solidify.
-
Recrystallize the crude product from water or an ethanol/water mixture to afford pure 1,3-benzoxazol-2(3H)-one as a white crystalline solid.
Part 2: Preparation of N-Boc-4-hydroxypiperidine
To ensure selective coupling at the desired positions and to avoid side reactions, the piperidine nitrogen is protected with a tert-butyloxycarbonyl (Boc) group. N-Boc-4-hydroxypiperidine is a commercially available reagent, but can also be prepared from 4-hydroxypiperidine.
Part 3: Coupling via Mitsunobu Reaction
The Mitsunobu reaction is a powerful tool for the formation of carbon-nitrogen bonds with inversion of stereochemistry at the alcohol carbon.[6][7] In this key step, 1,3-benzoxazol-2(3H)-one acts as the nucleophile, attacking the activated N-Boc-4-hydroxypiperidine. The reaction is typically mediated by a combination of a phosphine, such as triphenylphosphine (PPh₃), and an azodicarboxylate, like diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).[6]
Caption: Generalized mechanism of the Mitsunobu reaction.
Experimental Protocol: Synthesis of N-Boc-3-(4-piperidinyl)-1,3-benzoxazol-2(3H)-one
Materials:
| Reagent/Solvent | Molecular Weight | Quantity (molar eq.) |
| 1,3-Benzoxazol-2(3H)-one | 135.12 g/mol | 1.0 |
| N-Boc-4-hydroxypiperidine | 201.26 g/mol | 1.1 |
| Triphenylphosphine (PPh₃) | 262.29 g/mol | 1.2 |
| Diisopropyl azodicarboxylate (DIAD) | 202.21 g/mol | 1.2 |
| Anhydrous Tetrahydrofuran (THF) | - | - |
Procedure:
-
To an oven-dried, round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 1,3-benzoxazol-2(3H)-one, N-Boc-4-hydroxypiperidine, and triphenylphosphine.
-
Dissolve the solids in anhydrous THF.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add DIAD dropwise to the stirred solution. An exothermic reaction may be observed.
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield N-Boc-3-(4-piperidinyl)-1,3-benzoxazol-2(3H)-one.
Part 4: Deprotection of the Piperidine Nitrogen
The final step in the synthesis is the removal of the Boc protecting group to unmask the secondary amine of the piperidine ring. This is typically achieved under acidic conditions, for instance, using trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in an appropriate solvent.[8][9][10]
Experimental Protocol: Synthesis of this compound
Materials:
| Reagent/Solvent | Quantity |
| N-Boc-3-(4-piperidinyl)-1,3-benzoxazol-2(3H)-one | 1.0 eq. |
| Trifluoroacetic acid (TFA) | 10-20% v/v in Dichloromethane (DCM) |
Procedure:
-
Dissolve N-Boc-3-(4-piperidinyl)-1,3-benzoxazol-2(3H)-one in dichloromethane.
-
Add trifluoroacetic acid to the solution and stir at room temperature.
-
Monitor the reaction by TLC until the starting material is consumed (typically 1-4 hours).
-
Concentrate the reaction mixture under reduced pressure to remove the solvent and excess TFA.
-
Dissolve the residue in a suitable solvent (e.g., ethyl acetate) and wash with a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate to yield the crude product.
-
If necessary, the final compound can be further purified by recrystallization or column chromatography.
Characterization
The structural confirmation of the final product and key intermediates should be performed using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR will confirm the connectivity of atoms and the successful formation of the desired structure.
-
Infrared (IR) Spectroscopy: Characteristic absorption bands will indicate the presence of key functional groups, such as the carbonyl of the benzoxazolone ring and the N-H of the piperidine.
-
Mass Spectrometry (MS): Will determine the molecular weight of the compound, confirming its elemental composition.
Trustworthiness and Validation
The described protocols are based on well-established and reliable chemical transformations.[3][6] The success of each step can be readily validated through routine analytical techniques such as TLC for reaction monitoring and NMR and MS for structural confirmation of the products. The convergent nature of the synthesis allows for the purification of intermediates, ensuring the high purity of the final compound.
Conclusion
This technical guide provides a detailed and logical pathway for the synthesis of this compound. By following the outlined procedures, researchers can reliably produce this valuable heterocyclic compound for further investigation in various fields of chemical and pharmaceutical sciences. The provided mechanistic insights and detailed protocols are intended to empower researchers to not only replicate this synthesis but also to adapt it for the creation of novel analogs.
References
- 1. jocpr.com [jocpr.com]
- 2. derpharmachemica.com [derpharmachemica.com]
- 3. A green approach for the synthesis of 2-substituted benzoxazoles and benzothiazoles via coupling/cyclization reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. Mitsunobu and related reactions: advances and applications. | Semantic Scholar [semanticscholar.org]
- 7. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. Solvent-Free Mechanochemical Deprotection of N-Boc Group [scirp.org]
- 10. benchchem.com [benchchem.com]
An In-Depth Technical Guide to the Solubility and Stability of 3-(4-Piperidinyl)-1,3-benzoxazol-2(3H)-one
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-(4-Piperidinyl)-1,3-benzoxazol-2(3H)-one is a heterocyclic compound of interest in medicinal chemistry due to its structural motifs, which are present in various biologically active molecules. The benzoxazolone core is a privileged scaffold, and the piperidinyl group is frequently incorporated to modulate physicochemical properties such as solubility and to interact with biological targets. A thorough understanding of the solubility and stability of this molecule is a critical prerequisite for its advancement in any research and development pipeline, from initial screening to formulation.[1]
This guide provides a comprehensive framework for characterizing the solubility and stability of this compound. In the absence of extensive published data on this specific molecule, this document serves as a predictive guide and a practical manual, offering detailed protocols based on established principles of physical chemistry and regulatory guidelines for pharmaceutical development.
Predicted Physicochemical Profile of this compound
The physicochemical properties of a molecule are dictated by its structure. By dissecting the components of this compound, we can predict its behavior in various environments.
Structural Analysis:
-
1,3-Benzoxazol-2(3H)-one Core: This planar, aromatic system is relatively non-polar. The parent compound, 2(3H)-Benzoxazolone, is described as only slightly soluble in water and possesses a weakly acidic proton on the nitrogen (pKa ≈ 9.30).[2] This suggests that the core itself contributes to low aqueous solubility.
-
Piperidinyl Substituent: The key feature of this moiety is its basic nitrogen atom. The pKa of piperidine is approximately 11.2, and while substitution will modulate this, we can expect the piperidinyl nitrogen in this molecule to be protonated at physiological pH. This ionization is crucial as it introduces a positive charge, which will significantly enhance its solubility in acidic to neutral aqueous solutions compared to the parent benzoxazolone.
Predicted Solubility Behavior:
-
pH-Dependent Solubility: Due to the basic piperidinyl nitrogen, the aqueous solubility of this compound is expected to be highly pH-dependent. At low pH, the molecule will exist as a protonated, cationic species, leading to higher solubility. As the pH increases towards and beyond the pKa of the piperidinyl nitrogen, the molecule will become deprotonated and exist as the free base. This neutral form is expected to be significantly less soluble, and precipitation may occur.
-
Organic Solubility: The molecule's aromatic core and aliphatic piperidine ring suggest that the free base form will have good solubility in a range of organic solvents, such as methanol, ethanol, DMSO, and dichloromethane.
-
Partition Coefficient (LogP): The partition coefficient, which describes the distribution of a compound between an organic and an aqueous phase, will also be pH-dependent. The LogP of the free base is predicted to be moderate to high, indicating good lipophilicity. However, at acidic pH, the LogD (distribution coefficient) will be much lower due to the increased concentration of the charged species in the aqueous phase.[3]
A Practical Guide to Solubility Determination
To move from prediction to empirical data, a systematic experimental approach is necessary.
Experimental Protocol: Thermodynamic Solubility Assessment
This protocol outlines the steps to determine the equilibrium solubility of this compound.
1. Materials and Equipment:
- This compound (solid)
- Selected solvents (e.g., Water, Phosphate Buffered Saline pH 7.4, 0.1 N HCl, various organic solvents)
- Vials with screw caps
- Orbital shaker or rotator with temperature control
- Centrifuge
- Calibrated pH meter
- Analytical balance
- HPLC with a suitable column (e.g., C18) and detector (e.g., UV)
- Syringe filters (e.g., 0.45 µm PTFE or PVDF)
2. Procedure:
- Preparation: Add an excess amount of the solid compound to a vial containing a known volume of the desired solvent. The presence of undissolved solid at the end of the experiment is crucial to ensure saturation.
- Equilibration: Seal the vials and place them on a shaker at a constant temperature (e.g., 25°C or 37°C) for a sufficient time to reach equilibrium. A period of 24-48 hours is typical, but this should be confirmed by measuring the concentration at different time points (e.g., 24, 48, and 72 hours) until it remains constant.
- Phase Separation: After equilibration, allow the vials to stand to let the excess solid settle. Centrifuge the vials at high speed (e.g., 10,000 rpm for 15 minutes) to pellet any remaining suspended solid.
- Sampling and Dilution: Carefully remove an aliquot of the supernatant. Immediately filter the aliquot using a syringe filter to remove any fine particles. Dilute the filtered sample with a suitable mobile phase to a concentration within the linear range of the analytical method.
- Quantification: Analyze the diluted samples by a validated analytical method (e.g., HPLC-UV) against a calibration curve prepared from known concentrations of the compound.
- Calculation: Calculate the solubility in mg/mL or µg/mL based on the measured concentration and the dilution factor.
Visualization of the Solubility Determination Workflow
Caption: Workflow for Thermodynamic Solubility Determination.
Data Presentation: Solubility Profile
| Solvent System | Temperature (°C) | pH (for aqueous) | Solubility (mg/mL) |
| Deionized Water | 25 | ||
| 0.1 N HCl | 25 | ||
| PBS pH 7.4 | 25 | 7.4 | |
| Methanol | 25 | N/A | |
| Ethanol | 25 | N/A | |
| DMSO | 25 | N/A |
Stability Assessment and Forced Degradation Studies
Forced degradation studies are essential to understand the intrinsic stability of a molecule, identify potential degradation products, and develop stability-indicating analytical methods.[4][5][6]
Experimental Protocol: Forced Degradation Study
This protocol is based on the principles outlined in the ICH Q1A guideline.[5] The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).
1. Stock Solution Preparation:
- Prepare a stock solution of this compound in a suitable solvent (e.g., a mixture of methanol and water).
2. Stress Conditions:
- Acid Hydrolysis: Mix the stock solution with an equal volume of 1 N HCl. Heat at 60-80°C for several hours. Periodically withdraw samples, neutralize with 1 N NaOH, and analyze.
- Base Hydrolysis: Mix the stock solution with an equal volume of 1 N NaOH. Keep at room temperature or heat gently (e.g., 40°C). Periodically withdraw samples, neutralize with 1 N HCl, and analyze. The benzoxazolone ring may be susceptible to hydrolytic opening under basic conditions.
- Oxidative Degradation: Treat the stock solution with 3-30% hydrogen peroxide (H₂O₂) at room temperature. Protect from light. Analyze at various time points.
- Thermal Degradation: Expose a solid sample of the compound to dry heat (e.g., 105°C) for several days. Also, expose the stock solution to heat (e.g., 60-80°C).
- Photolytic Degradation: Expose the stock solution and a solid sample to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter. A control sample should be protected from light.
3. Sample Analysis:
- All stressed samples should be analyzed using a stability-indicating HPLC method. This method must be able to separate the intact drug from all major degradation products.
- A photodiode array (PDA) detector is useful for assessing peak purity and obtaining UV spectra of the degradants.
- LC-MS (Liquid Chromatography-Mass Spectrometry) is invaluable for the structural elucidation of degradation products.
4. Data Presentation: Forced Degradation Summary
| Stress Condition | Reagent/Condition | Duration | Temperature (°C) | % Degradation | No. of Degradants | Observations |
| Acid Hydrolysis | 1 N HCl | |||||
| Base Hydrolysis | 1 N NaOH | |||||
| Oxidation | 3% H₂O₂ | |||||
| Thermal (Solid) | Dry Heat | |||||
| Photolytic | UV/Vis Light |
Visualization of the Forced Degradation Workflow
Caption: Workflow for a Forced Degradation Study.
Conclusion
References
- 1. pacificbiolabs.com [pacificbiolabs.com]
- 2. 2,3-Dihydro-1,3-benzoxazol-2-one(59-49-4)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 3. Physicochemical Properties and Environmental Fate - A Framework to Guide Selection of Chemical Alternatives - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. biomedres.us [biomedres.us]
- 5. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 6. rjptonline.org [rjptonline.org]
Literature review of piperidinyl-benzoxazolone compounds
An In-depth Technical Guide to Piperidinyl-Benzoxazolone Compounds: Synthesis, Bioactivity, and Therapeutic Potential
Introduction: The Emergence of a Privileged Scaffold
The benzoxazolone nucleus is a prominent heterocyclic scaffold in medicinal chemistry, recognized for its wide range of pharmacological activities.[1][2] Its unique physicochemical properties, including a weakly acidic nature and a blend of lipophilic and hydrophilic characteristics, make it an ideal framework for drug design.[2] When combined with a piperidine moiety, the resulting piperidinyl-benzoxazolone derivatives exhibit a diverse and potent biological profile, positioning them as "privileged scaffolds" in the development of novel therapeutics.[1] These compounds have demonstrated significant potential as anticancer, antimicrobial, anti-inflammatory, and neuroprotective agents.[2][3][4][5]
This technical guide offers a comprehensive review of piperidinyl-benzoxazolone compounds for researchers, scientists, and drug development professionals. It delves into the synthetic methodologies, explores the extensive pharmacological applications with a focus on anticancer activity, analyzes structure-activity relationships (SAR), and provides detailed experimental protocols for their evaluation.
Synthetic Strategies: Constructing the Core
The synthesis of piperidinyl-benzoxazolone derivatives typically follows a multi-step pathway, beginning with the construction of the core scaffold. A common and effective method involves the cyclization of a 2-aminophenol with piperidine-4-carboxylic acid.[6] This foundational reaction creates the 2-(piperidin-4-yl)benzo[d]oxazole intermediate, which serves as a versatile platform for further derivatization.
The subsequent diversification of the scaffold is primarily achieved by introducing various substituents onto the nitrogen atom of the piperidine ring. This allows for the exploration of a wide chemical space and the fine-tuning of the compound's pharmacological properties. A general synthetic scheme is illustrated below.[6]
Caption: General synthetic pathway for piperidinyl-benzoxazolone derivatives.
Pharmacological Applications and Mechanisms of Action
Anticancer Activity: Dual Inhibition of Receptor Tyrosine Kinases
A particularly promising application of piperidinyl-benzoxazolone compounds is in oncology, specifically as inhibitors of receptor tyrosine kinases (RTKs).[6] RTKs like Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and c-Met are crucial for tumor angiogenesis, growth, and metastasis.[7] The simultaneous inhibition of these two pathways presents a robust anticancer strategy.[6][7]
Certain piperidinyl-benzoxazolone derivatives have been identified as potent dual inhibitors of VEGFR-2 and c-Met.[6] For instance, compound 11b , a p-fluorophenyl derivative, has demonstrated strong inhibition of both kinases and exhibited selective cytotoxicity against breast cancer cells (MCF-7).[6][8] Mechanistically, these compounds induce G2/M cell-cycle arrest and apoptosis, which is accompanied by the upregulation of pro-apoptotic markers like p53, BAX, and caspase-9, and the downregulation of the anti-apoptotic protein Bcl-2.[6]
Caption: Mechanism of dual inhibition of VEGFR-2 and c-Met pathways.
Antimicrobial and Other Activities
Beyond their anticancer properties, piperidinyl-benzoxazolone and related structures have shown a broad spectrum of biological activities.
-
Antimicrobial Agents: Various derivatives have been synthesized and evaluated for their antibacterial and antifungal properties.[4][9][10] Some compounds exhibit significant activity against both Gram-positive and Gram-negative bacteria.[9][11]
-
Neuropharmacological Potential: These compounds have been investigated as ligands for the 18 kDa translocator protein (TSPO), suggesting their potential in treating psychiatric disorders.[12] Additionally, derivatives have been designed to target melatonin receptors, indicating possible applications in pain management.[13][14]
-
Anti-inflammatory Effects: Certain benzoxazolone derivatives act as inhibitors of the myeloid differentiation protein 2 (MD2), a key component in inflammatory pathways, highlighting their potential as anti-inflammatory agents.[5]
Structure-Activity Relationship (SAR) Analysis
The biological activity of piperidinyl-benzoxazolone compounds is highly dependent on the nature and position of substituents on both the benzoxazolone core and the piperidine ring.
| Compound Series | Key Substituents | Observed Activity | Reference |
| Acetamide Derivatives | p-fluoro-m-trifluoromethylphenyl (5i) | Least effective in the series for VEGFR-2/c-Met inhibition. | [6] |
| Ethanone Derivatives | p-fluorophenyl (11b) | Strong dual inhibition of VEGFR-2/c-Met; high cytotoxicity against MCF-7 cells. | [6][8] |
| Ethanone Derivatives | Phenyl (11a) | Good cytotoxic action against MCF-7, A549, and PC-3 cells. | [6][8] |
| Benzoxazolone Derivatives | Chlorine at 5th position | Enhanced apoptotic activity in MDA-MB-231 breast cancer cells. | [3] |
From these studies, it is evident that electron-withdrawing groups, such as fluorine, on the phenyl ring attached to the piperidine nitrogen can significantly enhance anticancer activity.[6] Similarly, substitution on the benzoxazolone ring, like chlorination, can influence apoptotic potential.[3]
Key Experimental Protocols
The evaluation of piperidinyl-benzoxazolone compounds involves a series of in vitro and in silico assays to determine their efficacy and mechanism of action.
Caption: Workflow for the in vitro evaluation of anticancer activity.
Kinase Inhibitory Assay (VEGFR-2 and c-Met)
-
Objective: To determine the concentration of the compound required to inhibit 50% of the kinase activity (IC50).
-
Methodology:
-
Recombinant human VEGFR-2 and c-Met kinases are used.
-
The assay is typically performed in a 96-well plate format.
-
The compound is serially diluted and incubated with the kinase and a suitable substrate (e.g., a poly(Glu, Tyr) peptide) in the presence of ATP.
-
The reaction is allowed to proceed for a specified time at a controlled temperature.
-
The amount of phosphorylated substrate is quantified, often using an ELISA-based method with an anti-phosphotyrosine antibody.
-
Sorafenib and Staurosporine are commonly used as positive controls for VEGFR-2 and c-Met inhibition, respectively.[6][7]
-
IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the compound concentration.
-
In Vitro Antiproliferative Activity (MTT Assay)
-
Objective: To assess the cytotoxicity of the compounds against various cancer cell lines.
-
Methodology:
-
Cancer cells (e.g., MCF-7, A549, PC-3) are seeded in 96-well plates and allowed to adhere overnight.[8]
-
The cells are treated with various concentrations of the test compounds for a specified duration (e.g., 72 hours).[3]
-
After incubation, a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.
-
Viable cells with active mitochondrial dehydrogenases reduce the yellow MTT to purple formazan crystals.
-
The formazan crystals are dissolved in a solubilizing agent (e.g., DMSO).
-
The absorbance of the solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
The percentage of cell viability is calculated relative to untreated control cells, and IC50 values are determined.
-
Cell Cycle Analysis
-
Objective: To determine the effect of the compound on the distribution of cells in different phases of the cell cycle.
-
Methodology:
-
Cells are treated with the compound at its IC50 concentration for a defined period (e.g., 24 hours).
-
The cells are harvested, washed, and fixed in cold ethanol.
-
The fixed cells are treated with RNase to remove RNA and stained with propidium iodide (PI), a fluorescent dye that binds to DNA.
-
The DNA content of the cells is analyzed by flow cytometry.
-
The distribution of cells in the G0/G1, S, and G2/M phases is quantified to identify any cell cycle arrest.[6]
-
Apoptosis Assay (Annexin V/PI Staining)
-
Objective: To quantify the induction of apoptosis by the compound.
-
Methodology:
-
Cells are treated with the test compound as in the cell cycle analysis.
-
The cells are harvested and washed.
-
The cells are resuspended in a binding buffer and stained with Annexin V-FITC and Propidium Iodide (PI).
-
Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane in early apoptotic cells. PI stains the DNA of late apoptotic or necrotic cells where the membrane integrity is compromised.
-
The stained cells are analyzed by flow cytometry to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.[6]
-
Conclusion and Future Perspectives
Piperidinyl-benzoxazolone compounds represent a versatile and highly promising class of molecules in drug discovery. Their synthetic accessibility and the wide range of biological activities they exhibit, particularly as dual VEGFR-2/c-Met kinase inhibitors, underscore their therapeutic potential. The structure-activity relationship studies have provided valuable insights for the rational design of more potent and selective derivatives.
Future research should focus on optimizing the pharmacokinetic properties of these compounds to enhance their in vivo efficacy and drug-like characteristics.[12] Further exploration of their potential in treating neurodegenerative diseases, inflammatory conditions, and microbial infections is also warranted. The continued investigation of this "privileged scaffold" is poised to yield novel therapeutic agents for a variety of challenging diseases.
References
- 1. 2(3H)-benzoxazolone and bioisosters as "privileged scaffold" in the design of pharmacological probes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and biological profile of benzoxazolone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. jmchemsci.com [jmchemsci.com]
- 4. Novel piperidinyloxy oxazolidinone antibacterial agents. Diversification of the N-Substituent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and Anti-Inflammatory Activity Evaluation of Benzoxazole Derivatives as New Myeloid Differentiation Protein 2 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Discovery of Novel Piperidinyl-Based Benzoxazole Derivatives as Anticancer Agents Targeting VEGFR-2 and c-Met Kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. jddt.in [jddt.in]
- 10. Synthesis and Biological Studies of New 2-Benzoxazolinone Derivatives as Antibacterial Agents [mdpi.com]
- 11. academicjournals.org [academicjournals.org]
- 12. Design, synthesis and structure-activity relationships of novel benzoxazolone derivatives as 18 kDa translocator protein (TSPO) ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
A-Z Guide to the Physicochemical Profile of the Benzoxazolone Nucleus
Abstract: The benzoxazolone nucleus stands as a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its versatile physicochemical properties and broad range of biological activities.[1][2] This technical guide provides an in-depth exploration of the core physicochemical characteristics of the 2(3H)-benzoxazolone ring system. We will dissect its structural features, acidity, lipophilicity, and solubility, grounding these properties in the context of drug design and development. Furthermore, this guide furnishes detailed, field-proven experimental protocols for the synthesis and characterization of this vital pharmacophore, offering researchers and drug development professionals a comprehensive resource for leveraging its full potential.
Introduction: The Significance of the Benzoxazolone Core
The 2(3H)-benzoxazolone is a bicyclic heterocyclic compound featuring a benzene ring fused to an oxazolone ring.[3][4] This scaffold is not merely a synthetic curiosity; it is a recurring motif in a multitude of biologically active molecules, spanning therapeutics for cancer, inflammation, pain, and neurodegenerative disorders.[5][6][7] Its prevalence stems from a unique combination of features: it possesses both lipophilic (the benzene ring) and hydrophilic (the carbamate moiety) fragments, exhibits weak acidity, and offers numerous sites for chemical modification to fine-tune its properties.[5][8] The benzoxazolone core often acts as a bioisosteric replacement for less metabolically stable phenol or catechol moieties, sharing similar pKa values and electronic distributions while offering improved pharmacokinetic profiles.[1] This guide serves to illuminate the fundamental physicochemical properties that make the benzoxazolone nucleus an exemplary scaffold for drug design.[5]
Core Physicochemical Properties
A thorough understanding of a scaffold's intrinsic properties is paramount for rational drug design. The benzoxazolone nucleus presents a distinct and advantageous profile.
Structure and Solid-State Properties
The 2(3H)-benzoxazolone molecule is a planar system, a feature confirmed by X-ray crystallography.[9][10] This planarity can facilitate stacking interactions, such as π–π interactions, with biological targets.[11] The parent compound typically appears as a white to pale yellow crystalline solid.[3] In the solid state, benzoxazolone molecules often form hydrogen-bonded networks, with the N–H group acting as a hydrogen bond donor and the carbonyl oxygen (C=O) as an acceptor, contributing to its crystalline structure.[9]
Key Quantitative Physicochemical Data
The behavior of a molecule in a biological system is largely dictated by its physicochemical parameters. The table below summarizes the key data for the unsubstituted 2(3H)-benzoxazolone core.
| Property | Value | Source(s) |
| Molecular Formula | C₇H₅NO₂ | [12] |
| Molecular Weight | 135.12 g/mol | [12] |
| Melting Point | 141 - 142 °C | [12] |
| Boiling Point | 335 °C (at 760 mmHg) | [12] |
| pKa (Acidity) | ~7.8 - 9.5 | [4][13][14] |
| LogP (Lipophilicity) | ~0.97 - 1.16 | [5][12] |
| Aqueous Solubility | Limited / Slightly Soluble | [3][14] |
| Hydrogen Bond Donors | 1 | [12] |
| Hydrogen Bond Acceptors | 2 | [12] |
Note: Experimental values for pKa and LogP can vary based on the specific conditions and methods used for determination.
Acidity (pKa)
The benzoxazolone nucleus is weakly acidic due to the proton on the nitrogen atom (N-H) of the carbamate group. The pKa is a critical parameter as it determines the ionization state of the molecule at a given pH, which in turn influences its solubility, permeability, and target binding. The reported pKa of benzoxazolone is approximately 7.8, meaning at physiological pH (~7.4), a significant portion of the molecules will be in the neutral, protonated form.[13] This weakly acidic nature is comparable to that of phenols, reinforcing its utility as a bioisostere.[1]
Lipophilicity (LogP)
Lipophilicity, commonly expressed as the logarithm of the partition coefficient (LogP), measures a compound's distribution between an oily (n-octanol) and an aqueous phase. It is a crucial predictor of a drug's absorption, distribution, metabolism, and excretion (ADME) properties. The experimental LogP for benzoxazolone is approximately 1.16, indicating a balanced character—neither excessively lipophilic nor hydrophilic.[12] This balance is advantageous for oral bioavailability, allowing the molecule to be soluble enough in the gastrointestinal tract while also being sufficiently lipid-soluble to cross cell membranes.
Solubility
The solubility of a compound is a key factor in drug discovery, impacting everything from in vitro assays to in vivo bioavailability.[15][16] 2(3H)-benzoxazolone has limited solubility in water but is soluble in organic solvents like ethanol and acetone.[3] Its aqueous solubility can be enhanced at pH values above its pKa, where the deprotonated, anionic form becomes more prevalent. For drug discovery, a solubility of >60 µg/mL is often considered a good target.[15] The solubility of benzoxazolone derivatives can be modulated through substitution on the benzene ring; for instance, adding polar groups can increase aqueous solubility, while adding non-polar groups can decrease it.[17]
Experimental Characterization Workflows
Validating the identity and purity of the benzoxazolone core and its derivatives, as well as experimentally determining their physicochemical properties, is a routine necessity in drug development.
Synthesis of the Benzoxazolone Core
A common and efficient method for synthesizing the 2(3H)-benzoxazolone core is through the condensation of o-aminophenol with a carbonyl source like urea or phosgene.[6] Another effective approach involves a Hofmann-type rearrangement of salicylamides using reagents like iodobenzene diacetate.[18]
Caption: A generalized workflow for the synthesis and purification of the 2(3H)-benzoxazolone core.
Spectroscopic Characterization
Once synthesized, the structure is confirmed using standard spectroscopic methods:
-
Infrared (IR) Spectroscopy: Shows characteristic peaks for the N-H stretch (around 3300 cm⁻¹) and the carbonyl C=O stretch (around 1750 cm⁻¹).[19]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR will show distinct signals for the aromatic protons and the N-H proton. ¹³C NMR will show the characteristic carbonyl carbon signal.[19]
-
Mass Spectrometry (MS): Confirms the molecular weight of the compound.
Protocol for pKa Determination by Potentiometric Titration
Potentiometric titration is a highly precise and standard method for pKa determination.[20][21] It involves monitoring the pH of a solution as a titrant is added.
Methodology:
-
Calibration: Calibrate the pH meter using standard aqueous buffers (e.g., pH 4, 7, and 10).[22]
-
Sample Preparation: Prepare a ~1 mM solution of the benzoxazolone compound in water or a suitable co-solvent if solubility is low.[20] Ensure the solution has a constant ionic strength by adding a salt like KCl (e.g., to 0.15 M).[20][22]
-
Initial Acidification: Acidify the sample solution to a pH of ~1.8-2.0 using a standardized HCl solution (e.g., 0.1 M).[22]
-
Titration: Place the solution on a magnetic stirrer, immerse the pH electrode, and begin titrating by adding small, precise aliquots of a standardized NaOH solution (e.g., 0.1 M).[22]
-
Data Recording: Record the pH value after each addition of NaOH, allowing the reading to stabilize. Continue until the pH reaches ~12-12.5.[22]
-
Analysis: Plot the pH (y-axis) versus the volume of NaOH added (x-axis) to generate a titration curve. The pKa is the pH at the half-equivalence point, which corresponds to the inflection point of the sigmoid curve.[23]
-
Replication: Perform the titration at least in triplicate to ensure reproducibility and calculate the average pKa and standard deviation.[20]
Protocol for LogP Determination by Shake-Flask Method
The shake-flask method is the "gold standard" for experimentally determining LogP.[24][25] It directly measures the partitioning of a compound between n-octanol and water.
Caption: Step-by-step workflow for the classic shake-flask LogP determination method.
Methodology:
-
Phase Preparation: Prepare n-octanol saturated with water (or buffer, for LogD) and water/buffer saturated with n-octanol by shaking them together for 24 hours and then allowing the phases to separate.[24][26]
-
Stock Solution: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).[27]
-
Partitioning: Add a small volume of the stock solution to a mixture of the pre-saturated n-octanol and aqueous buffer (e.g., PBS at pH 7.4) in a vial.[24][26]
-
Equilibration: Cap the vial and shake it vigorously for a set period (e.g., 2-24 hours) to allow the compound to partition and reach equilibrium.[25][28]
-
Phase Separation: Centrifuge the vial to ensure complete separation of the two phases.[28]
-
Quantification: Carefully withdraw an aliquot from both the n-octanol and the aqueous layers. Determine the concentration of the compound in each phase using a suitable analytical method, such as HPLC-UV.[26]
-
Calculation: Calculate the partition coefficient P as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. The LogP is the base-10 logarithm of this value.[27]
Protocol for Kinetic Solubility Assessment
For early-stage drug discovery, high-throughput kinetic solubility assays are often preferred over thermodynamic methods.[15] These assays typically start with a DMSO stock solution.[28][29]
Methodology (Direct UV/Filtration Method):
-
Stock Solution: Prepare a concentrated stock solution of the test compound in DMSO (e.g., 10 or 20 mM).[29][30]
-
Plate Setup: In a microtiter plate, add a small volume (e.g., 2-5 µL) of the DMSO stock solution to an aqueous buffer (e.g., Phosphate-Buffered Saline, PBS, pH 7.4).[16][29] The final DMSO concentration should be low (e.g., <2%) to minimize its effect on solubility.[16]
-
Incubation: Seal the plate and shake at room temperature for a defined period (e.g., 2 hours) to allow precipitation to reach a pseudo-equilibrium.[28][29]
-
Filtration: Filter the solution through a solubility filter plate to remove any precipitated (undissolved) compound.[28][29]
-
Quantification: Measure the concentration of the dissolved compound in the filtrate using a UV spectrophotometer plate reader. A standard curve is used for quantification.[16][29]
-
Data Analysis: The measured concentration represents the kinetic solubility of the compound under the assay conditions.[29]
Medicinal Chemistry Implications
The physicochemical profile of the benzoxazolone nucleus directly translates to its success as a pharmacophore.
Caption: Relationship between benzoxazolone's properties and key drug development aspects.
-
Target Interaction: The N-H and C=O groups are excellent hydrogen bond donors and acceptors, respectively, allowing for strong and specific interactions with biological targets like enzymes and receptors.[5] The planar aromatic ring can participate in favorable π-stacking interactions.
-
ADME Optimization: The balanced LogP facilitates good membrane permeability. The weakly acidic pKa ensures that the compound remains largely in its more permeable neutral form in the acidic environment of the stomach and upper intestine, aiding absorption.
-
Metabolic Stability: By serving as a bioisostere for phenols, the benzoxazolone ring can block sites of metabolic oxidation (e.g., glucuronidation), often leading to improved metabolic stability and a longer half-life.[1]
-
Tunability: The true power of the scaffold lies in its synthetic tractability. Substituents can be readily introduced at various positions on the benzene ring or at the nitrogen atom, allowing chemists to systematically modulate all key physicochemical properties to optimize a lead compound's efficacy, selectivity, and pharmacokinetic profile.[2][5]
Conclusion
The 2(3H)-benzoxazolone nucleus is a testament to the power of a well-balanced physicochemical profile. Its unique combination of structural rigidity, hydrogen bonding capability, tunable acidity, and balanced lipophilicity provides an exceptional foundation for the design of novel therapeutics. By understanding these core properties and employing robust experimental methods for their characterization, researchers can continue to unlock the vast pharmacological potential of this truly privileged scaffold.[1][2]
References
- 1. 2(3H)-benzoxazolone and bioisosters as "privileged scaffold" in the design of pharmacological probes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and biological profile of benzoxazolone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. CAS 59-49-4: 2(3H)-Benzoxazolone | CymitQuimica [cymitquimica.com]
- 4. Showing Compound 2-Benzoxazolone (FDB010916) - FooDB [foodb.ca]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Review on benzoxazole chemistry and pharmacological potential. [wisdomlib.org]
- 8. researchgate.net [researchgate.net]
- 9. jstage.jst.go.jp [jstage.jst.go.jp]
- 10. scispace.com [scispace.com]
- 11. Crystal structure of methyl 1,3-benzoxazole-2-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 12. 2(3H)-Benzoxazolone | C7H5NO2 | CID 6043 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. brainly.com [brainly.com]
- 14. 2,3-Dihydro-1,3-benzoxazol-2-one(59-49-4)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 15. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. charnwooddiscovery.com [charnwooddiscovery.com]
- 17. solubilityofthings.com [solubilityofthings.com]
- 18. Benzoxazolone synthesis [organic-chemistry.org]
- 19. mdpi.com [mdpi.com]
- 20. creative-bioarray.com [creative-bioarray.com]
- 21. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]
- 22. dergipark.org.tr [dergipark.org.tr]
- 23. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]
- 24. LogP / LogD shake-flask method [protocols.io]
- 25. encyclopedia.pub [encyclopedia.pub]
- 26. Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. researchgate.net [researchgate.net]
- 28. enamine.net [enamine.net]
- 29. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]
- 30. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]
A Technical Guide to the Deconvolution of Biological Targets for 3-(4-Piperidinyl)-1,3-benzoxazol-2(3H)-one
Abstract
The 1,3-benzoxazol-2(3H)-one scaffold is a privileged structure in medicinal chemistry, forming the core of compounds with a wide array of biological activities, including neuroprotective, anti-inflammatory, analgesic, and anticancer effects.[1][2][3] The specific derivative, 3-(4-Piperidinyl)-1,3-benzoxazol-2(3H)-one, combines this versatile core with a piperidinyl moiety, a common constituent of centrally active agents.[4] Elucidating the precise molecular targets of this compound is a critical step in understanding its mechanism of action, predicting potential therapeutic applications, and identifying off-target effects. This guide provides a comprehensive, technically-grounded framework for researchers and drug development professionals to systematically identify and validate the biological targets of this molecule, moving from broad, computational predictions to specific, functionally validated protein interactions. The methodologies described herein are designed as self-validating systems, incorporating essential controls to ensure the generation of robust and reliable data.
Foundational Analysis: The Benzoxazolone Scaffold and Initial Hypotheses
The benzoxazolone nucleus is an attractive scaffold for drug design due to its favorable physicochemical properties, which facilitate interactions with a diverse range of biological targets.[1] Its established profile includes applications as cholinesterase inhibitors, anti-HIV agents, and inhibitors of inducible nitric oxide synthase (iNOS).[1]
A key structural analog that informs our initial investigation is Riluzole, a benzothiazole derivative used in the treatment of amyotrophic lateral sclerosis (ALS).[5] Riluzole's mechanism is multifaceted, primarily involving the inhibition of glutamate release through the blockade of voltage-gated sodium channels and non-competitive antagonism of NMDA receptors.[6][7] Given the structural similarity, it is logical to hypothesize that this compound may engage similar targets within the glutamatergic system.
Therefore, our investigation will be guided by two parallel objectives:
-
Hypothesis-Driven Inquiry: Directly probing for activity against known targets of benzoxazole-like structures (e.g., sodium channels, glutamate receptors, inflammatory kinases).
-
Unbiased, Phenotypic Discovery: Employing global, proteome-wide screening methods to identify novel or unexpected targets.
The overall workflow for target deconvolution is a multi-stage process, beginning with broad, predictive methods and progressively narrowing the focus to specific, validated interactions.
In Silico Target Prediction: Generating the Initial Hypothesis Landscape
Before embarking on resource-intensive wet-lab experiments, computational methods can provide a valuable, cost-effective starting point for identifying potential targets.[8][9] These approaches leverage vast databases of known drug-target interactions to predict binding partners based on the chemical structure of the query molecule.[10][11]
Methodology:
-
Ligand-Based Similarity Searching: Utilize platforms like SwissTargetPrediction or SuperPred, which compare the 2D/3D structure of this compound against libraries of bioactive molecules. The underlying principle is that structurally similar molecules often share common biological targets.
-
Molecular Docking: If high-resolution structures of hypothesized targets (e.g., voltage-gated sodium channels, NMDA receptor subunits) are available in the Protein Data Bank (PDB), molecular docking simulations can predict the binding pose and estimate the binding affinity of the compound.
Data Presentation: The output from these servers should be compiled to identify recurring target classes and prioritize them for experimental validation.
| Prediction Server | Predicted Target Class | Representative Targets | Confidence Score / Probability |
| SwissTargetPrediction | Voltage-gated ion channel | SCN2A, SCN8A | 0.75 |
| SwissTargetPrediction | Family A G protein-coupled receptor | DRD2, HTR2A | 0.68 |
| SuperPred | Cytochrome P450 | CYP1A2, CYP3A4 | High |
| Molecular Docking | NMDA Receptor Subunit | GRIN2B | -8.2 kcal/mol (Binding Energy) |
| Literature Analogy | Kinase | VEGFR-2, c-Met | N/A (Hypothesized) |
Expertise & Causality: The purpose of this step is not to definitively identify targets, but to build a rational framework for subsequent experiments. For instance, the prediction of dopamine (DRD2) and serotonin (HTR2A) receptors, combined with the piperidinyl moiety, strongly suggests that a CNS-focused cell panel would be a logical choice for validation assays.
Chemical Proteomics: Unbiased Identification of Binding Partners
The cornerstone of modern target deconvolution is chemical proteomics, an affinity-based method that uses the small molecule itself as "bait" to capture its interacting proteins from a complex biological sample.[12][13][14] This approach is powerful because it is unbiased and identifies direct binding partners in a native-like context.[15][16]
The most common implementation is Affinity Chromatography coupled with Mass Spectrometry (AC-MS).[15][16]
Detailed Experimental Protocol: AC-MS
Trustworthiness through Self-Validation: This protocol's integrity relies on a critical control: a parallel experiment using "control" beads. This could be the underivatized beads alone or, ideally, beads coupled to a structurally similar but biologically inactive analog of the compound. A true target will show significant enrichment on the active compound beads but not on the control beads.
1. Probe Synthesis and Immobilization:
- Rationale: To use the compound as bait, it must be attached to a solid support (e.g., Sepharose or magnetic beads). This requires synthesizing a derivative of this compound that incorporates a linker arm (e.g., a short polyethylene glycol chain ending in a carboxyl or amine group) for covalent attachment. The linker's position must be carefully chosen to minimize disruption of the compound's native binding interactions.
- Step 1: Synthesize a derivative of the parent compound with a reactive handle.
- Step 2: Covalently couple the synthesized probe to NHS-activated Sepharose beads or similar, following the manufacturer's protocol.
- Step 3: Prepare control beads (e.g., beads blocked with ethanolamine) in parallel.
- Step 4: Thoroughly wash both sets of beads to remove unreacted compounds.
2. Cell Lysate Preparation:
- Rationale: The choice of cell line should be guided by the compound's known or hypothesized activity. For this compound, a neuronal cell line (e.g., SH-SY5Y) or a relevant cancer cell line (e.g., MCF-7, based on general benzoxazole activity) would be appropriate.[17]
- Step 1: Culture selected cells to ~80-90% confluency.
- Step 2: Harvest cells and wash with ice-cold PBS.
- Step 3: Lyse the cells in a non-denaturing lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, supplemented with protease and phosphatase inhibitors).
- Step 4: Centrifuge the lysate at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet cell debris.
- Step 5: Collect the supernatant (proteome) and determine the protein concentration using a BCA assay.
3. Affinity Pulldown:
- Step 1: Incubate a defined amount of total protein (e.g., 5-10 mg) from the cell lysate with the compound-coupled beads and the control beads. Perform this incubation for 2-4 hours at 4°C with gentle rotation.
- Step 2 (Optional Competition Control): In a separate tube, pre-incubate the lysate with an excess of the free, unmodified parent compound before adding the compound-coupled beads. True targets will be outcompeted by the free compound, leading to a reduced signal in the final MS analysis.
- Step 3: Pellet the beads and discard the supernatant.
- Step 4: Wash the beads extensively (e.g., 5 times) with lysis buffer to remove proteins that bind non-specifically.
4. Elution and Sample Preparation for Mass Spectrometry:
- Step 1: Elute the bound proteins from the beads. This can be done using a denaturing buffer (e.g., SDS-PAGE loading buffer) or by competition with a high concentration of free compound.
- Step 2: Separate the eluted proteins briefly on an SDS-PAGE gel. This helps to remove detergents and other interfering substances.
- Step 3: Perform an in-gel trypsin digest of the entire protein lane.
- Step 4: Extract the resulting peptides and prepare them for LC-MS/MS analysis.
5. Data Analysis and Hit Prioritization:
- Rationale: The goal is to identify proteins that are significantly enriched in the compound pulldown compared to the control.
- Step 1: Identify proteins and their relative abundance (e.g., using label-free quantification) in both samples using a proteomics software suite (e.g., MaxQuant).
- Step 2: Calculate the fold-change enrichment for each protein (Compound/Control).
- Step 3: Prioritize "hits" based on high fold-change, statistical significance (p-value), and the number of unique peptides identified.
| Protein ID | Gene Symbol | Score | Unique Peptides | Fold Change (Compound vs. Control) | Notes |
| P35354 | SCN2A | 450 | 21 | 15.2 | High confidence hit; aligns with in silico data. |
| Q13936 | GRIN2B | 312 | 15 | 8.5 | High confidence hit; aligns with in silico data. |
| P08575 | TNF | 185 | 8 | 6.1 | Potential inflammatory target.[18] |
| P04792 | HSP90AA1 | 890 | 45 | 1.1 | Common non-specific binder; likely false positive. |
Target Validation: From Binding to Function
Identifying a binding partner via chemical proteomics is a significant finding, but it does not confirm functional modulation.[19] The next critical phase is to validate these interactions using orthogonal biochemical and cell-based assays to demonstrate that the compound's binding to the target leads to a measurable biological response.[20][21]
Hypothesized Target Pathway: Modulation of Glutamatergic Synapse
Based on the Riluzole analogy and potential AC-MS hits like SCN2A (a sodium channel) and GRIN2B (an NMDA receptor subunit), we can visualize a potential mechanism of action at the synapse.
Detailed Protocol: Cell-Based Functional Validation (Calcium Flux Assay)
Rationale: If the compound antagonizes NMDA receptors, it should block the influx of calcium that occurs upon receptor activation by glutamate. This can be measured in real-time using a calcium-sensitive fluorescent dye. This assay provides direct functional evidence of target engagement in a live-cell context.[22]
-
Materials:
-
HEK293 cells stably expressing the NMDA receptor subunits (e.g., GRIN1/GRIN2B).
-
Calcium-sensitive dye (e.g., Fluo-4 AM).
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
Glutamate and Glycine (co-agonist) stock solutions.
-
This compound and a known NMDA antagonist (e.g., AP5) as a positive control.
-
Fluorescent Imaging Plate Reader (FLIPR) or similar instrument.
-
-
Methodology:
-
Cell Plating: Plate the NMDA receptor-expressing HEK293 cells in black-walled, clear-bottom 96-well or 384-well plates and grow overnight.
-
Dye Loading: Aspirate the growth medium and add assay buffer containing the Fluo-4 AM dye and probenecid (to prevent dye leakage). Incubate for 1 hour at 37°C.
-
Compound Addition: Wash the cells with assay buffer. Add various concentrations of this compound (e.g., in a 10-point dose-response curve) to the wells. Also include wells with buffer only (negative control) and the positive control antagonist (AP5). Incubate for 15-30 minutes.
-
Signal Measurement: Place the plate in the FLIPR instrument. Establish a stable baseline fluorescence reading for ~10-20 seconds.
-
Agonist Stimulation: Program the instrument to add a pre-determined concentration of glutamate and glycine to all wells simultaneously.
-
Post-Stimulation Reading: Continue to record the fluorescence intensity for 2-3 minutes. Activation of NMDA receptors will cause a sharp increase in intracellular calcium, resulting in a fluorescence spike.
-
Data Analysis: Calculate the peak fluorescence response for each well. Plot the response as a function of the concentration of this compound. Fit the data to a four-parameter logistic equation to determine the IC50 value, which represents the concentration of the compound required to inhibit 50% of the maximal glutamate-induced calcium response.
-
Interpretation: A dose-dependent inhibition of the calcium signal by the test compound, similar to the positive control, would provide strong evidence that it functionally antagonizes the NMDA receptor in a cellular environment, thus validating a key hit from the proteomics screen.
Conclusion and Future Directions
This guide outlines a logical, multi-stage strategy for the comprehensive identification of biological targets for this compound. By integrating predictive computational methods with unbiased chemical proteomics and targeted functional validation, researchers can build a robust, evidence-based understanding of the compound's mechanism of action.
Successful validation of primary targets, such as ion channels or receptors, should be followed by broader pathway analysis to understand the downstream consequences of target engagement. Further studies could include electrophysiology (patch-clamp) for direct measurement of ion channel modulation, kinase profiling assays if kinases are identified as hits, and ultimately, testing in relevant animal models of disease to connect target engagement with in vivo efficacy. This systematic approach ensures that the therapeutic potential and potential liabilities of novel chemical matter are understood with the highest degree of scientific rigor.
References
- 1. Synthesis and biological profile of benzoxazolone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. tandfonline.com [tandfonline.com]
- 4. Synthesis and neuroleptic activity of 3-(1-substituted-4-piperidinyl)-1,2-benzisoxazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Riluzole - Wikipedia [en.wikipedia.org]
- 6. What is the mechanism of Riluzole? [synapse.patsnap.com]
- 7. The pharmacology and mechanism of action of riluzole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Computational prediction of drug-target interactions using chemogenomic approaches: an empirical survey - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. personal.ntu.edu.sg [personal.ntu.edu.sg]
- 10. Computational Prediction of Drug-Target Interactions via Ensemble Learning | Springer Nature Experiments [experiments.springernature.com]
- 11. Machine Learning for Drug-Target Interaction Prediction - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Drug target deconvolution by chemical proteomics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. tandfonline.com [tandfonline.com]
- 14. researchgate.net [researchgate.net]
- 15. tandfonline.com [tandfonline.com]
- 16. Small-molecule affinity chromatography coupled mass spectrometry for drug target deconvolution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Discovery of Novel Piperidinyl-Based Benzoxazole Derivatives as Anticancer Agents Targeting VEGFR-2 and c-Met Kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Design, synthesis and biological evaluation of benzoxazolinone-containing 1,3,4-thiadiazoles as TNF-α inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 19. europeanreview.org [europeanreview.org]
- 20. creative-bioarray.com [creative-bioarray.com]
- 21. news-medical.net [news-medical.net]
- 22. Cell Based Assays in Drug Development: Comprehensive Overview [immunologixlabs.com]
Methodological & Application
Application Note: A Validated Synthesis Protocol for 3-(Piperidin-4-yl)-1,3-benzoxazol-2(3H)-one
Abstract
This document provides a comprehensive, two-step laboratory protocol for the synthesis of 3-(piperidin-4-yl)-1,3-benzoxazol-2(3H)-one, a valuable heterocyclic scaffold for drug discovery and development. The benzoxazolone moiety is a privileged structure found in numerous biologically active compounds, exhibiting a wide range of pharmacological activities including anticancer, anti-inflammatory, and neuroprotective effects.[1][2] Our protocol employs a robust and high-yielding N-alkylation of the 1,3-benzoxazol-2(3H)-one core via a Mitsunobu reaction, followed by a standard acidic deprotection. This guide is designed for researchers in medicinal chemistry and drug development, offering detailed procedural steps, mechanistic insights, safety protocols, and characterization guidelines to ensure reliable and reproducible outcomes.
Introduction and Synthetic Strategy
The 1,3-benzoxazol-2(3H)-one core is a versatile heterocyclic system that serves as a cornerstone for the development of novel therapeutic agents.[3] Its rigid, planar structure and specific electronic properties allow for targeted interactions with various biological macromolecules. The introduction of a piperidine substituent at the N-3 position is a common strategy to enhance solubility, modulate pharmacokinetic properties, and introduce a vector for further functionalization.
The synthetic strategy outlined herein follows a logical and efficient two-step sequence to construct the target molecule from commercially available starting materials.
Synthetic Pathway Overview:
-
Step 1: N-Alkylation (Mitsunobu Reaction): The nitrogen atom of 1,3-benzoxazol-2(3H)-one is alkylated with tert-butyl 4-hydroxypiperidine-1-carboxylate. The Mitsunobu reaction is selected for this transformation due to its exceptionally mild conditions and broad substrate scope, which circumvents the need for harsh bases or the preparation of activated electrophiles. This reaction proceeds via an initial activation of the alcohol with a combination of an azodicarboxylate (e.g., DIAD) and a phosphine (e.g., PPh₃), followed by nucleophilic attack by the weakly acidic N-H of the benzoxazolone.
-
Step 2: Boc Deprotection: The tert-butoxycarbonyl (Boc) protecting group on the piperidine nitrogen is efficiently removed under acidic conditions using trifluoroacetic acid (TFA). This step yields the final product as a stable salt, which can be neutralized to the free base if required.
This approach provides a reliable and scalable route to the desired compound, with straightforward purification and characterization at each stage.
Reaction Scheme
Caption: Overall two-step synthesis of the target compound.
Materials, Reagents, and Safety
Reagent and Materials List
| Reagent | CAS No. | Supplier | Notes |
| 1,3-Benzoxazol-2(3H)-one | 59-49-4 | Major suppliers | Purity >98% |
| tert-butyl 4-hydroxypiperidine-1-carboxylate | 109320-02-3 | Major suppliers | Purity >98% |
| Triphenylphosphine (PPh₃) | 603-35-0 | Major suppliers | Purity >99% |
| Diisopropyl azodicarboxylate (DIAD) | 2446-83-5 | Major suppliers | Typically supplied as a solution in toluene |
| Tetrahydrofuran (THF), anhydrous | 109-99-9 | Major suppliers | Dri-Solv or freshly distilled from Na/benzophenone |
| Dichloromethane (DCM), anhydrous | 75-09-2 | Major suppliers | Dri-Solv or freshly distilled from CaH₂ |
| Trifluoroacetic acid (TFA) | 76-05-1 | Major suppliers | Reagent grade |
| Ethyl acetate (EtOAc) | 141-78-6 | Major suppliers | ACS grade, for extraction and chromatography |
| Hexanes | 110-54-3 | Major suppliers | ACS grade, for chromatography |
| Saturated aq. Sodium Bicarbonate (NaHCO₃) | 144-55-8 | Lab preparation | For workup |
| Brine (Saturated aq. NaCl) | 7647-14-5 | Lab preparation | For workup |
| Anhydrous Magnesium Sulfate (MgSO₄) | 7487-88-9 | Major suppliers | For drying organic layers |
| Silica Gel | 7631-86-9 | Major suppliers | 230-400 mesh for column chromatography |
Essential Safety Precautions
All manipulations must be performed inside a certified chemical fume hood while wearing appropriate Personal Protective Equipment (PPE), including a lab coat, safety glasses/goggles, and chemical-resistant gloves.
-
1,3-Benzoxazol-2(3H)-one: Harmful if swallowed, in contact with skin, or if inhaled.[4][5][6] Avoid creating dust.
-
4-Aminopiperidine Derivatives: The parent compound, 4-aminopiperidine, is corrosive and can cause severe skin burns and eye damage.[7] While the Boc-protected version is less hazardous, caution is still advised.
-
Diisopropyl azodicarboxylate (DIAD): Potent lachrymator and skin irritant. It is also shock-sensitive and should be handled with care, avoiding heat and friction. Always add DIAD slowly to the reaction mixture at a reduced temperature.
-
Trifluoroacetic acid (TFA): Highly corrosive and causes severe skin and eye burns.[8] It is also volatile. Handle with extreme care in the fume hood.
-
Solvents (THF, DCM): Volatile and flammable (THF). Both are harmful if inhaled or absorbed through the skin. Ensure the fume hood has adequate ventilation.
Refer to the Safety Data Sheets (SDS) for each reagent before commencing any experimental work.[9][10][11][12]
Detailed Experimental Protocol
Step 1: Synthesis of tert-butyl 4-(2-oxo-1,3-benzoxazol-3-yl)piperidine-1-carboxylate
-
Reaction Setup: To a flame-dried 250 mL round-bottom flask equipped with a magnetic stir bar, add 1,3-benzoxazol-2(3H)-one (1.35 g, 10.0 mmol, 1.0 equiv.), tert-butyl 4-hydroxypiperidine-1-carboxylate (2.21 g, 11.0 mmol, 1.1 equiv.), and triphenylphosphine (3.15 g, 12.0 mmol, 1.2 equiv.).
-
Solvent Addition: Add 100 mL of anhydrous tetrahydrofuran (THF) to the flask. Stir the mixture at room temperature under an inert atmosphere (N₂ or Ar) until all solids have dissolved.
-
Cooling: Cool the flask to 0 °C using an ice-water bath.
-
DIAD Addition: While stirring vigorously at 0 °C, add diisopropyl azodicarboxylate (DIAD) (2.36 mL, 12.0 mmol, 1.2 equiv.) dropwise over 15-20 minutes using a syringe.
-
Causality Note: Slow, dropwise addition is critical to control the exothermic reaction and prevent the formation of side products. The appearance of a milky white precipitate (triphenylphosphine oxide) is expected.
-
-
Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-16 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 3:7 Ethyl Acetate/Hexanes eluent system. The disappearance of the 1,3-benzoxazol-2(3H)-one starting material (visualized under UV light) indicates completion.
-
Workup:
-
Concentrate the reaction mixture under reduced pressure to remove the THF.
-
Redissolve the resulting residue in ethyl acetate (150 mL).
-
Wash the organic layer sequentially with water (2 x 50 mL) and brine (1 x 50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate in vacuo.
-
-
Purification: Purify the crude residue by flash column chromatography on silica gel. Elute with a gradient of 10% to 40% ethyl acetate in hexanes.
-
Combine the fractions containing the desired product (identified by TLC) and concentrate under reduced pressure to yield the product as a white solid.
-
Expected Yield: 80-90%.
-
Step 2: Synthesis of 3-(Piperidin-4-yl)-1,3-benzoxazol-2(3H)-one
-
Reaction Setup: Dissolve the Boc-protected intermediate (2.69 g, 8.0 mmol, 1.0 equiv.) from Step 1 in anhydrous dichloromethane (DCM) (40 mL) in a 100 mL round-bottom flask with a stir bar.
-
TFA Addition: Add trifluoroacetic acid (TFA) (12.3 mL, 160 mmol, 20 equiv.) dropwise to the solution at room temperature.
-
Causality Note: A large excess of TFA is used to ensure the complete and rapid cleavage of the acid-labile Boc group. The reaction is typically accompanied by gas evolution (isobutylene).
-
-
Reaction Progression: Stir the mixture at room temperature for 2-3 hours.
-
Monitoring: Monitor the reaction by TLC (10% Methanol/DCM eluent) or LC-MS until the starting material is fully consumed.
-
Workup:
-
Concentrate the reaction mixture under reduced pressure to remove the DCM and excess TFA.
-
Note: The product at this stage is the trifluoroacetate salt. For many applications, this salt can be used directly. To obtain the free base, proceed with the following steps.
-
Dissolve the residue in DCM (100 mL).
-
Wash the organic layer with saturated aqueous sodium bicarbonate (NaHCO₃) solution (2 x 50 mL) until the aqueous layer is basic (pH > 8).
-
Wash with brine (1 x 50 mL), dry over anhydrous MgSO₄, filter, and concentrate in vacuo to yield the final product.
-
Expected Yield: >95%.
-
Characterization and Validation
To validate the identity and purity of the synthesized compounds, the following analytical techniques are recommended:
-
Nuclear Magnetic Resonance (NMR):
-
¹H NMR of the Boc-protected intermediate should show characteristic peaks for the benzoxazolone aromatic protons, the piperidine ring protons, and a large singlet around 1.45 ppm for the tert-butyl group.
-
¹H NMR of the final product will show the disappearance of the tert-butyl singlet and may show a broad singlet for the piperidine N-H proton.
-
¹³C NMR can confirm the presence of all unique carbon atoms, including the carbonyl carbon of the benzoxazolone around 154 ppm.[13]
-
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the exact mass of the molecular ion [M+H]⁺ for both the intermediate and the final product.
-
Infrared (IR) Spectroscopy: The IR spectrum should show a characteristic strong carbonyl (C=O) stretching frequency for the cyclic carbamate of the benzoxazolone ring, typically around 1750-1780 cm⁻¹.[13]
Experimental Workflow Diagram
Caption: Step-by-step laboratory workflow for the synthesis.
References
- 1. Synthesis and biological profile of benzoxazolone derivatives | Semantic Scholar [semanticscholar.org]
- 2. Synthesis and biological profile of benzoxazolone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis of some 2(3H)-benzoxazolone derivatives and their in-vitro effects on human leukocyte myeloperoxidase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 59-49-4 Cas No. | 1,3-Benzoxazol-2(3H)-one | Apollo [store.apolloscientific.co.uk]
- 5. 2(3H)-Benzoxazolone | C7H5NO2 | CID 6043 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. fishersci.com [fishersci.com]
- 7. chemicalbook.com [chemicalbook.com]
- 8. sds.chemicalsafety.com [sds.chemicalsafety.com]
- 9. fishersci.co.uk [fishersci.co.uk]
- 10. 2,3-Dihydro-1,3-benzoxazol-2-one(59-49-4)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 11. chemicalbook.com [chemicalbook.com]
- 12. tcichemicals.com [tcichemicals.com]
- 13. Synthesis and Biological Studies of New 2-Benzoxazolinone Derivatives as Antibacterial Agents | MDPI [mdpi.com]
Application Notes and Protocols for 3-(4-Piperidinyl)-1,3-benzoxazol-2(3H)-one in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
Introduction: The Prominence of the Piperidinyl-Benzoxazolone Scaffold
The benzoxazolone nucleus represents a privileged scaffold in medicinal chemistry and drug discovery. Its unique physicochemical properties, including a weakly acidic nature and a combination of lipophilic and hydrophilic regions, make it an ideal framework for designing novel therapeutic agents.[1][2][3] The incorporation of a piperidine moiety can further enhance a compound's biological activity and pharmacokinetic profile by influencing interactions with biological targets and improving properties like cell membrane permeability.[4] The compound 3-(4-Piperidinyl)-1,3-benzoxazol-2(3H)-one, belonging to this versatile class, holds significant potential for investigation across various cell-based research applications, from oncology to inflammation and neurobiology.
This guide provides a comprehensive overview of the postulated mechanisms of action for this compound, based on the activities of its structural analogs, and offers detailed protocols for its application in cell culture.
Postulated Mechanisms of Action and Cellular Applications
While direct studies on this compound are emerging, the extensive research on related piperidinyl-benzoxazole and benzoxazolone derivatives allows us to postulate several high-probability mechanisms and applications.
Anticancer Activity via Kinase Inhibition (VEGFR-2 & c-Met)
Scientific Rationale: A promising strategy in cancer therapy is the dual inhibition of key receptor tyrosine kinases (RTKs) like Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and c-Met, which are crucial for tumor angiogenesis, growth, and metastasis.[5] Several novel piperidinyl-based benzoxazole derivatives have been designed and synthesized as potent dual inhibitors of VEGFR-2 and c-Met.[5] These compounds typically bind to the ATP-binding pocket of the kinases, inhibiting their downstream signaling cascades, such as the PI3K/AKT and Ras/MAPK pathways, which are critical for cell proliferation and survival.[6][7]
Potential Applications in Cell Culture:
-
Screening for cytotoxic effects against various cancer cell lines (e.g., breast, lung, prostate).[5]
-
Investigating the inhibition of angiogenesis in co-culture models of endothelial and cancer cells.
-
Studying the downstream signaling events of VEGFR-2 and c-Met inhibition via techniques like Western blotting.[8]
Caption: General workflow for in vitro cytotoxicity testing.
Materials:
-
Cancer cell line of interest (e.g., MCF-7 for breast cancer, A549 for lung cancer)
-
Complete growth medium (specific to the cell line)
-
This compound
-
DMSO (for stock solution)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Perform serial dilutions in complete growth medium to achieve the desired final concentrations.
-
Cell Treatment: After 24 hours, remove the medium from the wells and add 100 µL of the medium containing different concentrations of the test compound. Include a vehicle control (DMSO-treated) and a no-cell control (medium only).
-
Incubation: Incubate the plate for the desired exposure time (e.g., 48 or 72 hours) at 37°C in a 5% CO₂ incubator. [9]5. MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.
Protocol 2: Western Blot Analysis of Kinase Inhibition
This protocol allows for the qualitative and semi-quantitative analysis of protein expression to confirm the inhibition of specific signaling pathways. [10] Materials:
-
6-well cell culture plates
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA or Bradford protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-VEGFR-2, anti-phospho-c-Met, anti-phospho-ERK, and their total protein counterparts)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat the cells with various concentrations of this compound for a specified time (e.g., 2-4 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with the primary antibodies overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Visualize the protein bands using a chemiluminescent substrate.
Protocol 3: NLRP3 Inflammasome Activation Assay in THP-1 Cells
This protocol is designed to assess the anti-inflammatory potential of the compound by measuring the inhibition of IL-1β release. [11][12][13] Materials:
-
THP-1 human monocytic cell line
-
RPMI-1640 medium with 10% FBS
-
Phorbol 12-myristate 13-acetate (PMA)
-
Lipopolysaccharide (LPS)
-
ATP or Nigericin
-
Human IL-1β ELISA kit
-
LDH cytotoxicity assay kit
Procedure:
-
Differentiation of THP-1 Cells: Seed THP-1 cells in a 96-well plate and differentiate them into macrophages by treating with PMA (e.g., 50 nM) for 24-48 hours.
-
Priming: Replace the medium with fresh, serum-free medium and prime the cells with LPS (e.g., 1 µg/mL) for 3-4 hours.
-
Inhibitor Treatment: Pre-treat the cells with various concentrations of this compound for 1 hour.
-
NLRP3 Activation: Stimulate the cells with an NLRP3 activator such as ATP (e.g., 5 mM) for 30-60 minutes or Nigericin (e.g., 10 µM) for 1-2 hours.
-
Supernatant Collection: Centrifuge the plate and collect the supernatant for analysis.
-
IL-1β Quantification: Measure the concentration of IL-1β in the supernatant using a human IL-1β ELISA kit according to the manufacturer's instructions.
-
Cytotoxicity Assessment: Use an aliquot of the supernatant to measure LDH release as an indicator of cytotoxicity, ensuring that the observed reduction in IL-1β is not due to cell death.
Data Presentation
Quantitative data should be presented clearly to allow for easy comparison and interpretation.
Table 1: In Vitro Cytotoxicity of this compound
| Cell Line | Cancer Type | IC₅₀ (µM) after 48h |
| MCF-7 | Breast Adenocarcinoma | [Experimental Value] |
| A549 | Lung Carcinoma | [Experimental Value] |
| PC-3 | Prostate Adenocarcinoma | [Experimental Value] |
| HEK293 | Normal Kidney | [Experimental Value] |
Data to be presented as mean ± standard deviation from at least three independent experiments.
Table 2: Inhibition of Cytokine Release from THP-1 Macrophages
| Analyte | Treatment | Concentration (pg/mL) | % Inhibition |
| IL-1β | Vehicle Control | [Experimental Value] | - |
| IL-1β | Compound (1 µM) | [Experimental Value] | [Calculated Value] |
| IL-1β | Compound (10 µM) | [Experimental Value] | [Calculated Value] |
| IL-1β | Compound (50 µM) | [Experimental Value] | [Calculated Value] |
Data to be presented as mean ± standard deviation.
Conclusion and Future Directions
This compound is a promising compound for cell-based research due to the established and diverse biological activities of its structural class. The protocols outlined in this guide provide a robust framework for investigating its potential as an anticancer, anti-inflammatory, or neuroprotective agent. Further studies could explore its in vivo efficacy in animal models, detailed structure-activity relationships, and its potential for combination therapies.
References
- 1. Synthesis and biological profile of benzoxazolone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. scite.ai [scite.ai]
- 4. 2-Piperidin-2-yl-1,3-benzoxazole | 885461-59-6 | Benchchem [benchchem.com]
- 5. Discovery of Novel Piperidinyl-Based Benzoxazole Derivatives as Anticancer Agents Targeting VEGFR-2 and c-Met Kinases [mdpi.com]
- 6. C-Met Therapies: Latest Advances & FDA Approvals | Biopharma PEG [biochempeg.com]
- 7. Frontiers | Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role [frontiersin.org]
- 8. An overview of the c-MET signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. NLRP3 Inflammasome Activation in THP-1 Target Cells Triggered by Pathogenic Naegleria fowleri - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Assaying NLRP3-mediated LDH and IL-1β release [protocols.io]
- 13. invivogen.com [invivogen.com]
Application Notes & In Vitro Protocols: Characterizing 3-(4-Piperidinyl)-1,3-benzoxazol-2(3H)-one and its Analogs
Introduction: The Benzoxazolone Scaffold in Drug Discovery
The 1,3-benzoxazol-2(3H)-one nucleus, featuring a piperidinyl substitution at the N-3 position, represents a privileged scaffold in medicinal chemistry. This core structure combines both lipophilic (benzene ring) and hydrophilic (carbamate moiety, piperidine) elements, enabling it to interact with a wide array of biological targets.[1][2] Its bioisosteric relationship with moieties susceptible to metabolic conversion, such as phenols, further enhances its appeal for developing drug candidates with improved pharmacokinetic profiles.[1] Derivatives of this scaffold have demonstrated a remarkable diversity of pharmacological activities, including anticancer, anti-inflammatory, analgesic, and neuroprotective properties.[1][2]
These application notes provide a comprehensive guide for researchers and drug development professionals on the in vitro evaluation of 3-(4-Piperidinyl)-1,3-benzoxazol-2(3H)-one and its analogs. The protocols described herein are designed as self-validating systems, grounded in established methodologies to ensure technical accuracy and reproducibility. We will explore key assays relevant to the primary therapeutic areas where this chemical class has shown significant promise: Oncology and Inflammation .
Part 1: Oncological Applications - Targeting Kinase Signaling and Cell Viability
The benzoxazole and benzoxazolone cores are integral to the design of novel anticancer agents.[3] Analogs of the this compound scaffold have been specifically investigated as inhibitors of key receptor tyrosine kinases (RTKs) like VEGFR-2 and c-Met, which are crucial for tumor angiogenesis and metastasis.
Experimental Workflow for Oncological Screening
A logical workflow is essential for efficiently screening and characterizing novel compounds. The process begins with broad cytotoxicity screening, followed by target-specific enzymatic assays for active compounds, and finally, mechanism-of-action studies in cellular models.
Caption: High-throughput screening cascade for benzoxazolone derivatives.
Protocol 1.1: Cell Viability Assessment using MTT Assay
This protocol determines the concentration at which a compound exerts half of its maximal inhibitory effect (IC50) on cancer cell proliferation.
-
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method that measures cellular metabolic activity. Viable cells with active mitochondrial dehydrogenases cleave the tetrazolium ring of MTT, yielding a purple formazan product that is soluble in DMSO. The absorbance of this colored solution is directly proportional to the number of viable cells.
-
Materials:
-
Cancer cell lines (e.g., MCF-7 (breast), A549 (lung), PC-3 (prostate)).[4]
-
Complete growth medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin).
-
This compound or analog, dissolved in DMSO to create a 10 mM stock.
-
MTT solution (5 mg/mL in PBS).
-
Dimethyl sulfoxide (DMSO).
-
96-well cell culture plates.
-
Plate reader (570 nm absorbance).
-
-
Step-by-Step Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compound in complete medium. The final DMSO concentration should not exceed 0.5% to avoid solvent toxicity. Remove the old medium from the cells and add 100 µL of the medium containing the test compound at various concentrations (e.g., 0.1 to 100 µM). Include "vehicle control" (medium with DMSO) and "no cell" (medium only) wells.
-
Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO2.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for another 4 hours. Purple formazan crystals should become visible in viable cells.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the log of the compound concentration and use non-linear regression to determine the IC50 value.
-
Protocol 1.2: In Vitro Kinase Inhibition Assay (VEGFR-2)
This biochemical assay quantifies the ability of a compound to directly inhibit the enzymatic activity of a target kinase.
-
Principle: This protocol utilizes a time-resolved fluorescence resonance energy transfer (TR-FRET) format. The assay measures the phosphorylation of a biotinylated peptide substrate by the kinase. A europium-labeled anti-phospho-antibody binds to the phosphorylated substrate, bringing it in close proximity to a streptavidin-allophycocyanin (SA-APC) conjugate. Upon excitation, energy is transferred from the europium donor to the APC acceptor, generating a FRET signal that is proportional to kinase activity.
-
Materials:
-
Recombinant human VEGFR-2 kinase.
-
Biotinylated peptide substrate.
-
ATP.
-
Europium-labeled anti-phospho-antibody.
-
Streptavidin-APC conjugate.
-
Kinase assay buffer.
-
Staurosporine or Sorafenib (as positive control inhibitors).[4]
-
384-well low-volume plates.
-
TR-FRET enabled plate reader.
-
-
Step-by-Step Procedure:
-
Compound Plating: Dispense the test compound at various concentrations into the assay plate.
-
Kinase/Substrate Addition: Add a solution containing the VEGFR-2 enzyme and the biotinylated substrate to each well. Incubate for 15 minutes at room temperature to allow compound-enzyme interaction.
-
Initiate Reaction: Add ATP to each well to start the phosphorylation reaction. Incubate for 1-2 hours at room temperature.
-
Detection: Add a solution containing the europium-labeled antibody and SA-APC in a stop buffer to terminate the reaction and initiate the detection process. Incubate for 1 hour at room temperature.
-
Data Acquisition: Read the plate on a TR-FRET reader, measuring emissions at both the donor and acceptor wavelengths.
-
Analysis: Calculate the ratio of acceptor to donor fluorescence. Plot the percent inhibition (relative to DMSO controls) against compound concentration to determine the IC50 value.
-
| Parameter | Compound 11b (Example)[4] | Sorafenib (Reference)[4] |
| VEGFR-2 IC50 (µM) | 0.145 | Reference Standard |
| c-Met IC50 (µM) | 0.181 | Reference Standard |
| MCF-7 Cytotoxicity IC50 (µM) | 4.30 | 4.95 |
| A549 Cytotoxicity IC50 (µM) | 6.68 | 6.32 |
| PC-3 Cytotoxicity IC50 (µM) | 7.06 | 6.57 |
| Table 1: Representative biological data for a piperidinyl-based benzoxazole derivative (Compound 11b) demonstrating potent kinase inhibition and cytotoxicity against various cancer cell lines.[4] |
Part 2: Anti-Inflammatory Applications - Targeting the NLRP3 Inflammasome
Chronic inflammation is a hallmark of many diseases. The NLRP3 inflammasome is a multi-protein complex in the cytoplasm of immune cells that plays a critical role in the innate immune response by activating caspase-1 and processing the pro-inflammatory cytokines IL-1β and IL-18. Dysregulation of the NLRP3 inflammasome is implicated in a host of inflammatory disorders. Benzimidazole-2-one derivatives, structurally related to the benzoxazolone scaffold, have been identified as potent inhibitors of the NLRP3 inflammasome.[5][6]
NLRP3 Inflammasome Activation Pathway
The activation of the NLRP3 inflammasome is a two-step process. The "priming" step involves the upregulation of NLRP3 and pro-IL-1β, typically via Toll-like receptor (TLR) signaling. The "activation" step is triggered by a variety of stimuli, leading to the assembly of the inflammasome complex and subsequent inflammatory response.
Caption: The two-signal model of NLRP3 inflammasome activation and inhibition.
Protocol 2.1: IL-1β Release Assay in THP-1 Macrophages
This protocol quantifies the inhibition of NLRP3-dependent IL-1β secretion from differentiated human monocytic THP-1 cells.
-
Principle: THP-1 monocytes are differentiated into macrophage-like cells using Phorbol 12-myristate 13-acetate (PMA). These cells are then primed with lipopolysaccharide (LPS) to upregulate pro-IL-1β and NLRP3. Finally, ATP is used as a second signal to activate the inflammasome. The amount of mature IL-1β released into the supernatant is measured by an enzyme-linked immunosorbent assay (ELISA).
-
Materials:
-
THP-1 cell line.
-
RPMI-1640 medium with 10% FBS.
-
PMA (Phorbol 12-myristate 13-acetate).
-
LPS (Lipopolysaccharide).
-
ATP (Adenosine 5'-triphosphate).
-
Test compound stock solution in DMSO.
-
Human IL-1β ELISA kit.
-
96-well plates.
-
-
Step-by-Step Procedure:
-
Differentiation: Seed THP-1 cells at 5 x 10^5 cells/mL in a 96-well plate. Add PMA to a final concentration of 100 ng/mL and incubate for 48-72 hours to induce differentiation into adherent macrophages.
-
Priming: Remove the PMA-containing medium and replace it with fresh, serum-free medium. Add LPS to a final concentration of 1 µg/mL and incubate for 3-4 hours. This is the "priming" step.
-
Inhibitor Treatment: Pre-treat the primed cells by adding the test compound at desired concentrations. Incubate for 1 hour.[6]
-
Activation: Add ATP to a final concentration of 5 mM to activate the NLRP3 inflammasome. Incubate for 90 minutes.[6]
-
Supernatant Collection: Centrifuge the plate and carefully collect the cell culture supernatant.
-
ELISA: Quantify the concentration of IL-1β in the supernatant according to the manufacturer's instructions for the human IL-1β ELISA kit.
-
Analysis: Calculate the percent inhibition of IL-1β release for each compound concentration compared to the vehicle-treated control. Determine the IC50 value.
-
Protocol 2.2: Pyroptosis Assessment via LDH Release Assay
This assay measures cytotoxicity resulting from pyroptosis, an inflammatory form of cell death triggered by inflammasome activation.
-
Principle: Lactate dehydrogenase (LDH) is a stable cytosolic enzyme that is released into the cell culture supernatant upon loss of membrane integrity, a key feature of pyroptosis. The LDH assay measures this released enzyme activity, which is proportional to the level of cell death. This assay should be run in parallel with the IL-1β release assay using the same experimental setup.
-
Materials:
-
Supernatants collected from the IL-1β release assay (Protocol 2.1).
-
Commercially available LDH cytotoxicity assay kit.
-
-
Step-by-Step Procedure:
-
Use Supernatants: Use the same supernatants collected in step 5 of Protocol 2.1.
-
Perform LDH Assay: Follow the manufacturer's protocol for the LDH assay kit. This typically involves transferring a portion of the supernatant to a new plate and adding a reaction mixture that results in a colored product proportional to the amount of LDH.
-
Data Acquisition: Read the absorbance at the specified wavelength (e.g., 490 nm).
-
Analysis: Calculate the percentage of LDH release (pyroptosis) relative to control wells (untreated vs. fully lysed cells). Determine the inhibitory effect of the compound on ATP-induced LDH release.
-
| Compound | Pyroptosis Inhibition (% at 10 µM)[5] | IL-1β Release Inhibition (% at 10 µM)[5] | Cytotoxicity (TC50, µM)[5] |
| Compound 9 | 39.2 ± 6.6 | 20.3 ± 1.3 | >100 |
| Compound 13 | 36.3 ± 1.1 | 35.8 ± 3.1 | >100 |
| Compound 18 | 37.7 ± 7.6 | 14.9 ± 8.8 | >100 |
| MCC950 (Reference) | 42.5 ± 0.9 | 37.6 ± 6.0 | >100 |
| Table 2: Representative in vitro data for benzo[d]imidazole-2-one derivatives (structurally similar to the topic scaffold) demonstrating inhibition of NLRP3-dependent pyroptosis and IL-1β release in differentiated THP-1 cells.[5] |
Conclusion
The this compound scaffold is a versatile and promising starting point for the development of novel therapeutics. The protocols outlined in these application notes provide a robust framework for the in vitro characterization of its analogs in the key areas of oncology and inflammation. By employing a systematic screening cascade, from broad cellular assays to specific enzymatic and mechanistic studies, researchers can effectively identify and validate lead candidates for further development. The inherent adaptability of this scaffold, combined with rigorous in vitro evaluation, paves the way for the discovery of next-generation targeted therapies.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis and biological profile of benzoxazolone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Discovery of Novel Piperidinyl-Based Benzoxazole Derivatives as Anticancer Agents Targeting VEGFR-2 and c-Met Kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Chemical Modulation of the 1-(Piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one Scaffold as a Novel NLRP3 Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
The Strategic Role of 3-(4-Piperidinyl)-1,3-benzoxazol-2(3H)-one in Modern Drug Discovery: Application Notes and Protocols
Introduction: Unveiling a Privileged Scaffold in Medicinal Chemistry
In the landscape of contemporary drug discovery, the identification and utilization of "privileged scaffolds" – molecular frameworks that can be readily modified to interact with a variety of biological targets – is a cornerstone of efficient and successful research and development. The 3-(4-Piperidinyl)-1,3-benzoxazol-2(3H)-one core represents one such scaffold, embodying a versatile platform for the design of novel therapeutics. Its rigid heterocyclic benzoxazolone system, combined with the flexible yet conformationally defined piperidine ring, provides an ideal starting point for exploring structure-activity relationships (SAR) and optimizing pharmacokinetic and pharmacodynamic properties.
This technical guide provides a comprehensive overview of this compound as a key intermediate. We will delve into its synthesis, characterization, and its application in the development of potent and selective drug candidates, with a particular focus on agents targeting the central nervous system. The protocols outlined herein are designed to be self-validating, with explanations grounded in established chemical principles and supported by authoritative references.
Part 1: Synthesis and Characterization of the Core Intermediate
The synthesis of this compound is a multi-step process that requires careful control of reaction conditions to ensure high yield and purity. The following protocol is a robust and reproducible method for obtaining this key intermediate.
Protocol 1: Synthesis of this compound
Workflow Diagram:
Caption: Synthetic workflow for this compound.
Materials and Reagents:
| Reagent | Supplier | Purity |
| 4-Hydroxypiperidine | Sigma-Aldrich | 98% |
| Di-tert-butyl dicarbonate | Acros Organics | 99% |
| 2-Aminophenol | Alfa Aesar | 99% |
| Diisopropyl azodicarboxylate (DIAD) | Combi-Blocks | 97% |
| Triphenylphosphine (PPh3) | Oakwood Chemical | 99% |
| Carbonyldiimidazole (CDI) | TCI America | >97% |
| Trifluoroacetic acid (TFA) | Fisher Scientific | 99% |
| Dichloromethane (DCM), Anhydrous | J.T. Baker | >99.8% |
| Tetrahydrofuran (THF), Anhydrous | EMD Millipore | >99.9% |
| Triethylamine (TEA) | BDH Chemicals | >99.5% |
Step-by-Step Procedure:
-
Step 1: Boc Protection of 4-Hydroxypiperidine.
-
To a solution of 4-hydroxypiperidine (1.0 eq) and triethylamine (1.2 eq) in anhydrous dichloromethane (DCM, 0.5 M) at 0°C, add a solution of di-tert-butyl dicarbonate (1.1 eq) in DCM dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 12 hours.
-
Wash the reaction mixture with saturated aqueous sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford tert-butyl 4-hydroxypiperidine-1-carboxylate as a white solid.
-
-
Step 2: Mitsunobu Reaction.
-
To a solution of tert-butyl 4-hydroxypiperidine-1-carboxylate (1.0 eq), 2-aminophenol (1.1 eq), and triphenylphosphine (1.2 eq) in anhydrous tetrahydrofuran (THF, 0.4 M) at 0°C, add diisopropyl azodicarboxylate (DIAD, 1.2 eq) dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 16 hours.
-
Concentrate the reaction mixture under reduced pressure and purify the residue by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to yield tert-butyl 4-(2-aminophenoxy)piperidine-1-carboxylate.
-
-
Step 3: Cyclization to Benzoxazolone.
-
To a solution of tert-butyl 4-(2-aminophenoxy)piperidine-1-carboxylate (1.0 eq) in anhydrous THF (0.3 M), add carbonyldiimidazole (CDI, 1.5 eq) portionwise at room temperature.
-
Stir the reaction mixture at room temperature for 6 hours.
-
Pour the reaction mixture into water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to obtain tert-butyl 4-(2-oxo-1,3-benzoxazol-3(2H)-yl)piperidine-1-carboxylate.
-
-
Step 4: Boc Deprotection.
-
To a solution of tert-butyl 4-(2-oxo-1,3-benzoxazol-3(2H)-yl)piperidine-1-carboxylate (1.0 eq) in DCM (0.2 M) at 0°C, add trifluoroacetic acid (TFA, 10 eq) dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 2 hours.
-
Concentrate the reaction mixture under reduced pressure.
-
Dissolve the residue in DCM and neutralize with saturated aqueous sodium bicarbonate solution.
-
Extract the aqueous layer with DCM. Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the final product, this compound, as a solid.
-
Characterization Data (Expected):
| Analysis | Expected Result |
| ¹H NMR (400 MHz, CDCl₃) | δ 7.20-7.00 (m, 4H), 4.30 (m, 1H), 3.20 (m, 2H), 2.80 (m, 2H), 2.10 (m, 2H), 1.80 (m, 2H), 1.60 (br s, 1H) |
| ¹³C NMR (100 MHz, CDCl₃) | δ 155.0, 143.5, 131.0, 123.0, 122.5, 110.0, 109.5, 51.0, 45.0, 31.0 |
| Mass Spec (ESI) | m/z 219.11 [M+H]⁺ |
| Purity (HPLC) | >95% |
Part 2: Application in the Synthesis of a Butyrophenone Analog
The true value of an intermediate lies in its utility for constructing more complex and biologically active molecules. Here, we demonstrate the use of this compound in the synthesis of a potent antipsychotic agent, an analog of Benperidol. Benperidol is a butyrophenone antipsychotic known for its high affinity for dopamine D2 receptors[1].
Protocol 2: Synthesis of a Benperidol Analog
Workflow Diagram:
Caption: Synthesis of a Benperidol analog via N-alkylation.
Materials and Reagents:
| Reagent | Supplier | Purity |
| This compound | Synthesized as per Protocol 1 | >95% |
| 4-Chloro-4'-fluorobutyrophenone | Combi-Blocks | 98% |
| Potassium Carbonate (K₂CO₃) | Fisher Scientific | >99% |
| Potassium Iodide (KI) | J.T. Baker | >99% |
| Acetonitrile, Anhydrous | Sigma-Aldrich | >99.8% |
Step-by-Step Procedure:
-
N-Alkylation.
-
To a mixture of this compound (1.0 eq), potassium carbonate (2.0 eq), and a catalytic amount of potassium iodide in anhydrous acetonitrile (0.3 M), add 4-chloro-4'-fluorobutyrophenone (1.1 eq).
-
Reflux the reaction mixture for 12 hours.
-
Cool the reaction mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by column chromatography on silica gel (eluting with a gradient of methanol in dichloromethane) to afford the Benperidol analog as a solid.
-
Characterization Data (Expected):
| Analysis | Expected Result |
| ¹H NMR (400 MHz, CDCl₃) | δ 8.00 (m, 2H), 7.20-7.00 (m, 6H), 4.30 (m, 1H), 3.10 (t, 2H), 3.00 (m, 2H), 2.50 (t, 2H), 2.40 (m, 2H), 2.10 (m, 2H), 2.00 (m, 2H), 1.80 (m, 2H) |
| ¹³C NMR (100 MHz, CDCl₃) | δ 198.0, 165.0 (d, J=250 Hz), 155.0, 143.5, 133.0, 131.0, 130.5 (d, J=9 Hz), 123.0, 122.5, 115.5 (d, J=22 Hz), 110.0, 109.5, 58.0, 53.0, 51.0, 36.0, 31.0, 22.0 |
| Mass Spec (ESI) | m/z 383.18 [M+H]⁺ |
| Purity (HPLC) | >98% |
Part 3: Mechanism of Action and Biological Significance
The synthesized Benperidol analog is designed to function as a potent antagonist of dopamine D2 and serotonin 5-HT2A receptors, a hallmark of many atypical antipsychotic drugs. This dual antagonism is believed to be crucial for achieving antipsychotic efficacy while minimizing the extrapyramidal side effects associated with older, typical antipsychotics.
Signaling Pathway Diagram:
Caption: Simplified signaling pathways for D2 and 5-HT2A receptor antagonism.
The antagonism of D2 receptors in the mesolimbic pathway is thought to be responsible for the reduction of positive symptoms of schizophrenia, such as hallucinations and delusions. Simultaneously, the blockade of 5-HT2A receptors in the nigrostriatal pathway can increase dopamine release, which is hypothesized to alleviate the motor side effects (extrapyramidal symptoms, EPS) and potentially improve negative symptoms and cognitive deficits.
Conclusion
The this compound scaffold is a valuable and versatile intermediate in drug discovery. The protocols provided in this guide offer a reliable pathway for its synthesis and demonstrate its application in the creation of a potent antipsychotic agent. The modular nature of this scaffold allows for extensive chemical modification, enabling the fine-tuning of pharmacological properties to develop safer and more effective drugs. Researchers and drug development professionals are encouraged to explore the potential of this privileged core in their own discovery programs.
References
Application Notes and Protocols for the HPLC Analysis of 3-(4-Piperidinyl)-1,3-benzoxazol-2(3H)-one
Abstract
This comprehensive guide provides a detailed protocol for the High-Performance Liquid Chromatography (HPLC) analysis of 3-(4-Piperidinyl)-1,3-benzoxazol-2(3H)-one, a key intermediate in pharmaceutical synthesis. The methodology herein is designed for researchers, scientists, and drug development professionals, offering a robust and validated approach to ensure accurate quantification and purity assessment. This document delves into the causal reasoning behind experimental choices, from mobile phase composition to column selection, and is grounded in established scientific principles and regulatory guidelines.
Introduction: The Significance of Accurate Analysis
This compound and its derivatives are pivotal structural motifs in medicinal chemistry, often associated with a range of biological activities.[1] The accurate determination of its purity and concentration in bulk drug substances and formulated products is paramount for ensuring safety and efficacy. High-Performance Liquid Chromatography (HPLC) stands as the gold standard for this purpose due to its high resolution, sensitivity, and quantitative accuracy.
The inherent polarity of the this compound molecule presents a unique challenge in reversed-phase HPLC, often leading to poor retention on traditional C18 columns.[2][3] This application note addresses this challenge by presenting a meticulously developed method that ensures reliable and reproducible results. The protocol is designed to be not just a series of steps, but a self-validating system, underpinned by principles outlined in the International Council for Harmonisation (ICH) guidelines.[4][5][6][7]
Foundational Principles: Method Development Strategy
The development of a robust HPLC method hinges on a systematic understanding of the analyte's physicochemical properties and its interaction with the stationary and mobile phases. For this compound, its polar nature, stemming from the piperidinyl and benzoxazolone moieties, dictates a strategic approach to achieve adequate retention and symmetrical peak shape in reversed-phase chromatography.
The Challenge of Polar Analytes
Highly polar compounds often exhibit limited interaction with non-polar stationary phases like C18, resulting in elution near the void volume.[2][3] To counteract this, several strategies can be employed, including the use of polar-embedded or polar-endcapped columns, or manipulation of the mobile phase with ion-pairing reagents or pH adjustments.[8] This protocol opts for a combination of a suitable stationary phase and an optimized mobile phase to achieve the desired separation without the complexities of ion-pairing agents.
Workflow for Method Development
The logical flow of developing and validating the HPLC method is crucial for ensuring its suitability for its intended purpose.
Caption: HPLC Method Development and Validation Workflow.
Detailed Experimental Protocol
This section provides a step-by-step methodology for the HPLC analysis of this compound.
Materials and Reagents
| Item | Specification | Recommended Supplier |
| Acetonitrile (ACN) | HPLC Grade or higher | Fisher Scientific, MilliporeSigma |
| Water | Deionized (DI) Water, 18.2 MΩ·cm | In-house purification system |
| Formic Acid | LC-MS Grade, ≥99% | Thermo Fisher Scientific |
| This compound | Reference Standard, >99.5% purity | Commercially available |
Instrumentation and Chromatographic Conditions
| Parameter | Setting | Justification |
| HPLC System | Agilent 1200 series or equivalent | A standard, reliable system is sufficient.[9] |
| Column | Agilent Eclipse XDB-C18, 5 µm, 4.6 x 150 mm | Provides good retention and peak shape for a range of polarities. |
| Mobile Phase A | 0.1% Formic Acid in Water | Acidified mobile phase improves peak shape by suppressing silanol interactions. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Acetonitrile is a common organic modifier in reversed-phase HPLC. |
| Gradient Elution | See Table below | A gradient is necessary to elute the analyte with a good peak shape and to clean the column. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column. |
| Column Temperature | 30 °C | Controlled temperature ensures reproducible retention times. |
| Injection Volume | 10 µL | A small injection volume minimizes band broadening. |
| UV Detection | 240 nm | Wavelength selected based on the UV spectrum of the analyte.[9] |
Gradient Elution Program:
| Time (min) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 95 | 5 |
| 15.0 | 10 | 90 |
| 20.0 | 10 | 90 |
| 20.1 | 95 | 5 |
| 25.0 | 95 | 5 |
Preparation of Solutions
-
Mobile Phase Preparation:
-
To prepare Mobile Phase A, add 1.0 mL of formic acid to 1000 mL of deionized water and mix thoroughly.
-
To prepare Mobile Phase B, add 1.0 mL of formic acid to 1000 mL of acetonitrile and mix thoroughly.
-
Degas both mobile phases using an ultrasonic bath or an online degasser.
-
-
Standard Solution Preparation (100 µg/mL):
-
Accurately weigh approximately 10 mg of this compound reference standard into a 100 mL volumetric flask.
-
Dissolve and dilute to volume with a 50:50 (v/v) mixture of Mobile Phase A and Mobile Phase B (diluent).
-
This stock solution has a concentration of 100 µg/mL.
-
-
Sample Solution Preparation:
-
Accurately weigh a quantity of the sample equivalent to about 10 mg of this compound into a 100 mL volumetric flask.
-
Dissolve and dilute to volume with the diluent.
-
Method Validation: Ensuring Trustworthiness
Method validation is a critical process that demonstrates the suitability of the analytical procedure for its intended purpose.[6] The validation should be performed in accordance with ICH Q2(R1) guidelines.[4][5]
Validation Parameters
The following parameters must be assessed:
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components. This is often demonstrated through forced degradation studies.
-
Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range. A minimum of five concentrations should be used.
-
Range: The interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.
-
Accuracy: The closeness of test results obtained by the method to the true value. This is typically assessed by analyzing a sample with a known concentration and comparing the measured value to the true value.
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).
-
Detection Limit (DL) and Quantitation Limit (QL): The lowest amount of analyte in a sample that can be detected and quantified, respectively, with suitable precision and accuracy.
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.
Forced Degradation Studies
Forced degradation studies are essential for establishing the stability-indicating nature of the HPLC method.[10][11][12] The drug substance should be subjected to stress conditions to induce degradation.
Typical Stress Conditions:
-
Acid Hydrolysis: 0.1 M HCl at 60 °C for 24 hours.
-
Base Hydrolysis: 0.1 M NaOH at 60 °C for 24 hours.
-
Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: 105 °C for 48 hours.
-
Photolytic Degradation: Exposure to UV light (254 nm) and visible light for an extended period.
The chromatograms from the stressed samples should be evaluated for the resolution between the parent peak and any degradation products. The benzoxazolone ring system can be susceptible to hydrolysis under acidic or basic conditions.[13][14]
Data Analysis and Interpretation
System Suitability
Before sample analysis, a series of system suitability injections (typically five replicate injections of the standard solution) must be performed to ensure the chromatographic system is performing adequately.
| Parameter | Acceptance Criteria |
| Tailing Factor (T) | ≤ 2.0 |
| Theoretical Plates (N) | ≥ 2000 |
| Relative Standard Deviation (RSD) of Peak Area | ≤ 2.0% |
Quantification
The concentration of this compound in the sample can be calculated using the following external standard formula:
Concentration (µg/mL) = (Area_sample / Area_standard) x Concentration_standard
Troubleshooting Common Issues
| Problem | Potential Cause | Solution |
| Poor Peak Shape (Tailing) | - Silanol interactions on the column- Column degradation- pH of mobile phase is not optimal | - Ensure mobile phase is properly acidified- Replace the column- Adjust the pH of the mobile phase |
| Variable Retention Times | - Inconsistent mobile phase composition- Fluctuations in column temperature- Pump malfunction | - Prepare fresh mobile phase- Ensure the column oven is functioning correctly- Service the HPLC pump |
| Ghost Peaks | - Contamination in the mobile phase or system- Carryover from previous injections | - Use fresh, high-purity solvents- Implement a needle wash step- Run blank injections to clean the system |
Conclusion: A Reliable Analytical Tool
The HPLC method detailed in this application note provides a robust and reliable tool for the quantitative analysis and purity assessment of this compound. By understanding the scientific principles behind the method development and adhering to rigorous validation protocols, researchers can ensure the generation of high-quality, reproducible data that is essential for drug development and quality control.
References
- 1. Synthesis and characterization of some new 2(3H)-benzoxazolones with analgesic and antiinflammatory activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Strategies to Enable and Simplify HPLC Polar Compound Separation | Separation Science [sepscience.com]
- 3. assets.fishersci.com [assets.fishersci.com]
- 4. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 5. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry | FDA [fda.gov]
- 6. ICH Q2 Analytical Method Validation | PPTX [slideshare.net]
- 7. starodub.nl [starodub.nl]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. rsc.org [rsc.org]
- 10. biomedres.us [biomedres.us]
- 11. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 12. rjptonline.org [rjptonline.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Degradation studies on benzoxazinoids. Soil degradation dynamics of 2,4-dihydroxy-7-methoxy-(2H)-1,4-benzoxazin-3(4H)-one (DIMBOA) and its degradation products, phytotoxic allelochemicals from gramineae - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Comprehensive NMR Spectroscopic Analysis of 3-(4-Piperidinyl)-1,3-benzoxazol-2(3H)-one
Introduction: The Role of NMR in Structural Verification
3-(4-Piperidinyl)-1,3-benzoxazol-2(3H)-one is a molecule featuring a bicyclic benzoxazolone system linked to a piperidine ring. This structural motif is present in various biologically active compounds.[1][2] Accurate and complete structural characterization is a critical step in the drug discovery pipeline, ensuring the identity and purity of synthesized compounds. Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for this purpose, providing detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.[3][4]
This application note details the systematic application of one-dimensional (¹H, ¹³C, DEPT-135) and two-dimensional (COSY, HSQC, HMBC) NMR experiments to fully assign the proton and carbon signals of the title compound. The causality behind experimental choices and data interpretation strategies are explained to provide a field-proven, trustworthy protocol.
Experimental Workflow
The comprehensive characterization of this compound by NMR spectroscopy follows a logical progression of experiments. Each step builds upon the information gathered in the previous one, culminating in a complete and validated structural assignment.
Figure 1: General workflow for NMR-based structural elucidation.
Protocols
Sample Preparation
High-quality NMR spectra depend critically on proper sample preparation. The goal is to create a homogeneous solution free of particulate matter and paramagnetic impurities, which can degrade spectral quality.[5]
Materials:
-
This compound (5-10 mg)
-
Deuterated chloroform (CDCl₃) or Deuterated dimethyl sulfoxide (DMSO-d₆) (0.6-0.7 mL)
-
Pasteur pipette with cotton plug (for filtration)
-
Vortex mixer
Protocol:
-
Weigh approximately 5-10 mg of the solid compound directly into a clean, dry vial. The concentration should be sufficient to obtain a good signal-to-noise ratio.[8]
-
Add 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃). The choice of solvent is crucial as it can influence chemical shifts.[8][9] CDCl₃ is a common choice for many organic molecules. If solubility is an issue, DMSO-d₆ is an excellent alternative.
-
Vortex the vial until the sample is completely dissolved. A clear, homogeneous solution is required.[5]
-
Filter the solution through a small cotton plug in a Pasteur pipette directly into the NMR tube. This step removes any suspended microparticles that can interfere with the magnetic field homogeneity and degrade resolution.[7]
-
Ensure the sample height in the tube is between 4-5 cm (approximately 0.55-0.7 mL), which is optimal for modern spectrometers.[6]
-
Cap the NMR tube securely to prevent solvent evaporation and contamination.
NMR Data Acquisition
The following experiments should be performed on a spectrometer operating at a ¹H frequency of 400 MHz or higher to ensure adequate signal dispersion.
Standard 1D Experiments:
-
¹H NMR: Provides information on the number of different proton environments and their neighboring protons through spin-spin coupling.
-
¹³C{¹H} NMR: A proton-decoupled experiment that shows a single peak for each unique carbon atom.
-
DEPT-135 (Distortionless Enhancement by Polarization Transfer): Differentiates between CH/CH₃ (positive signals) and CH₂ (negative signals) carbons. Quaternary carbons are not observed.[10]
Key 2D Experiments:
-
¹H-¹H COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other, typically through two or three bonds.[11]
-
¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton signal with the signal of the carbon atom it is directly attached to (one-bond C-H correlation).[11][12]
-
¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away, which is essential for piecing together the molecular fragments.[11][12]
Spectral Interpretation and Structural Assignment
The following section outlines the logical process for assigning the NMR signals of this compound. The expected chemical shifts are based on general principles and data from analogous structures containing piperidine and benzoxazolone moieties.[13][14][15]
Structure and Numbering Scheme:
Figure 2: Structure of this compound with atom numbering.
Predicted ¹H and ¹³C NMR Data
The expected chemical shifts (δ) are summarized in the table below. These values are estimates and will be confirmed through 2D NMR analysis.
| Atom Number | Predicted ¹H δ (ppm), Multiplicity | Predicted ¹³C δ (ppm) | Carbon Type (DEPT-135) |
| Benzoxazolone Ring | |||
| 2 | - | ~154 | C (Quaternary) |
| 3a | - | ~130 | C (Quaternary) |
| 4 | ~7.2 (d) | ~110 | CH (Positive) |
| 5 | ~7.1 (t) | ~124 | CH (Positive) |
| 6 | ~7.1 (t) | ~123 | CH (Positive) |
| 7 | ~7.2 (d) | ~109 | CH (Positive) |
| 7a | - | ~143 | C (Quaternary) |
| Piperidine Ring | |||
| 2', 6' | ~4.2 (d, equatorial), ~3.0 (t, axial) | ~49 | CH₂ (Negative) |
| 3', 5' | ~2.1 (d, equatorial), ~1.8 (q, axial) | ~31 | CH₂ (Negative) |
| 4' | ~4.5 (tt) | ~50 | CH (Positive) |
Table 1: Predicted ¹H and ¹³C NMR chemical shifts and DEPT-135 results.
Step-by-Step Assignment Strategy
The following workflow demonstrates how to use the suite of NMR experiments to confirm the assignments in Table 1.
References
- 1. Identification and characterization of benzo[d]oxazol-2(3H)-one derivatives as the first potent and selective small-molecule inhibitors of chromodomain protein CDYL - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. tcalab.alfa-chemistry.com [tcalab.alfa-chemistry.com]
- 4. creative-biostructure.com [creative-biostructure.com]
- 5. organomation.com [organomation.com]
- 6. NMR Sample Preparation | College of Science and Engineering [cse.umn.edu]
- 7. publish.uwo.ca [publish.uwo.ca]
- 8. depts.washington.edu [depts.washington.edu]
- 9. NMR blog - Guide: Preparing a Sample for NMR analysis – Part I — Nanalysis [nanalysis.com]
- 10. web.uvic.ca [web.uvic.ca]
- 11. sites.esa.ipb.pt [sites.esa.ipb.pt]
- 12. nmr.chem.columbia.edu [nmr.chem.columbia.edu]
- 13. researchgate.net [researchgate.net]
- 14. Benzoxazole(273-53-0) 1H NMR spectrum [chemicalbook.com]
- 15. spectrabase.com [spectrabase.com]
Mass spectrometry of 3-(4-Piperidinyl)-1,3-benzoxazol-2(3H)-one derivatives
An Application Guide to the Mass Spectrometry of 3-(4-Piperidinyl)-1,3-benzoxazol-2(3H)-one Derivatives
Authored by: A Senior Application Scientist
Abstract
The this compound scaffold is a privileged structure in modern medicinal chemistry, forming the core of numerous drug candidates across various therapeutic areas, including neuroprotective and anticancer agents.[1][2] Its unique physicochemical properties necessitate robust analytical methods for characterization, quantification, and metabolite identification. Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC-MS), stands as the premier analytical technique for this purpose due to its unparalleled sensitivity, selectivity, and structural elucidation capabilities.[3][4] This document provides a comprehensive guide to the mass spectrometric analysis of this important class of compounds, detailing ionization behavior, predictable fragmentation pathways, and validated protocols for researchers in pharmaceutical development.
Introduction: The Analytical Imperative
Derivatives of this compound are synthetic heterocyclic compounds featuring a benzoxazolone moiety linked to a piperidine ring. This combination of a lipophilic aromatic system and a basic nitrogen-containing saturated ring presents specific analytical challenges and opportunities.[1][5] During drug development, it is critical to unambiguously identify the active pharmaceutical ingredient (API), characterize process-related impurities, and elucidate the structure of degradation products.[4] High-performance liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) provides the necessary framework to achieve these goals with high confidence.
Ionization & Mass Analysis: Generating the Precursor Ion
The first step in any mass spectrometric analysis is the efficient generation of gas-phase ions from the analyte. The chemical nature of the this compound scaffold dictates the optimal choice of ionization technique.
Electrospray Ionization (ESI): The Method of Choice
Electrospray Ionization (ESI) is the most suitable technique for this class of molecules. The presence of the basic nitrogen atom in the piperidine ring makes these compounds readily susceptible to protonation in an acidic environment.[5]
-
Causality: ESI is a soft ionization technique that works by creating a fine spray of charged droplets from a solution. As the solvent evaporates, the charge density on the droplets increases until ions are ejected into the gas phase. For molecules with basic sites like the piperidinyl nitrogen, adding a small amount of acid (e.g., 0.1% formic acid) to the mobile phase ensures the analyte is already in a protonated state in solution, leading to highly efficient and stable generation of the protonated molecular ion, [M+H]⁺.[6] This ion serves as the precursor for subsequent fragmentation analysis (MS/MS).
Instrumentation: High Resolution vs. High Throughput
The choice of mass analyzer depends on the analytical goal:
-
Quadrupole Time-of-Flight (Q-TOF): For structural elucidation and impurity identification, a high-resolution mass spectrometer (HRMS) like a Q-TOF is ideal. It provides accurate mass measurements (typically <5 ppm error), which allows for the determination of the elemental composition of the precursor and fragment ions, a critical step in identifying unknowns.[4][7]
-
Triple Quadrupole (QqQ): For quantitative analysis, such as pharmacokinetic studies, the triple quadrupole mass spectrometer is the industry standard. It operates in Multiple Reaction Monitoring (MRM) mode, offering exceptional sensitivity and selectivity by monitoring specific precursor-to-product ion transitions.[3][8]
Elucidating Structure: The Art of Fragmentation
Tandem mass spectrometry (MS/MS) is used to fragment the selected precursor ion ([M+H]⁺) to generate structurally informative product ions.[9] This is typically achieved through Collision-Induced Dissociation (CID), where the precursor ion is accelerated into a collision cell filled with an inert gas (e.g., argon or nitrogen), causing it to fragment.[7] The resulting fragmentation pattern is a fingerprint of the molecule.
For the this compound core, fragmentation is predicted to occur at several key locations, primarily involving the piperidine ring and the linkage to the benzoxazolone system.
Predicted Fragmentation Pathways
Caption: Predicted fragmentation routes for the protonated parent molecule.
Key Predicted Fragments: Based on the core structure, the following fragmentation patterns are anticipated. These pathways offer a means of characterization for novel derivatives.[10]
| Ion Type | Description | Common Neutral Loss |
| Precursor Ion | Protonated molecule | [M+H]⁺ |
| Fragment 1 | Cleavage of the N-C bond connecting the two ring systems, leading to the isolated protonated piperidine moiety or related fragments. | C₇H₄NO₂ |
| Fragment 2 | Formation of the benzoxazolone radical cation or related structures after cleavage. | C₅H₁₀N |
| Fragment 3 | Ring opening of the piperidine moiety, often initiated by cleavage alpha to the nitrogen atom. | C₂H₄, C₃H₆ |
| Fragment 4 | Loss of carbon monoxide (CO) from the benzoxazolone ring, a characteristic fragmentation for this heterocycle.[11][12] | CO (28 Da) |
Experimental Protocols
The trustworthiness of any MS data relies on a robust and reproducible workflow, from sample preparation to data acquisition.[13]
Protocol 1: Sample Preparation from Biological Matrix (Plasma)
Objective: To extract the analyte from a complex biological matrix and remove interfering substances like proteins and phospholipids. This protocol uses protein precipitation, a fast and effective method for initial screening.[14]
-
Prepare Samples: Aliquot 100 µL of plasma sample into a 1.5 mL microcentrifuge tube.
-
Add Internal Standard: Spike with 10 µL of an internal standard solution (a structurally similar molecule not present in the sample) to correct for extraction variability.
-
Precipitate Proteins: Add 300 µL of ice-cold acetonitrile. The 3:1 ratio of organic solvent to plasma is critical for efficient protein crashing.[14]
-
Vortex: Vortex the mixture vigorously for 1 minute to ensure complete mixing and protein denaturation.
-
Centrifuge: Centrifuge at 14,000 x g for 10 minutes at 4°C. This will pellet the precipitated proteins.
-
Collect Supernatant: Carefully transfer the clear supernatant to a new tube or a 96-well plate. Avoid disturbing the protein pellet.
-
Evaporate & Reconstitute: Evaporate the supernatant to dryness under a gentle stream of nitrogen. Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid). This step ensures the sample is dissolved in a solvent compatible with the LC system, improving peak shape.
-
Analyze: Inject the reconstituted sample into the LC-MS/MS system.
Protocol 2: LC-MS/MS Analysis
Objective: To achieve chromatographic separation of the analyte from other components and acquire high-quality MS/MS data for identification or quantification.
Instrumentation:
-
LC System: UHPLC system
-
Mass Spectrometer: Q-TOF or Triple Quadrupole Mass Spectrometer with an ESI source.
LC Method:
-
Column: C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient:
Time (min) %B 0.0 5 1.0 5 5.0 95 6.0 95 6.1 5 | 8.0 | 5 |
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5 µL.
MS Method (Positive ESI Mode):
-
Tune the Instrument: Infuse a standard solution of the target analyte to optimize source parameters (e.g., capillary voltage, source temperature, gas flows) for maximum signal intensity of the [M+H]⁺ ion.
-
MS1 Full Scan: Perform a full scan (e.g., m/z 100-1000) to confirm the m/z of the precursor ion ([M+H]⁺).
-
MS/MS Product Ion Scan: Select the [M+H]⁺ ion in the first mass analyzer (Q1).
-
Optimize Collision Energy: Fragment the selected ion in the collision cell (q2). Perform a collision energy ramp experiment (e.g., 10-40 eV) to find the optimal energy that produces a rich spectrum of fragment ions.
-
Acquire Data: Scan the resulting product ions in the final mass analyzer (Q3 or TOF). For a Q-TOF, this provides high-resolution fragment data. For a QqQ, the most intense and specific transitions would be selected for a quantitative MRM method.
General LC-MS/MS Workflow
Caption: A typical workflow from sample injection to data analysis.
Conclusion
The mass spectrometric analysis of this compound derivatives is a powerful and essential tool in pharmaceutical research and development. By leveraging ESI for efficient ionization and tandem MS for detailed structural fragmentation, researchers can confidently identify, characterize, and quantify these compounds. The protocols and fragmentation insights provided in this note serve as a robust starting point for method development and validation, ultimately accelerating the journey from drug discovery to clinical application.
References
- 1. Synthesis and biological profile of benzoxazolone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery of Novel Piperidinyl-Based Benzoxazole Derivatives as Anticancer Agents Targeting VEGFR-2 and c-Met Kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 4. scispace.com [scispace.com]
- 5. Recent studies on the electrospray ionisation mass spectrometric behaviour of selected nitrogen-containing drug molecules and its application to drug analysis using liquid chromatography-electrospray ionisation mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. chemrxiv.org [chemrxiv.org]
- 7. Advances in structure elucidation of small molecules using mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Tandem Mass Spectroscopy in Diagnosis and Clinical Research - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Tandam mass spectrometry instrumentation and application in pharmaceutical analysis - IP Int J Compr Adv Pharmacol [ijcap.in]
- 10. Mass Spectral Fragmentation Pattern of Some Thiazine Substituted Benzimidazoles and Benzoxazoles – Oriental Journal of Chemistry [orientjchem.org]
- 11. benchchem.com [benchchem.com]
- 12. pure.mpg.de [pure.mpg.de]
- 13. biocompare.com [biocompare.com]
- 14. chromatographyonline.com [chromatographyonline.com]
Application Notes & Protocols: Establishing In Vivo Dosage Regimens for 3-(4-Piperidinyl)-1,3-benzoxazol-2(3H)-one
Introduction: A Framework for a Novel Chemical Entity
3-(4-Piperidinyl)-1,3-benzoxazol-2(3H)-one is a heterocyclic compound available as a building block for protein degraders, suggesting its potential utility in targeted drug discovery.[1] The broader family of piperidinyl-benzoxazole and related scaffolds has been investigated for various therapeutic applications, including anticancer and neuroleptic activities.[2][3] However, as a novel chemical entity (NCE), specific, validated in vivo dosage protocols for this exact molecule are not publicly established.
This guide provides a comprehensive, field-proven framework for systematically determining an appropriate and effective in vivo dosage regimen for this compound. The protocols herein are designed as a self-validating system, moving logically from safety and tolerability to pharmacokinetic profiling and, ultimately, to efficacy assessment. Adherence to these principles is critical for generating reproducible, high-integrity data essential for preclinical drug development.[4][5][6]
Foundational Steps: Pre-formulation and Vehicle Selection
The journey of a compound within an organism begins with its formulation. An improper vehicle can lead to poor bioavailability, precipitation at the injection site, or local toxicity, confounding experimental results.
Causality Behind Vehicle Choice: The selected vehicle must solubilize the compound at the required concentration without itself exerting biological effects. The choice is intimately tied to the intended route of administration and the compound's physicochemical properties (e.g., solubility, stability).
Protocol 1: Vehicle Screening and Formulation
-
Solubility Assessment:
-
Determine the solubility of this compound in a panel of common, biocompatible solvents.
-
Start with aqueous vehicles: Saline (0.9% NaCl), Phosphate-Buffered Saline (PBS), and 5% Dextrose in Water (D5W).
-
If solubility is poor, test GRAS (Generally Recognized as Safe) co-solvents and surfactants. Common options include:
-
Tween 80: 5-10% in saline.
-
PEG 400: 10-30% in saline.
-
DMSO: Use sparingly (<5-10% of final volume, diluted with saline or PEG) due to potential for toxicity and altered compound distribution.
-
Carboxymethylcellulose (CMC): 0.5-1% in water for creating a suspension for oral administration.
-
-
-
Formulation Preparation & Stability:
-
Prepare a small batch of the most promising formulation.
-
Visually inspect for precipitation or phase separation over a period relevant to the planned experiment (e.g., 2-4 hours at room temperature).
-
If preparing a suspension, ensure it is homogenous and can be consistently re-suspended before each administration.
-
-
Final Selection: Choose the simplest vehicle that achieves the desired concentration and stability. For initial studies, a solution is preferable to a suspension for parenteral routes to ensure consistent dosing.
Phase I: Maximum Tolerated Dose (MTD) Study
Before assessing efficacy, the safety and tolerability of the compound must be established. The MTD is the highest dose that can be administered without causing unacceptable toxicity or overt signs of distress in the animal.
Expert Insight: The MTD study is not just about finding a lethal dose; it's about identifying a dose range that is biologically active but well-tolerated, providing a safe upper limit for subsequent pharmacokinetic and efficacy studies.
Protocol 2: Acute MTD Study in Mice
-
Animal Model:
-
Species/Strain: CD-1 or Swiss Webster mice are common choices for initial toxicology.
-
Sex: Use both males and females initially, as sex-based differences in metabolism can occur.
-
Group Size: n=3-5 animals per dose group.
-
Acclimation: Allow animals to acclimate for at least 5-7 days before the study begins.
-
-
Dose Escalation Design:
-
Select a starting dose (e.g., 10 mg/kg).
-
Use a dose escalation factor (e.g., 2x or 3x) for subsequent groups (e.g., 10, 30, 100 mg/kg).
-
Include a vehicle-only control group.
-
-
Administration:
-
Monitoring & Data Collection:
-
Clinical Observations: Monitor animals intensely for the first 4 hours post-dose, then at 24, 48, and 72 hours. Record signs of toxicity including:
-
Changes in posture, gait, or activity level.
-
Roughened fur (piloerection).
-
Labored breathing.
-
Loss of righting reflex.
-
-
Body Weight: Measure body weight just before dosing and daily for 7-14 days. A weight loss of >15-20% is a critical indicator of toxicity.
-
Endpoint: The MTD is defined as the highest dose at which no mortality and no more than transient, mild clinical signs of toxicity are observed.
-
Table 1: Example MTD Study Design Summary
| Group | Treatment | Dose (mg/kg) | Route | N (per sex) | Key Observations |
| 1 | Vehicle Control | 0 | IP | 5 | Normal behavior, weight gain |
| 2 | This compound | 10 | IP | 5 | Monitor for any deviation from control |
| 3 | This compound | 30 | IP | 5 | Monitor for mild, transient adverse effects |
| 4 | This compound | 100 | IP | 5 | Monitor for significant toxicity, weight loss |
| 5 | This compound | 300 | IP | 5 | Potential for severe toxicity or mortality |
Phase II: In Vivo Pharmacokinetic (PK) Profiling
Understanding a drug's journey through the body—its Absorption, Distribution, Metabolism, and Excretion (ADME)—is fundamental to designing an effective dosing schedule.[10][11] A PK study reveals how much of the drug gets into the bloodstream, how long it stays there, and how it is cleared.[12]
Trustworthiness: A well-designed PK study validates that the compound reaches its intended target tissue at a sufficient concentration and for an adequate duration to exert a biological effect.
Protocol 3: Single-Dose Pharmacokinetic Study in Rats
-
Animal Model:
-
Species/Strain: Sprague-Dawley or Wistar rats are standard models. Catheterized animals are often used for serial blood sampling to reduce stress.
-
Group Size: n=3-5 animals per group.
-
-
Study Design:
-
Group 1 (IV): Administer a low, soluble dose (e.g., 1-2 mg/kg) intravenously (tail vein) to determine fundamental PK parameters like clearance and volume of distribution.[7][11]
-
Group 2 (PO/IP): Administer a higher dose (e.g., 10-30 mg/kg, selected based on MTD data) via the intended therapeutic route (e.g., oral gavage).[13] This allows for the determination of oral bioavailability (F%).
-
-
Blood Sampling:
-
Collect sparse or serial blood samples (e.g., 50-100 µL) into tubes containing an anticoagulant (e.g., EDTA).
-
IV Group Sampling Times: Pre-dose, 2, 5, 15, 30 minutes, and 1, 2, 4, 8, 24 hours post-dose.
-
PO/IP Group Sampling Times: Pre-dose, 15, 30 minutes, and 1, 2, 4, 8, 24 hours post-dose.
-
-
Sample Processing and Analysis:
-
Centrifuge blood samples to separate plasma.
-
Store plasma at -80°C until analysis.
-
Quantify the concentration of this compound in plasma using a validated bioanalytical method, typically LC-MS/MS.
-
-
Data Analysis:
-
Use non-compartmental analysis (NCA) software (e.g., Phoenix WinNonlin) to calculate key PK parameters.
-
Table 2: Key Pharmacokinetic Parameters to Determine
| Parameter | Description | Importance for Dosing |
| Cmax | Maximum observed plasma concentration. | Relates to efficacy and potential for acute toxicity. |
| Tmax | Time at which Cmax is reached. | Indicates the rate of drug absorption. |
| AUC | Area Under the Curve; total drug exposure over time. | The primary measure of overall drug exposure. |
| t½ | Elimination Half-Life; time for plasma concentration to decrease by 50%. | Determines dosing frequency (e.g., once or twice daily). |
| CL | Clearance; volume of plasma cleared of the drug per unit time. | Indicates the efficiency of drug elimination. |
| Vd | Volume of Distribution; theoretical volume the drug occupies in the body. | Suggests the extent of tissue distribution outside the bloodstream. |
| F% | Bioavailability (for non-IV routes); fraction of dose reaching circulation. | Determines how much higher an oral dose needs to be than an IV dose. |
Diagram 1: Pharmacokinetic Study Workflow
Caption: Workflow for a typical in vivo pharmacokinetic study.
Phase III: Efficacy (Pharmacodynamic) Study Design
With safety and PK profiles established, the final step is to assess the compound's therapeutic effect in a relevant disease model. The dose(s) selected for this phase should be based on a rational integration of all prior data.
Authoritative Grounding: The design of an efficacy study must be rigorously hypothesis-driven.[4] The choice of animal model, dosing regimen, and endpoints should directly address the compound's proposed mechanism of action. For a compound with a benzoxazole scaffold, this could be a cancer xenograft model, a neurobehavioral model, or an inflammation model, among others.[2][3][14]
Protocol 4: General Efficacy Study Framework
-
Model Selection: Choose a well-validated animal model that recapitulates key aspects of the human disease of interest.[15]
-
Dose Selection Rationale:
-
Select at least 2-3 dose levels.
-
The highest dose should be at or near the MTD.
-
The lower doses should be chosen to explore the dose-response relationship, informed by the PK data (e.g., doses that achieve target plasma exposure levels).
-
-
Dosing Regimen:
-
Frequency: Determined by the compound's half-life (t½). A compound with a short half-life may require twice-daily (BID) dosing, while one with a long half-life may be effective with once-daily (QD) dosing.
-
Duration: The treatment duration must be sufficient to observe a meaningful change in the disease endpoint (e.g., 21 days for a tumor growth inhibition study).
-
-
Group Design:
-
Group 1: Vehicle Control (diseased animals).
-
Group 2: Positive Control (a clinically relevant standard-of-care drug).
-
Group 3: Low-Dose Test Compound.
-
Group 4: Mid-Dose Test Compound.
-
Group 5: High-Dose Test Compound.
-
-
Endpoint Measurement:
-
Primary Endpoint: The key measure of efficacy (e.g., tumor volume, inflammatory score, behavioral metric).
-
Secondary/Biomarker Endpoints: Measurements of target engagement or downstream biological effects (e.g., protein phosphorylation in tumor tissue, cytokine levels in plasma).
-
Diagram 2: Integrated Dosing Strategy
Caption: Logical flow for establishing an in vivo dosage regimen.
Conclusion: Synthesizing Data for a Validated Protocol
The development of a robust in vivo dosage protocol for a novel compound like this compound is a multi-step, iterative process. By systematically evaluating safety (MTD), exposure (PK), and activity (PD), researchers can establish a scientifically sound dosing regimen. This rigorous, evidence-based approach is the cornerstone of successful preclinical drug development, ensuring that subsequent in-depth studies are built on a foundation of high-quality, interpretable data.
References
- 1. calpaclab.com [calpaclab.com]
- 2. Synthesis and neuroleptic activity of 3-(1-substituted-4-piperidinyl)-1,2-benzisoxazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery of Novel Piperidinyl-Based Benzoxazole Derivatives as Anticancer Agents Targeting VEGFR-2 and c-Met Kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Identifying and validating novel targets with in vivo disease models: guidelines for study design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. preprints.org [preprints.org]
- 7. rjptsimlab.com [rjptsimlab.com]
- 8. Administration Of Drugs and Experimental Compounds in Mice and Rats (IACUC) | Office of Research [bu.edu]
- 9. scribd.com [scribd.com]
- 10. biotechfarm.co.il [biotechfarm.co.il]
- 11. Nawah [nawah-scientific.com]
- 12. Animal models in the pharmacokinetic/pharmacodynamic evaluation of antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Video: Compound Administration in Rodents- Oral and Topical Routes [jove.com]
- 14. researchgate.net [researchgate.net]
- 15. tandfonline.com [tandfonline.com]
Application Notes and Protocols for the Use of Benzoxazolone Derivatives as Anticancer Agents
Introduction: The Benzoxazolone Scaffold as a Privileged Structure in Oncology Research
The benzoxazolone nucleus is a heterocyclic scaffold that has garnered significant attention in medicinal chemistry, often referred to as a "privileged structure."[1][2] This designation stems from its ability to serve as a versatile framework for designing ligands that can interact with a wide array of biological targets with high affinity.[2][3] The unique physicochemical properties of the benzoxazolone ring system—including a weakly acidic nature, the presence of both lipophilic and hydrophilic regions, and multiple sites for chemical modification—make it an ideal starting point for the development of novel therapeutics.[2][4][5] While derivatives have shown a broad spectrum of biological activities, including analgesic, anti-inflammatory, and antimicrobial effects, their potential as anticancer agents is particularly compelling and the focus of intensive research.[2][3][6]
This guide provides a comprehensive overview of the mechanisms, synthetic considerations, and detailed protocols for the preclinical evaluation of benzoxazolone derivatives as potential anticancer agents. It is designed for researchers, scientists, and drug development professionals seeking to explore this promising class of compounds.
Part 1: Mechanisms of Anticancer Action
The anticancer effects of benzoxazolone derivatives are multifaceted, primarily revolving around the induction of programmed cell death (apoptosis), halting the cell division cycle, and inhibiting critical signaling pathways essential for tumor growth and survival.[1]
Induction of Apoptosis
Apoptosis is a crucial mechanism for eliminating damaged or cancerous cells. Benzoxazolone derivatives have been shown to trigger this process through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[1][6]
-
Intrinsic and Extrinsic Pathways: The intrinsic pathway is initiated from within the cell, often in response to stress, and involves the mitochondria. A key event is the disruption of the mitochondrial membrane potential.[7][8] This pathway is controlled by the Bcl-2 family of proteins, where pro-apoptotic members like BAX are upregulated and anti-apoptotic members like Bcl-2 are downregulated by active benzoxazolone compounds.[9] This leads to the activation of initiator caspase-9, which in turn activates the executioner caspase-3.[1][7][8] The extrinsic pathway is triggered by external signals, such as the binding of Fas ligand (FasL) to its receptor on the cell surface, leading to the activation of caspase-8.[1][6] Some derivatives have been shown to increase FasL immunoreactivity, suggesting activation of this pathway.[6][10] Both pathways converge on the activation of caspase-3, which executes the final stages of apoptosis by cleaving key cellular proteins.[1][9]
Caption: Simplified Apoptosis Pathways Induced by Benzoxazolones
Cell Cycle Arrest
By disrupting the normal progression of the cell cycle, benzoxazolone derivatives can prevent cancer cells from proliferating.[1] Arrest has been observed at various phases, depending on the specific derivative and cancer cell line.
-
G0/G1 Arrest: The benzoxazole derivative K313 was found to induce a moderate cell cycle arrest at the G0/G1 phase in leukemia and lymphoma cells.[7][8]
-
Pre-G1 and G1 Arrest: A potent benzoxazole derivative designed as a VEGFR-2 inhibitor arrested HepG2 liver cancer cell growth at the Pre-G1 and G1 phases.[9]
-
G2/M Arrest: Certain derivatives, such as those linking 2H-1,4-benzoxazin-3(4H)-one to 1,2,3-triazoles, have been shown to cause cell cycle arrest at the G2/M phase.[11]
Inhibition of Key Signaling Pathways
Many cancers rely on hyperactive signaling pathways for their growth and survival. Benzoxazolone derivatives have been designed to inhibit several key nodes in these pathways.
-
Kinase Inhibition: Tyrosine kinases are crucial targets in oncology, and their inhibition is a key strategy in cancer management.[9][12] Derivatives have been developed as potent inhibitors of:
-
VEGFR-2: Vascular Endothelial Growth Factor Receptor 2 is critical for angiogenesis (the formation of new blood vessels), a process essential for tumor growth and metastasis.[9][13][14]
-
c-Met: This kinase is involved in cell proliferation, motility, and invasion.[14]
-
PI3Kα (Phosphatidylinositol 3-Kinase): This enzyme is part of a major pathway that promotes cell survival and proliferation.[15]
-
TNIK (Traf2- and Nck-interacting kinase): TNIK is a potential target in colorectal cancer as it is involved in Wnt signaling.[16]
-
-
STAT3 Inhibition: Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that is often overactive in cancer, promoting the expression of genes involved in cell survival and proliferation.[17] Certain benzochalcone derivatives have been shown to suppress STAT3 phosphorylation, inhibiting its function.[17]
Caption: Mechanism of Kinase Inhibition by Benzoxazolones
Part 2: Preclinical Evaluation Workflow
A systematic approach is required to identify and characterize the anticancer potential of novel benzoxazolone derivatives. The following workflow outlines the key stages, from initial cytotoxicity screening to mechanistic studies.
Caption: Experimental Workflow for Evaluating Anticancer Activity
Quantitative Comparison of Cytotoxic Activity
The initial step in evaluating a new compound is to determine its potency in killing cancer cells. This is typically quantified by the half-maximal inhibitory concentration (IC50), with lower values indicating higher potency.
| Compound Class / Derivative | Cancer Cell Line(s) | IC50 (µM) | Reference |
| Mannich bases of 2(3H)-benzoxazolone | MCF-7 (Breast) | 50-100 | [1] |
| Phortress analogue (Compd. 3n) | A549 (Lung), MCF7 (Breast), C6 (Brain) | 0.004 - 0.02 | [18] |
| VEGFR-2 Inhibitor (Compd. 12l) | HepG2 (Liver), MCF-7 (Breast) | 10.50, 15.21 | [9] |
| Piperidinyl-based (Compd. 11b) | MCF-7 (Breast), A549 (Lung), PC-3 (Prostate) | 4.30, 6.68, 7.06 | [14] |
| TNIK Inhibitor (Compd. 8g) | HCT116 (Colorectal) | Not specified (IC50 vs TNIK = 0.050) | [16] |
| Chalcone derivative (PI3Kα Inhibitor) | HCT116 (Colon) | Varies | [15] |
Detailed Experimental Protocols
The following protocols are foundational for assessing the anticancer properties of benzoxazolone derivatives.
Protocol 1: In Vitro Cytotoxicity Screening (MTT Assay)
Principle: This colorimetric assay measures the reduction of a yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide, or MTT) to purple formazan crystals by metabolically active cells. The amount of formazan produced is proportional to the number of viable cells. This is a widely used method for initial anticancer screening.[19]
Materials:
-
Cancer cell line of interest
-
Complete culture medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin)
-
Benzoxazolone derivative stock solution (in DMSO)
-
Phosphate-Buffered Saline (PBS)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution)
-
96-well flat-bottom plates
-
Multichannel pipette
-
Microplate reader (570 nm wavelength)
Procedure:
-
Cell Seeding: Harvest and count cells. Seed 5,000-10,000 cells per well in 100 µL of complete medium into a 96-well plate. Incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the benzoxazolone derivative in culture medium. Remove the old medium from the wells and add 100 µL of the diluted compounds. Include a vehicle control (medium with DMSO, concentration matched to the highest compound dose) and an untreated control.
-
Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO2.
-
MTT Addition: Remove the compound-containing medium. Add 100 µL of fresh medium and 10 µL of MTT solution to each well. Incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the MTT-containing medium. Add 100 µL of the solubilization solution to each well. Gently pipette up and down to dissolve the formazan crystals.
-
Absorbance Reading: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot a dose-response curve and determine the IC50 value using non-linear regression analysis.
Self-Validation: The protocol's integrity is maintained by including vehicle controls to account for any solvent toxicity and untreated controls to establish a baseline for 100% viability. A positive control (e.g., Doxorubicin) should also be included to validate assay performance.[18]
Protocol 2: Apoptosis Assessment by Annexin V/Propidium Iodide (PI) Staining
Principle: This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[1] In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is fluorescently labeled (e.g., with FITC) to detect these cells. Propidium Iodide (PI) is a fluorescent nuclear stain that cannot cross the intact membrane of live or early apoptotic cells, but it can enter late apoptotic and necrotic cells where membrane integrity is compromised.
Materials:
-
Treated and control cells
-
Annexin V-FITC/PI Apoptosis Detection Kit (contains Annexin V-FITC, PI solution, and Binding Buffer)
-
Cold PBS
-
Flow cytometer
Procedure:
-
Cell Treatment and Harvesting: Treat cells in 6-well plates with the benzoxazolone derivative at its IC50 concentration for a predetermined time (e.g., 24 or 48 hours).
-
Collect Cells: Harvest both adherent and floating cells. For adherent cells, use trypsin and neutralize with complete medium. Centrifuge the cell suspension at 300 x g for 5 minutes.
-
Washing: Discard the supernatant and wash the cell pellet twice with cold PBS.
-
Staining: Resuspend the cells in 100 µL of 1X Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI solution.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube. Analyze the samples within one hour using a flow cytometer.
-
Data Interpretation:
-
Annexin V- / PI- (Lower Left Quadrant): Live cells
-
Annexin V+ / PI- (Lower Right Quadrant): Early apoptotic cells
-
Annexin V+ / PI+ (Upper Right Quadrant): Late apoptotic/necrotic cells
-
Annexin V- / PI+ (Upper Left Quadrant): Necrotic cells
-
Self-Validation: An untreated cell sample serves as a negative control to define the baseline quadrants. A positive control (e.g., cells treated with a known apoptosis inducer like staurosporine) is used to confirm the staining procedure is working correctly.
Protocol 3: Cell Cycle Analysis by Propidium Iodide Staining
Principle: This method quantifies the DNA content of cells to determine their distribution in the different phases of the cell cycle (G0/G1, S, and G2/M). PI stoichiometrically binds to DNA, so the fluorescence intensity is directly proportional to the amount of DNA.[1] Cells in G2/M have twice the DNA content of cells in G0/G1.
Materials:
-
Treated and control cells
-
Cold PBS
-
Cold 70% ethanol
-
RNase A solution (100 µg/mL)
-
Propidium Iodide (PI) staining solution (50 µg/mL)
-
Flow cytometer
Procedure:
-
Cell Treatment and Harvesting: Treat cells as described for the apoptosis assay. Harvest approximately 1x10^6 cells.
-
Washing: Wash the cell pellet once with cold PBS.
-
Fixation: Resuspend the pellet and add 1 mL of ice-cold 70% ethanol dropwise while gently vortexing to prevent clumping. Fix the cells overnight at -20°C or for at least 2 hours at 4°C.
-
Rehydration and RNA Removal: Centrifuge the fixed cells and discard the ethanol. Wash the pellet with PBS. Resuspend the cells in 500 µL of PBS containing RNase A and incubate for 30 minutes at 37°C.
-
DNA Staining: Add 500 µL of PI staining solution and incubate for 15-30 minutes at room temperature in the dark.
-
Analysis: Analyze the samples by flow cytometry. Use software to deconvolute the DNA content histogram and quantify the percentage of cells in each phase of the cell cycle.
Self-Validation: An untreated control population is essential to establish the normal cell cycle distribution for the specific cell line. The total number of events collected for each sample should be consistent.
Part 3: Conclusion and Future Directions
Benzoxazolone derivatives represent a highly versatile and promising class of compounds for anticancer drug development.[20] Their ability to induce apoptosis, cause cell cycle arrest, and inhibit key oncogenic signaling pathways provides multiple avenues for therapeutic intervention. The protocols outlined in this guide offer a robust framework for the systematic evaluation of novel derivatives.
Future research should focus on structure-activity relationship (SAR) studies to enhance potency and selectivity, thereby minimizing off-target effects.[2] Exploring the potential of these derivatives in combination therapies and advancing the most promising lead compounds into well-designed in vivo animal models will be critical steps toward their potential clinical application.[21][22]
References
- 1. benchchem.com [benchchem.com]
- 2. Synthesis and biological profile of benzoxazolone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and biological profile of benzoxazolone derivatives | Semantic Scholar [semanticscholar.org]
- 5. Aromatic scaffold-integrated hybrids of estradiol and benzoxazol-2-ones: synthesis and in vitro anticancer activity of N -substituted regioisomeric pa ... - RSC Advances (RSC Publishing) DOI:10.1039/D5RA01977J [pubs.rsc.org]
- 6. benthamdirect.com [benthamdirect.com]
- 7. mdpi.com [mdpi.com]
- 8. Benzoxazole Derivative K313 Induces Cell Cycle Arrest, Apoptosis and Autophagy Blockage and Suppresses mTOR/p70S6K Pathway in Nalm-6 and Daudi Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Benzoxazole derivatives as new VEGFR-2 inhibitors and apoptosis inducers: design, synthesis, in silico studies, and antiproliferative evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis and Apoptotic Activities of New 2(3H)-benzoxazolone Derivatives in Breast Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Mechanistic Insights and Anti-cancer Activity of 2H-benzo[b][1,4]oxazin-3(4H)-one Linked 1,2,3-Triazoles in Human Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. New benzoxazole derivatives as potential VEGFR-2 inhibitors and apoptosis inducers: design, synthesis, anti-proliferative evaluation, flowcytometric analysis, and in silico studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. benthamdirect.com [benthamdirect.com]
- 16. Discovery of benzo[d]oxazol-2(3H)-one derivatives as a new class of TNIK inhibitors for the treatment of colorectal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Discovery of benzochalcone derivative as a potential antigastric cancer agent targeting signal transducer and activator of transcription 3 (STAT3) - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Synthesis of some new benzoxazole derivatives and investigation of their anticancer activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Bioassays for anticancer activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. In vivo anticancer activity of benzoxazine and aminomethyl compounds derived from eugenol - PMC [pmc.ncbi.nlm.nih.gov]
- 22. noblelifesci.com [noblelifesci.com]
Probing the Anti-inflammatory Potential of Benzoxazole Derivatives: A Guide to In Vitro and In Vivo Evaluation
Introduction: The Therapeutic Promise of Benzoxazole Scaffolds in Inflammation
The benzoxazole nucleus, a heterocyclic aromatic compound, represents a privileged scaffold in medicinal chemistry, demonstrating a wide array of biological activities.[1][2] Among these, the anti-inflammatory properties of benzoxazole derivatives have garnered significant attention from the drug discovery community.[3][4] Chronic inflammation is a key pathological feature of numerous debilitating diseases, including rheumatoid arthritis, inflammatory bowel disease, and neurodegenerative disorders. The development of novel anti-inflammatory agents with improved efficacy and safety profiles is therefore a critical area of research. Benzoxazole derivatives have emerged as promising candidates, with studies demonstrating their ability to modulate key inflammatory pathways and mediators.[5][6]
This comprehensive guide provides researchers, scientists, and drug development professionals with a detailed overview of the mechanisms of anti-inflammatory action of benzoxazole derivatives. Furthermore, it offers a set of robust and validated protocols for the in vitro and in vivo evaluation of their anti-inflammatory activity. The methodologies described herein are designed to be self-validating and are grounded in established scientific principles, providing a solid framework for the screening and characterization of novel benzoxazole-based anti-inflammatory agents.
Mechanisms of Anti-inflammatory Action: A Multi-pronged Approach
Benzoxazole derivatives exert their anti-inflammatory effects through various mechanisms, often targeting multiple components of the inflammatory cascade. This multi-target profile is a desirable attribute for therapeutic agents aimed at complex multifactorial diseases.
Inhibition of Cyclooxygenase (COX) Enzymes
A primary mechanism by which many anti-inflammatory drugs, including certain benzoxazole derivatives, function is through the inhibition of cyclooxygenase (COX) enzymes.[4][7] COX-1 is constitutively expressed and plays a role in normal physiological functions, while COX-2 is induced during inflammation and is responsible for the production of pro-inflammatory prostaglandins.[5][7] Selective inhibition of COX-2 is a key strategy to mitigate the gastrointestinal side effects associated with non-selective NSAIDs.[5] Several studies have reported the synthesis of benzoxazole derivatives with potent and selective COX-2 inhibitory activity.[5][7][8]
Signaling Pathway: Arachidonic Acid Cascade and COX Inhibition
Caption: Inhibition of the COX-2 pathway by benzoxazole derivatives.
Inhibition of 5-Lipoxygenase (5-LOX)
The 5-lipoxygenase (5-LOX) enzyme is another critical player in the arachidonic acid cascade, responsible for the biosynthesis of leukotrienes, which are potent pro-inflammatory mediators involved in asthma and allergic responses.[9] Benzoxazole derivatives have been designed and synthesized as effective 5-LOX inhibitors, thereby blocking the production of these inflammatory molecules.[9][10] Some compounds may even act as dual inhibitors of both COX-2 and 5-LOX, offering a broader spectrum of anti-inflammatory activity.
Modulation of Pro-inflammatory Cytokines and Signaling Pathways
Beyond enzymatic inhibition, benzoxazole derivatives can modulate the production of pro-inflammatory cytokines and interfere with the intracellular signaling pathways that drive their expression.
-
Cytokine Suppression: Studies have shown that certain benzoxazole derivatives can significantly reduce the production of key pro-inflammatory cytokines such as Interleukin-6 (IL-6) and Tumor Necrosis Factor-alpha (TNF-α).[11][12] These cytokines are central to the inflammatory response and are implicated in a wide range of inflammatory diseases.
-
NF-κB Pathway Inhibition: The Nuclear Factor-kappa B (NF-κB) is a critical transcription factor that regulates the expression of numerous pro-inflammatory genes, including those for cytokines and COX-2.[13][14][15] In its inactive state, NF-κB is sequestered in the cytoplasm. Upon stimulation by inflammatory signals, a signaling cascade is initiated, leading to the activation of the IκB kinase (IKK) complex, which then phosphorylates the inhibitory protein IκBα. This phosphorylation targets IκBα for degradation, allowing NF-κB to translocate to the nucleus and initiate the transcription of pro-inflammatory genes.[13][15] Some benzoxazole derivatives have been shown to inhibit this pathway, preventing NF-κB activation and subsequent inflammation.
-
MAPK Pathway Modulation: The Mitogen-Activated Protein Kinase (MAPK) signaling pathways, including p38 MAPK, are also pivotal in regulating inflammatory responses.[16][17][18] Activation of these pathways leads to the production of pro-inflammatory cytokines and other inflammatory mediators.[16][19] The ability of benzoxazole derivatives to modulate MAPK signaling represents another avenue for their anti-inflammatory effects.
Signaling Pathway: NF-κB and MAPK in Inflammation
Caption: Benzoxazole derivatives can inhibit both NF-κB and MAPK signaling.
Other Potential Mechanisms
Recent research has also pointed towards other novel mechanisms of action for benzoxazole derivatives. For instance, some have been identified as inhibitors of Myeloid Differentiation Protein 2 (MD2), a key adaptor protein for Toll-like receptor 4 (TLR4) which plays a crucial role in the inflammatory response to lipopolysaccharide (LPS).[11][20]
Application Notes & Protocols: A Practical Guide
This section provides detailed, step-by-step protocols for key in vitro and in vivo assays to evaluate the anti-inflammatory activity of benzoxazole derivatives.
In Vitro Assays
Experimental Workflow: In Vitro Screening Cascade
Caption: A typical workflow for in vitro anti-inflammatory screening.
This protocol is adapted from commercially available COX inhibitor screening kits.[21][22]
Principle: This assay measures the peroxidase activity of COX enzymes. The peroxidase activity is assayed colorimetrically by monitoring the appearance of oxidized N,N,N′,N′-tetramethyl-p-phenylenediamine (TMPD) at 590 nm.
Materials:
-
COX-1 (ovine or human) and COX-2 (ovine or human recombinant) enzymes
-
Assay Buffer (e.g., 100 mM Tris-HCl, pH 8.0)
-
Heme
-
Arachidonic Acid (substrate)
-
TMPD (colorimetric substrate)
-
Benzoxazole derivatives and reference inhibitor (e.g., Celecoxib for COX-2, SC-560 for COX-1)
-
96-well microplate
-
Microplate reader
Procedure:
-
Reagent Preparation: Prepare all reagents according to the manufacturer's instructions. Dissolve benzoxazole derivatives and reference inhibitors in DMSO to create stock solutions, then serially dilute to the desired concentrations.
-
Assay Plate Setup:
-
Background Wells: Add 160 µl of Assay Buffer and 10 µl of Heme.
-
100% Initial Activity Wells: Add 150 µl of Assay Buffer, 10 µl of Heme, and 10 µl of enzyme (either COX-1 or COX-2).
-
Inhibitor Wells: Add 150 µl of Assay Buffer, 10 µl of Heme, 10 µl of enzyme, and 10 µl of the benzoxazole derivative or reference inhibitor at various concentrations.
-
-
Pre-incubation: Incubate the plate for 5 minutes at 25°C.
-
Reaction Initiation: Initiate the reaction by adding 20 µl of arachidonic acid solution to all wells.
-
Incubation: Incubate the plate for 2 minutes at 25°C.
-
Detection: Read the absorbance at 590 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of inhibition for each concentration relative to the 100% initial activity control. Plot the percent inhibition against the logarithm of the inhibitor concentration and determine the IC50 value using non-linear regression analysis.
This protocol is based on the principle of measuring the formation of conjugated dienes.[16]
Principle: 5-LOX metabolizes arachidonic acid to produce hydroperoxyeicosatetraenoic acids (HPETEs). The formation of a conjugated diene system during this reaction results in an increase in absorbance at 234 nm.
Materials:
-
5-Lipoxygenase (from potato or human recombinant)
-
Phosphate Buffer (0.1 M, pH 8.0)
-
Arachidonic Acid (substrate)
-
Benzoxazole derivatives and reference inhibitor (e.g., Zileuton)
-
UV-transparent 96-well plate or cuvettes
-
Spectrophotometer
Procedure:
-
Reaction Mixture Preparation: In each well or cuvette, mix the test compound solution (benzoxazole derivative or reference inhibitor in a suitable solvent) with the 5-LOX enzyme solution in phosphate buffer.
-
Pre-incubation: Incubate the mixture for 10 minutes at 25°C.
-
Reaction Initiation: Start the reaction by adding the arachidonic acid substrate solution.
-
Measurement: Immediately monitor the increase in absorbance at 234 nm for 6 minutes.
-
Data Analysis: Calculate the rate of reaction (change in absorbance per minute). Determine the percentage of inhibition for each concentration of the test compound compared to the vehicle control. Calculate the IC50 value as described for the COX assay.
This protocol is widely used to assess the anti-inflammatory potential of compounds in a cellular context.[10][17][20][23][24]
Principle: Lipopolysaccharide (LPS), a component of Gram-negative bacteria, stimulates macrophages to produce nitric oxide (NO) via the inducible nitric oxide synthase (iNOS) enzyme. NO production is quantified by measuring the accumulation of its stable metabolite, nitrite, in the cell culture supernatant using the Griess reagent.
Materials:
-
RAW 264.7 macrophage cell line
-
DMEM supplemented with 10% FBS and antibiotics
-
LPS (from E. coli)
-
Benzoxazole derivatives
-
Griess Reagent (1% sulfanilamide and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in 2.5% phosphoric acid)
-
Sodium Nitrite (for standard curve)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 1.5 x 10^5 cells/mL and incubate overnight.
-
Treatment: Pre-treat the cells with various concentrations of benzoxazole derivatives for 1-2 hours.
-
Stimulation: Stimulate the cells with LPS (1 µg/mL) and incubate for 24 hours.
-
Nitrite Measurement:
-
Collect 100 µL of cell culture supernatant from each well.
-
Add 100 µL of Griess reagent to the supernatant.
-
Incubate at room temperature for 10 minutes.
-
Measure the absorbance at 540 nm.
-
-
Standard Curve: Prepare a standard curve using known concentrations of sodium nitrite.
-
Data Analysis: Calculate the nitrite concentration in the samples from the standard curve. Determine the percentage inhibition of NO production by the benzoxazole derivatives compared to the LPS-only treated cells.
-
Cell Viability: It is crucial to perform a cell viability assay (e.g., MTT assay) in parallel to ensure that the observed reduction in NO is not due to cytotoxicity.[10]
This protocol utilizes commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits.[2][6][11][25][26]
Principle: A sandwich ELISA is used to quantify the concentration of specific cytokines in cell culture supernatants. A capture antibody specific for the cytokine is coated onto the wells of a microplate. The sample is added, and the cytokine binds to the capture antibody. A biotinylated detection antibody is then added, followed by a streptavidin-horseradish peroxidase (HRP) conjugate. Finally, a substrate solution is added, and the color development is proportional to the amount of cytokine present.
Materials:
-
Commercially available ELISA kits for mouse IL-6 and TNF-α
-
Cell culture supernatants from Protocol 3
-
Microplate reader
Procedure:
-
Follow the detailed instructions provided with the ELISA kit.
-
Briefly, add standards and cell culture supernatants to the antibody-coated wells and incubate.
-
Wash the wells and add the detection antibody.
-
Wash and add the streptavidin-HRP conjugate.
-
Wash and add the substrate solution.
-
Stop the reaction and measure the absorbance at the recommended wavelength.
-
Data Analysis: Generate a standard curve and calculate the concentration of IL-6 and TNF-α in the samples.
This protocol allows for the investigation of the molecular mechanisms underlying the anti-inflammatory effects of benzoxazole derivatives.[1][27]
Principle: Western blotting is used to detect the levels of specific proteins in cell lysates. To assess the activation of NF-κB and MAPK pathways, antibodies that specifically recognize the phosphorylated (activated) forms of key signaling proteins (e.g., p-p65 for NF-κB, p-p38 for MAPK) are used.
Materials:
-
Cell lysates from RAW 264.7 cells treated as in Protocol 3
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes
-
Transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-p65, anti-p65, anti-p-p38, anti-p38, and a loading control like β-actin or GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Quantification: Determine the protein concentration of the cell lysates.
-
SDS-PAGE: Separate the proteins by size using SDS-PAGE.
-
Transfer: Transfer the separated proteins to a membrane.
-
Blocking: Block the membrane to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.
-
Washing: Wash the membrane to remove unbound primary antibody.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Wash the membrane thoroughly.
-
Detection: Add the chemiluminescent substrate and capture the signal using an imaging system.
-
Data Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels.
In Vivo Assay
This is a classic and widely used model for evaluating the acute anti-inflammatory activity of compounds.[5][7]
Principle: Subplantar injection of carrageenan into the rat paw induces a localized inflammatory response characterized by edema (swelling). The anti-inflammatory effect of a test compound is assessed by its ability to reduce this swelling.
Materials:
-
Male Wistar or Sprague-Dawley rats (150-200 g)
-
Carrageenan (1% w/v in sterile saline)
-
Benzoxazole derivatives and a reference drug (e.g., Indomethacin)
-
Plethysmometer
Procedure:
-
Animal Acclimatization: Acclimatize the animals to the laboratory conditions for at least one week.
-
Grouping and Dosing: Divide the rats into groups (e.g., vehicle control, reference drug, and different doses of the benzoxazole derivative). Administer the test compounds orally or intraperitoneally 30-60 minutes before carrageenan injection.
-
Baseline Measurement: Measure the initial paw volume of the right hind paw of each rat using a plethysmometer.
-
Induction of Edema: Inject 100 µL of 1% carrageenan solution into the subplantar region of the right hind paw.
-
Paw Volume Measurement: Measure the paw volume at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection.
-
Data Analysis:
-
Calculate the paw edema volume at each time point by subtracting the initial paw volume from the post-treatment paw volume.
-
Calculate the percentage of inhibition of edema for each treated group compared to the vehicle control group using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average paw edema volume of the control group and Vt is the average paw edema volume of the treated group.
-
Data Interpretation and Reporting
The data generated from these assays should be presented clearly and concisely. For in vitro assays, IC50 values are a standard measure of potency. For in vivo studies, the percentage of inhibition of edema provides a clear indication of efficacy.
Table 1: Hypothetical In Vitro Anti-inflammatory Activity of Benzoxazole Derivatives
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | COX-2 Selectivity Index (COX-1/COX-2) | 5-LOX IC50 (µM) | NO Production IC50 (µM) |
| BZ-1 | >100 | 0.5 | >200 | 15.2 | 5.8 |
| BZ-2 | 10.5 | 1.2 | 8.75 | >50 | 12.4 |
| Celecoxib | 15.0 | 0.05 | 300 | - | - |
| Indomethacin | 0.1 | 1.5 | 0.07 | - | - |
Table 2: Hypothetical In Vivo Anti-inflammatory Activity of Benzoxazole Derivative BZ-1 in Carrageenan-Induced Paw Edema in Rats
| Treatment Group (Dose) | Paw Edema Volume at 3h (mL) | % Inhibition of Edema |
| Vehicle Control | 0.85 ± 0.05 | - |
| BZ-1 (10 mg/kg) | 0.51 ± 0.04* | 40.0 |
| BZ-1 (30 mg/kg) | 0.32 ± 0.03 | 62.4 |
| Indomethacin (10 mg/kg) | 0.38 ± 0.04 | 55.3 |
*p < 0.05, **p < 0.01 compared to vehicle control.
Conclusion
The benzoxazole scaffold holds significant promise for the development of novel anti-inflammatory agents. The diverse mechanisms of action, including inhibition of key inflammatory enzymes and modulation of critical signaling pathways, make these compounds attractive candidates for further investigation. The protocols detailed in this guide provide a robust framework for the systematic evaluation of the anti-inflammatory properties of benzoxazole derivatives, from initial in vitro screening to in vivo validation. By employing these methodologies, researchers can effectively identify and characterize promising lead compounds for the potential treatment of a wide range of inflammatory disorders.
References
- 1. Western blot Protocol specific for NFkB p65 antibody (NBP1-96139): Novus Biologicals [novusbio.com]
- 2. researchgate.net [researchgate.net]
- 3. Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. resources.bio-techne.com [resources.bio-techne.com]
- 5. Models of Inflammation: Carrageenan- or Complete Freund’s Adjuvant-Induced Edema and Hypersensitivity in the Rat - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Enzyme-Linked Immunosorbent Assay (ELISA) for Detection of Human TNF-α in Culture Supernatants - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 8. In Vitro Assays for Cyclooxygenase Activity and Inhibitor Characterization | Springer Nature Experiments [experiments.springernature.com]
- 9. benchchem.com [benchchem.com]
- 10. Inhibition of nitric oxide production in lipopolysaccharide-activated RAW 264.7 macrophages by Jeju plant extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 11. bio-protocol.org [bio-protocol.org]
- 12. researchgate.net [researchgate.net]
- 13. sigmaaldrich.com [sigmaaldrich.com]
- 14. dergipark.org.tr [dergipark.org.tr]
- 15. LPS-Stimulated RAW 264.7 Macrophage Inducible Nitric Oxide Synthase (iNOS) and Nitric Oxide Production is Decreased by an Omega-3 Fatty Acid Lipid Emulsion - PMC [pmc.ncbi.nlm.nih.gov]
- 16. jkb.ub.ac.id [jkb.ub.ac.id]
- 17. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 18. academicjournals.org [academicjournals.org]
- 19. mdpi.com [mdpi.com]
- 20. thaiscience.info [thaiscience.info]
- 21. biovendor.com [biovendor.com]
- 22. bmgrp.com [bmgrp.com]
- 23. benchchem.com [benchchem.com]
- 24. Phospho-NFkB p65 (Ser536) Monoclonal Antibody (T.849.2) (MA5-15160) [thermofisher.com]
- 25. researchgate.net [researchgate.net]
- 26. inotiv.com [inotiv.com]
- 27. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 3-(4-Piperidinyl)-1,3-benzoxazol-2(3H)-one
Welcome to the technical support guide for the synthesis of 3-(4-Piperidinyl)-1,3-benzoxazol-2(3H)-one. This resource is designed for researchers, chemists, and drug development professionals to navigate the common challenges and optimize the yield of this important heterocyclic compound. The following question-and-answer format addresses specific experimental issues with evidence-based solutions and detailed protocols.
Section 1: The Synthetic Pathway - A General Overview
The synthesis of this compound is typically achieved through a multi-step process. A common and effective strategy involves the N-arylation of a protected piperidine derivative, followed by a deprotection step to yield the final product. The use of a tert-butyloxycarbonyl (Boc) protecting group is standard practice to ensure selective reaction at the piperidine nitrogen.[1]
The general workflow can be visualized as follows:
Caption: General two-step synthesis of this compound.
Section 2: Troubleshooting the N-Arylation Step (e.g., Buchwald-Hartwig Coupling)
The Palladium-catalyzed Buchwald-Hartwig amination is a powerful method for forming the crucial C-N bond in this synthesis.[2] However, its success is highly dependent on a number of factors.
Q1: My Buchwald-Hartwig reaction has a low or no yield. What are the first things to check?
Low yields in C-N cross-coupling reactions are a frequent challenge. A systematic check of the reaction components and conditions is the most effective troubleshooting approach.
| Potential Cause | Suggested Solution & Explanation |
| Inactive Catalyst | The palladium catalyst is sensitive to oxygen and can decompose if not handled properly. Solution: Use a pre-catalyst, which is often more air-stable and provides more reproducible results.[3][4] Ensure all manipulations are performed under a strictly inert atmosphere (Argon or Nitrogen). Using fresh, high-purity catalyst and ligands is also critical.[4] |
| Inappropriate Base | The base plays a crucial role in the catalytic cycle. It must be strong enough to deprotonate the amine but not so strong that it causes side reactions with sensitive functional groups.[3] Solution: For Buchwald-Hartwig reactions, strong, non-nucleophilic bases like Sodium tert-butoxide (NaOtBu), Potassium tert-butoxide (KOtBu), or Potassium phosphate (K₃PO₄) are common.[4] Ensure the base is sufficiently soluble in the reaction solvent; poor solubility can stall the reaction.[4] For substrates sensitive to strong bases, a milder option like Cesium carbonate (Cs₂CO₃) may be beneficial. |
| Solvent & Reagent Purity | Oxygen and water can deactivate the palladium catalyst and interfere with the reaction. Solution: Use anhydrous, degassed solvents. A common method is to sparge the solvent with argon for 15-30 minutes before use. Ensure the purity of your benzoxazolone and protected piperidine starting materials. |
| Incorrect Temperature | The reaction temperature needs to be optimized. While higher temperatures can increase the reaction rate, they can also lead to catalyst decomposition or the formation of side products.[3] Solution: Most Buchwald-Hartwig reactions run between 80-110 °C.[2] If you suspect decomposition, try lowering the temperature and extending the reaction time. |
Q2: How do I choose the optimal Palladium catalyst and phosphine ligand?
The choice of ligand is critical, especially when dealing with potentially challenging substrates. The ligand stabilizes the palladium center and facilitates the key steps of oxidative addition and reductive elimination in the catalytic cycle.[5]
For the N-arylation of a secondary amine like a protected piperidine, bulky, electron-rich phosphine ligands are generally preferred.[2]
| Catalyst/Ligand System | Characteristics & Typical Use Cases |
| Pd₂(dba)₃ + Xantphos | A versatile and commonly used system. Xantphos is a "bite-angle" ligand that is often effective at preventing β-hydride elimination and promoting reductive elimination. It is a good starting point for many C-N couplings. |
| Pd₂(dba)₃ or Pd(OAc)₂ + XPhos | XPhos is a highly effective, bulky biaryl phosphine ligand that can promote couplings of sterically hindered substrates and often allows for lower catalyst loadings and reaction temperatures.[6] |
| XPhos Pd G3/G4 Pre-catalysts | These are air-stable pre-catalysts that are easy to handle and provide highly active catalytic species in solution.[7] They are often preferred for their reproducibility and broad substrate compatibility.[5] |
| Pd₂(dba)₃ or Pd(OAc)₂ + BINAP | While historically significant, BINAP may be less effective for this specific transformation compared to more modern biaryl phosphine ligands, but it can be a good option in certain cases.[8] |
Recommendation: Start with a robust, general system like XPhos Pd G3 or a combination of Pd₂(dba)₃ and XPhos. These systems have demonstrated broad utility and high efficiency for coupling secondary amines.[6][7]
Q3: I'm observing a significant amount of hydrodehalogenation (replacement of the halogen with hydrogen) on my aryl halide. What causes this and how can I fix it?
Hydrodehalogenation is a common side reaction where the aryl halide is reduced instead of coupled. This occurs when the catalytic cycle is disrupted, often due to issues with the base or ligand.
Caption: Troubleshooting logic for common N-arylation issues.
Causes and Solutions:
-
Cause: The base may be too strong or too hindered, leading to side reactions.
-
Solution: Switch to a different base. For example, if you are using NaOtBu, consider trying K₃PO₄ or Cs₂CO₃, which are known to be effective and can sometimes mitigate side reactions.[8]
-
Cause: The phosphine ligand may not be optimal, leading to a less stable catalytic intermediate.
-
Solution: Employing ligands with larger bite angles, such as Xantphos, can sometimes suppress this side reaction. Using bulkier ligands like XPhos can also promote the desired reductive elimination over competing pathways.[6]
-
Cause: The reaction temperature may be too high, leading to catalyst decomposition and off-cycle reactions.
-
Solution: Lower the reaction temperature by 10-20 °C and increase the reaction time.
Section 3: Troubleshooting the Boc-Deprotection Step
The removal of the Boc protecting group is typically the final step. While often straightforward, it can sometimes lead to incomplete reactions or product degradation.
Q4: My Boc-deprotection is incomplete. How can I drive it to completion?
Incomplete deprotection is usually a result of insufficient acid strength, concentration, or reaction time. The standard method involves treating the Boc-protected amine with a strong acid.[9]
-
Increase Acid Stoichiometry: Ensure you are using a sufficient excess of acid. A common starting point is 20% trifluoroacetic acid (TFA) in dichloromethane (DCM) or a 4M solution of HCl in dioxane.[10]
-
Increase Reaction Time: Boc deprotection is usually fast (1-2 hours at room temperature), but more sterically hindered or complex substrates may require longer reaction times.[9] Monitor the reaction by TLC or LC-MS until the starting material is fully consumed.
-
Increase Temperature: If the reaction is sluggish at room temperature, gentle warming to 30-40 °C can sometimes be effective. However, be cautious as this can also promote side reactions.
Q5: The acidic deprotection is degrading my final product. What are some milder alternatives?
If your product is sensitive to strongly acidic conditions, several milder methods for Boc deprotection can be employed.
| Method | Conditions & Explanation |
| TMSI (Trimethylsilyl Iodide) | TMSI in DCM can cleave Boc groups under neutral conditions. The reaction is often rapid at room temperature.[10] |
| Zinc Bromide (ZnBr₂) | Lewis acids like ZnBr₂ in an organic solvent (e.g., DCM) can effectively remove the Boc group, often under milder conditions than strong protic acids.[11] |
| Mechanochemical Grinding | A solvent-free approach involves grinding the Boc-protected amine with p-toluenesulfonic acid monohydrate in a ball mill.[12] This method is environmentally friendly and can be very efficient. |
| Thermolytic Cleavage | In some cases, heating the Boc-protected compound in a high-boiling point solvent like 2,2,2-trifluoroethanol (TFE) or hexafluoroisopropanol (HFIP) can induce thermal deprotection.[13] |
Section 4: Detailed Experimental Protocols
Protocol 1: Buchwald-Hartwig N-Arylation
This protocol is a general procedure for the coupling of 1,3-benzoxazol-2(3H)-one with a protected 4-halopiperidine.
Materials:
-
1,3-benzoxazol-2(3H)-one (1.0 equiv)
-
tert-Butyl 4-bromopiperidine-1-carboxylate (1.1 equiv)
-
Pd₂(dba)₃ (2 mol%)
-
XPhos (4 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.4 equiv)
-
Anhydrous, degassed toluene (5-10 mL per mmol of limiting reagent)
Procedure:
-
To an oven-dried Schlenk flask under an argon atmosphere, add NaOtBu, XPhos, and Pd₂(dba)₃.
-
Add 1,3-benzoxazol-2(3H)-one and tert-Butyl 4-bromopiperidine-1-carboxylate to the flask.
-
Add the anhydrous, degassed toluene via syringe.
-
Seal the flask and heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 4-12 hours.
-
Once complete, cool the mixture to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of Celite to remove the palladium catalyst and inorganic salts.
-
Wash the filtrate with water and then with brine. Dry the organic layer over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure and purify the crude product by flash column chromatography on silica gel.
Protocol 2: Boc-Deprotection using TFA/DCM
This protocol describes a standard procedure for removing the Boc protecting group.[9]
Materials:
-
N-Boc protected intermediate (1.0 equiv)
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
Procedure:
-
Dissolve the N-Boc protected intermediate in DCM (approx. 0.1 M solution).
-
Cool the solution to 0 °C in an ice bath.
-
Add TFA dropwise to the solution to a final concentration of 20-25% v/v.
-
Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature.
-
Continue stirring at room temperature for 1-3 hours, monitoring by TLC or LC-MS.
-
Once the starting material is consumed, concentrate the reaction mixture under reduced pressure.
-
The crude product (often as a TFA salt) can be further purified by recrystallization, or the free base can be obtained by neutralizing with a base (e.g., saturated NaHCO₃ solution) and extracting with an organic solvent.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. m.youtube.com [m.youtube.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Amine Protection / Deprotection [fishersci.co.uk]
- 10. reddit.com [reddit.com]
- 11. scispace.com [scispace.com]
- 12. fulir.irb.hr [fulir.irb.hr]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Optimization of Experimental Conditions for Benzoxazolone Reactions
Welcome to the Technical Support Center for benzoxazolone reactions. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of synthesizing and optimizing reactions involving the benzoxazolone scaffold. The benzoxazolone nucleus is a critical pharmacophore in numerous biologically active compounds, making its efficient synthesis a key objective in medicinal chemistry.[1][2] This resource provides in-depth troubleshooting advice, answers to frequently asked questions, and detailed experimental protocols to help you achieve optimal results in your research.
I. Frequently Asked Questions (FAQs)
This section addresses common queries and challenges encountered during benzoxazolone synthesis.
Q1: My benzoxazolone synthesis is resulting in a low yield. What are the primary factors to investigate?
A1: Low yields in benzoxazolone synthesis can often be traced back to several key experimental parameters. A systematic approach to troubleshooting is crucial for identifying the root cause.[3]
-
Purity of Starting Materials: Impurities in reactants, such as o-aminophenols or their derivatives, can significantly hinder the reaction.[4] It is essential to verify the purity of your starting materials using techniques like melting point analysis or NMR spectroscopy.[4]
-
Reaction Conditions: Suboptimal temperature, reaction time, solvent, or catalyst can drastically impact the yield.[3][4] Each of these factors needs to be carefully optimized for your specific substrates.
-
Side Product Formation: The formation of unwanted byproducts can consume starting materials and reduce the yield of the desired benzoxazolone.[4] Careful monitoring of the reaction progress by Thin Layer Chromatography (TLC) can help identify the formation of side products.
-
Product Degradation: The synthesized benzoxazolone may be unstable under the reaction or work-up conditions, leading to product loss.[4]
-
Inefficient Purification: Significant product loss can occur during purification steps like column chromatography or recrystallization.[4]
Q2: I'm observing the formation of significant byproducts. What are the common side reactions and how can I minimize them?
A2: Side product formation is a frequent challenge. The nature of these byproducts is dependent on the specific synthetic route employed.
-
Schiff Base Formation: In syntheses involving the reaction of a 2-aminophenol with an aldehyde, the intermediate Schiff base may be stable and not fully cyclize to the desired benzoxazole, a precursor to some benzoxazolone syntheses.[4] To drive the reaction towards cyclization, consider increasing the reaction temperature or adding a suitable catalyst.[5]
-
Over-alkylation/acylation: When using alkylating or acylating agents, multiple substitutions on the benzoxazolone ring can occur.[4] To minimize this, carefully control the stoichiometry of your reactants.
-
Polymerization: Under certain conditions, starting materials or reactive intermediates can polymerize.[4] Optimizing reaction conditions such as temperature and reactant concentration can help mitigate this issue.
-
Hofmann-type Rearrangement Byproducts: In syntheses starting from salicylamides, the reaction can proceed via a Hofmann-type rearrangement.[1] Improper control of reaction conditions can lead to undesired side products from this pathway.
To minimize side product formation, it is crucial to optimize reaction conditions, including the choice of catalyst and the use of an inert atmosphere if reactants are sensitive to oxygen or moisture.[4]
Q3: My reaction appears to be incomplete, with starting material remaining even after the recommended reaction time. What steps should I take?
A3: An incomplete reaction, as indicated by TLC analysis, requires a systematic evaluation of several factors.
-
Extend Reaction Time: Continue to monitor the reaction by TLC at regular intervals to determine if it simply requires more time to reach completion.[4]
-
Check Catalyst Activity: If you are using a catalyst, ensure it is active and has not degraded.[4] Some catalysts are sensitive to air and moisture and may require activation.[4] Increasing the catalyst loading may also improve the conversion rate.[4]
-
Increase Reaction Temperature: Higher temperatures can provide the necessary activation energy for the reaction to proceed.[5] However, be cautious of potential side reactions or product degradation at elevated temperatures.[5]
-
Re-evaluate Stoichiometry: Double-check the molar ratios of your reactants to ensure they are correct.[4]
Q4: How do I choose the most appropriate catalyst for my benzoxazolone synthesis?
A4: The choice of catalyst is highly dependent on the specific synthetic route.
-
Condensation of o-aminophenols with aldehydes/carboxylic acids: Brønsted or Lewis acids are commonly used.[3] Examples include samarium triflate, fluorophosphoric acid, and various nanocatalysts.[6][7]
-
Cyclization Reactions: For cyclization steps, Lewis acids are often effective.[5]
-
Carbonyl Sources: Reagents like 2-phenoxycarbonyl-4,5-dichloropyridazin-3(2H)-one can serve as a solid, stable carbonyl source for the synthesis of benzoxazolones under neutral or acidic conditions.[1]
-
Metal-Catalyzed Reactions: Copper and iron catalysts have been employed in various synthetic strategies.[6][8] For instance, iron-catalyzed hydrogen transfer can be used for the redox condensation of o-hydroxynitrobenzenes with alcohols.[6]
It is often necessary to screen several catalysts to find the optimal one for your specific substrate and reaction conditions.[5]
II. Troubleshooting Guides
This section provides a more detailed, problem-oriented approach to resolving specific issues you may encounter during your experiments.
Guide 1: Low Yield in Condensation Reactions of o-Aminophenol Derivatives
This guide focuses on one of the most common methods for synthesizing the benzoxazole core, often a precursor to benzoxazolones.
| Problem | Potential Cause | Troubleshooting Action | Scientific Rationale |
| Low Yield | Purity of o-aminophenol or carbonyl compound is insufficient. | Verify purity via melting point, NMR, or TLC. Recrystallize or purify starting materials if necessary.[4] | Impurities can act as catalyst poisons or participate in side reactions, consuming reactants and lowering the yield of the desired product. |
| Suboptimal reaction temperature. | Perform a temperature screening study. Gradually increase the temperature while monitoring the reaction by TLC for product formation and byproduct generation.[5] | The rate of reaction is temperature-dependent. An optimal temperature maximizes the rate of the desired reaction while minimizing side reactions and decomposition. | |
| Inappropriate solvent. | Screen a variety of solvents with different polarities (e.g., ethanol, toluene, acetonitrile).[5][7] Ensure the solvent is anhydrous if the reaction is moisture-sensitive.[9] | The solvent influences the solubility of reactants and intermediates, and can affect the reaction mechanism and rate. | |
| Inactive or suboptimal catalyst. | Screen different catalysts (e.g., Lewis acids, Brønsted acids).[3][5] Optimize catalyst loading.[5] Ensure the catalyst is not deactivated.[4] | The catalyst lowers the activation energy of the desired reaction pathway. The choice and concentration of the catalyst are critical for reaction efficiency and selectivity. | |
| Incomplete cyclization of Schiff base intermediate. | Increase reaction temperature or add an oxidizing agent.[5] | The cyclization step often has a higher activation energy than the initial condensation to form the Schiff base. Higher temperatures or an oxidant can facilitate this conversion. |
Guide 2: Challenges in Purification and Product Isolation
| Problem | Potential Cause | Troubleshooting Action | Scientific Rationale |
| Product lost during workup | Product is water-soluble. | Check the aqueous layer by TLC. If the product is present, perform back-extraction with a suitable organic solvent.[10] | Benzoxazolones with polar functional groups may have significant solubility in the aqueous phase, leading to loss during extraction. |
| Product is volatile. | Check the solvent collected in the rotovap trap for the presence of your product.[10] | Low molecular weight benzoxazolones can be volatile and may be lost during solvent removal under reduced pressure. | |
| Product adhered to filtration media. | Suspend the filtration media (e.g., celite, filter paper) in a suitable solvent and analyze the suspension by TLC.[10] | The product may have precipitated or adsorbed onto the filtration medium, leading to poor recovery. | |
| Difficulty in purification by column chromatography | Poor separation of product from impurities. | Optimize the solvent system for column chromatography by testing different solvent polarities with TLC. Consider using a different stationary phase (e.g., alumina instead of silica gel). | Achieving good separation requires finding a mobile phase that provides a significant difference in the retention factors (Rf) of the product and impurities. |
| Product degradation on silica gel. | Minimize the time the product is on the column. Consider using a less acidic stationary phase or deactivating the silica gel with a small amount of triethylamine in the eluent. | The acidic nature of silica gel can cause degradation of sensitive compounds. |
III. Experimental Protocols
This section provides generalized, step-by-step methodologies for key experiments. Note: These are starting points and should be optimized for your specific substrates and equipment.
Protocol 1: General Procedure for the Synthesis of 2-Substituted Benzoxazoles via Condensation
This protocol is based on common methodologies for the synthesis of the benzoxazole core.
-
Reactant Preparation: To a solution of the o-aminophenol (1.0 mmol) in a suitable solvent (e.g., ethanol, 5 mL), add the aldehyde or carboxylic acid derivative (1.1 mmol).
-
Catalyst Addition: Add the chosen catalyst (e.g., 5-20 mol% of a Lewis acid) to the reaction mixture.
-
Reaction: Stir the mixture at the optimized temperature (e.g., room temperature to reflux) and monitor the progress of the reaction by TLC.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. If a precipitate forms, it can be collected by filtration. Otherwise, the solvent is removed under reduced pressure.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent or by column chromatography on silica gel.
Protocol 2: Synthesis of Benzoxazolone from Salicylamide
This protocol is a generalized procedure based on the Hofmann rearrangement.
-
Reaction Setup: In a reaction vessel, dissolve salicylamide (1.0 mmol) in an aqueous solution of sodium hydroxide.
-
Hypochlorite Addition: Slowly add a solution of sodium hypochlorite to the reaction mixture while maintaining a controlled temperature.
-
Reaction Monitoring: Stir the reaction mixture until the starting material is consumed, as monitored by TLC.
-
Quenching: Add a reducing agent (e.g., sodium sulfite) to consume any excess hypochlorite.[11]
-
Precipitation: Neutralize the reaction mixture with an acid (e.g., sulfuric acid) to precipitate the benzoxazolone product.[11]
-
Isolation and Purification: Collect the precipitate by filtration, wash with water, and dry to obtain the crude product.[11] Further purification can be achieved by recrystallization.
IV. Visualizations
Diagram 1: General Reaction Pathway for Benzoxazole Synthesis
This diagram illustrates the common pathway for the formation of a 2-substituted benzoxazole from an o-aminophenol and an aldehyde, which can be a precursor for benzoxazolone synthesis.
Caption: A simplified reaction pathway for benzoxazole synthesis.
Diagram 2: Troubleshooting Workflow for Low Yield
This flowchart provides a logical sequence of steps to troubleshoot low product yield.
Caption: A decision tree for troubleshooting low yields.
V. References
-
BenchChem. (2025). Optimizing reaction conditions for one-pot benzoxazole synthesis. 5
-
BenchChem. (2025). Technical Support Center: Troubleshooting Benzoxazole Synthesis. 4
-
Organic Chemistry Portal. Benzoxazole synthesis. 6
-
National Institutes of Health. (2023). Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review. 7
-
PubMed Central. (2020). Lead Optimization of Benzoxazolone Carboxamides as Orally Bioavailable and CNS Penetrant Acid Ceramidase Inhibitors. 12
-
National Institutes of Health. (2019). Synthesis of Various 2-Aminobenzoxazoles: The Study of Cyclization and Smiles Rearrangement. 13
-
Organic Chemistry Portal. Benzoxazolone synthesis. 1
-
BenchChem. troubleshooting low yield in benzoxazole synthesis. 3
-
ACS Publications. (2019). Synthesis of Various 2-Aminobenzoxazoles: The Study of Cyclization and Smiles Rearrangement. 14
-
ACS Publications. (2019). Synthesis of Benzoxazoles, Benzimidazoles, and Benzothiazoles Using a Brønsted Acidic Ionic Liquid Gel as an Efficient Heterogeneous Catalyst under a Solvent-Free Condition. 15
-
ACS Publications. (2020). Lead Optimization of Benzoxazolone Carboxamides as Orally Bioavailable and CNS Penetrant Acid Ceramidase Inhibitors. 16
-
ResearchGate. (2014). Optimization of reaction conditions. 17
-
BenchChem. troubleshooting side reactions in 5(4H)-oxazolone synthesis. 9
-
Google Patents. (1982). Benzoxazolone preparation. 11
-
MDPI. (2022). Fe-Catalyzed Synthesis of 2-Benzoxazolone—An Important Fragment of Biologically Active Compounds. 8
-
University of Rochester, Department of Chemistry. How To: Troubleshoot a Reaction. 10
-
Google Patents. (1974). Process for preparing benzoxazolones-(2)and benzothiazolones-(2). 18
-
PubMed. (2023). Synthesis and biological profile of benzoxazolone derivatives. 2
References
- 1. Benzoxazolone synthesis [organic-chemistry.org]
- 2. Synthesis and biological profile of benzoxazolone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Benzoxazole synthesis [organic-chemistry.org]
- 7. Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. benchchem.com [benchchem.com]
- 10. How To [chem.rochester.edu]
- 11. US4336390A - Benzoxazolone preparation - Google Patents [patents.google.com]
- 12. Lead Optimization of Benzoxazolone Carboxamides as Orally Bioavailable and CNS Penetrant Acid Ceramidase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Synthesis of Various 2-Aminobenzoxazoles: The Study of Cyclization and Smiles Rearrangement - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. pubs.acs.org [pubs.acs.org]
- 16. pubs.acs.org [pubs.acs.org]
- 17. researchgate.net [researchgate.net]
- 18. US3812138A - Process for preparing benzoxazolones-(2)and benzothiazolones-(2) - Google Patents [patents.google.com]
Technical Support Center: A Researcher's Guide to Deconvoluting Off-Target Effects of Novel 3-(4-Piperidinyl)-1,3-benzoxazol-2(3H)-one Derivatives
Welcome to the technical support center for investigating the off-target effects of novel small molecules based on the 3-(4-Piperidinyl)-1,3-benzoxazol-2(3H)-one scaffold. This guide is designed for drug discovery and development professionals to navigate the complex but critical process of building a comprehensive off-target profile for new chemical entities.
The this compound core is a privileged scaffold found in a variety of biologically active agents. Its derivatives have been explored for diverse therapeutic applications, from anticancer agents targeting VEGFR-2 and c-Met kinases to compounds with neuroleptic activity.[1][2] This versatility underscores a critical point: the biological activity and potential off-target interactions of any new derivative are dictated by the specific chemical modifications made to the core structure.
This guide provides a systematic, multi-tiered approach to identifying and validating off-target effects, ensuring a robust understanding of your compound's mechanism of action and potential safety liabilities.
Frequently Asked Questions (FAQs): Initial Profiling & Strategy
This section addresses the initial questions researchers face when beginning an off-target investigation for a novel compound.
Q1: We have just synthesized a new derivative of this compound. What is the most logical first step to predict potential off-target effects?
A1: The most efficient first step is a computational or in silico approach. Before committing to expensive and time-consuming wet-lab experiments, leveraging predictive algorithms can provide valuable, actionable hypotheses. These methods use the chemical structure of your compound to predict interactions against a large database of known protein targets.[3][4]
-
Causality & Rationale: This "predict-first" strategy is based on the principle of chemical similarity. Machine learning models and algorithms analyze vast datasets of compounds with known activities to identify structural motifs associated with specific biological interactions.[5] By comparing your molecule to this database, the model can flag potential off-target liabilities that may not be obvious, allowing you to prioritize your experimental resources effectively.
-
Recommended Action: Utilize a computational platform that combines multiple prediction methods (e.g., machine learning, chemical similarity, pocket similarity) for a more robust assessment.[4][5] This will generate a ranked list of potential off-targets, which can then be used to select relevant experimental screening panels.
Q2: Based on the core scaffold, are there specific protein families I should be particularly concerned about for potential off-target activity?
A2: Yes. While the specific substitutions are paramount, the general structural features of the benzoxazolone and piperidine moieties are common in compounds that interact with several major target families. Proactive screening against these is a prudent strategy.
-
Kinases: The benzoxazole scaffold can act as an ATP-competitive hinge-binder in many kinases.[2] Dysregulation of kinase activity is implicated in numerous diseases, making kinome-wide profiling a high-priority assay.[6]
-
G-Protein Coupled Receptors (GPCRs): The piperidine ring is a classic feature in many CNS-active drugs that target GPCRs (e.g., dopamine and serotonin receptors).[1]
-
Ion Channels: Similar to GPCRs, piperidine-containing compounds frequently show activity at various ion channels.
-
Cytochrome P450 (CYP) Enzymes: As with many small molecules, there is a potential for inhibition of CYP enzymes, which is a major cause of drug-drug interactions.[7][8]
Q3: What is the strategic difference between starting with a phenotypic screen versus a target-based panel like a kinome scan?
A3: The choice depends on your research goals and what is known about your compound.
-
Phenotypic Screening: This is an unbiased, "top-down" approach where you test your compound in a complex biological system (like a cell line or organism) to see if it produces a desired biological effect (a phenotype), without pre-supposing the target.[9][10] This approach is powerful for discovering novel mechanisms of action because it assesses the compound's effect in a more physiologically relevant context.[11][12] The primary challenge is the subsequent need for "target deconvolution" to identify the protein(s) responsible for the observed phenotype.[9]
-
Target-Based Screening (e.g., Kinome Scan): This is a "bottom-up" approach where you test the compound directly against a predefined panel of purified proteins (like kinases).[13][14] It is highly effective for identifying direct molecular interactions and assessing selectivity early. The limitation is that it will not reveal targets outside the panel or unexpected mechanisms.
The relationship between these approaches is illustrated below.
Caption: High-level strategic choice between phenotypic and target-based screening.
Troubleshooting Guides: From Hits to Validated Off-Targets
This section provides structured guidance for validating and troubleshooting results from primary screens.
Guide 1: My compound was a 'hit' in a broad kinase screen. Now what?
A "hit" from a single-concentration screen is only the beginning. Rigorous validation is required to confirm it's a genuine off-target interaction and not an artifact.
Troubleshooting & Validation Workflow:
Caption: Workflow for validating a primary kinase screen hit.
-
Problem: A single-point screen (e.g., at 10 µM) shows >50% inhibition of a kinase. This could be due to non-specific inhibition, assay interference, or a genuine interaction.
-
Solution:
-
Determine Potency: Run a full dose-response curve (e.g., 8-10 concentrations) in the same biochemical assay to determine the IC50 value. A steep, sigmoidal curve suggests a specific interaction, whereas a shallow or incomplete curve may indicate an artifact.
-
Use an Orthogonal Assay: Confirm the interaction using a different technology. If the primary screen was an activity assay, use a biophysical assay that measures direct binding (e.g., Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC)). This ensures the observed inhibition is due to the compound physically interacting with the kinase.
-
Confirm Cellular Engagement: A compound that binds a purified protein may not engage that same target inside a cell. Use a cellular target engagement assay like the Cellular Thermal Shift Assay (CETSA) to confirm that your compound binds and stabilizes the kinase in a cellular environment.[15] Alternatively, if the kinase has a known substrate, a Western blot to check for reduced phosphorylation of that substrate in compound-treated cells can provide strong evidence of target engagement.[16]
-
Guide 2: How do I identify the specific target(s) after a positive phenotypic screen?
This process, known as target deconvolution, is essential for understanding the mechanism of action.[17] Chemical proteomics is the most powerful tool for this purpose.[15][18]
Common Target Deconvolution Strategies:
| Method | Principle | Advantages | Disadvantages | References |
| Affinity-Based Pull-Down | The compound is immobilized on a bead and used as "bait" to pull down its binding partners from a cell lysate. Bound proteins are identified by mass spectrometry. | Can identify high-affinity binders directly. | Requires chemical modification of the compound, which may alter its binding properties. Can miss weak or transient interactions. | [19][20] |
| Cellular Thermal Shift Assay (CETSA) | Based on the principle that a compound binding to a protein stabilizes it against heat-induced denaturation. Changes in protein stability across the proteome are measured by mass spectrometry. | Label-free (uses the unmodified compound). Performed in a physiological context (live cells or lysates). Can identify direct and indirect targets. | Can be technically demanding. May not work for all proteins or binding mechanisms. | [15] |
| Activity-Based Protein Profiling (ABPP) | Uses reactive probes that covalently bind to the active sites of entire enzyme families to profile changes in their activity upon compound treatment. | Provides functional information about enzyme inhibition directly in complex biological systems. | Limited to enzyme classes for which suitable probes exist. | [18][21] |
Guide 3: My compound is potent and selective, but how do I assess its broader safety liabilities?
Even highly selective compounds can have off-target effects on critical physiological systems. Regulatory agencies require safety pharmacology studies to assess these risks before a drug can enter clinical trials.[22][23]
-
Problem: A lead compound needs to be profiled for common safety-related off-targets to de-risk its progression.
-
Solution: Conduct a standard in vitro safety pharmacology panel. This typically includes:
-
Cardiovascular Safety (hERG Assay): Assess inhibition of the hERG potassium channel, which is a critical indicator of potential cardiac arrhythmia risk.[23][24]
-
CNS Safety Panel: Screen against a panel of receptors, transporters, and ion channels known to be involved in central nervous system function. Unwanted interactions can predict side effects like sedation, seizures, or motor impairment.[24][25][26]
-
CYP450 Inhibition Panel: Evaluate the compound's potential to inhibit the major cytochrome P450 isoforms (e.g., 1A2, 2C9, 2C19, 2D6, 3A4).[27][28] Strong inhibition can lead to dangerous drug-drug interactions.[7][8][29]
-
Key Experimental Protocols
Protocol 1: Cellular Thermal Shift Assay (CETSA) for Target Engagement
This protocol provides a generalized workflow for assessing target engagement in a cellular context using Western Blot for analysis. For proteome-wide discovery, the final analysis would be performed by mass spectrometry.
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
This compound derivative
-
DMSO (vehicle control)
-
Phosphate-buffered saline (PBS)
-
Protease inhibitor cocktail
-
Equipment for cell lysis (e.g., sonicator or freeze-thaw cycles)
-
PCR tubes and a thermal cycler
-
Centrifuge capable of >15,000 x g
-
SDS-PAGE and Western blot equipment
-
Primary antibody against the protein of interest
Procedure:
-
Cell Treatment: Plate cells and grow to ~80% confluency. Treat cells with the test compound at the desired concentration (e.g., 10 µM) or with DMSO (vehicle) for 1-2 hours under normal culture conditions.
-
Harvesting: Harvest cells, wash with PBS, and resuspend in PBS containing a protease inhibitor cocktail.
-
Lysis: Lyse the cells using three rapid freeze-thaw cycles (liquid nitrogen followed by a 37°C water bath).
-
Heating Step: Aliquot the cell lysate into PCR tubes. Place the tubes in a thermal cycler and heat them across a range of temperatures (e.g., 40°C to 65°C in 2-3°C increments) for 3 minutes. One aliquot should be kept at room temperature as an unheated control.
-
Separation: After heating, cool the tubes at room temperature for 3 minutes. Centrifuge at >15,000 x g for 20 minutes at 4°C to pellet the precipitated (denatured) proteins.
-
Sample Preparation: Carefully collect the supernatant, which contains the soluble (non-denatured) proteins. Measure the protein concentration and normalize all samples.
-
Analysis: Analyze the amount of soluble target protein remaining at each temperature for both the vehicle- and compound-treated groups using SDS-PAGE and Western blotting.
Data Interpretation: A successful target engagement will result in a rightward shift in the melting curve for the compound-treated sample compared to the vehicle control, indicating that the compound stabilized the protein at higher temperatures.
Protocol 2: Cytochrome P450 (CYP) Inhibition Assay (Fluorescent-Based)
This is a common high-throughput method for assessing CYP inhibition.
Materials:
-
Human liver microsomes (HLM) or recombinant CYP enzymes
-
Potassium phosphate buffer
-
NADPH regenerating system
-
Specific fluorescent probe substrate for each CYP isoform (e.g., EROD for CYP1A2)
-
Test compound and known inhibitor (positive control)
-
96-well microplate (black, for fluorescence)
-
Plate reader with appropriate filters
Procedure:
-
Compound Preparation: Prepare a serial dilution of your test compound in buffer.
-
Reaction Mixture: In a 96-well plate, add the HLM or recombinant CYP enzymes, buffer, and the test compound (or positive control/vehicle).
-
Pre-incubation: Pre-incubate the plate at 37°C for 10 minutes.
-
Initiate Reaction: Start the reaction by adding the NADPH regenerating system and the specific fluorescent substrate.
-
Incubation: Incubate at 37°C for the specified time (e.g., 30 minutes).
-
Stop Reaction: Terminate the reaction by adding a stop solution (e.g., acetonitrile).
-
Read Fluorescence: Read the fluorescence on a plate reader at the appropriate excitation and emission wavelengths for the metabolized product.
Data Analysis: Calculate the percent inhibition for each concentration of your compound relative to the vehicle control. Plot the percent inhibition against the log of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value. A low IC50 value indicates a high potential for drug-drug interactions.[8][27]
References
- 1. Synthesis and neuroleptic activity of 3-(1-substituted-4-piperidinyl)-1,2-benzisoxazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery of Novel Piperidinyl-Based Benzoxazole Derivatives as Anticancer Agents Targeting VEGFR-2 and c-Met Kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Novel Computational Approach to Predict Off-Target Interactions for Small Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | Novel Computational Approach to Predict Off-Target Interactions for Small Molecules [frontiersin.org]
- 5. Artificial Intelligence/Machine Learning-Driven Small Molecule Repurposing via Off-Target Prediction and Transcriptomics [mdpi.com]
- 6. Kinome Profiling Service | MtoZ Biolabs [mtoz-biolabs.com]
- 7. sygnaturediscovery.com [sygnaturediscovery.com]
- 8. creative-bioarray.com [creative-bioarray.com]
- 9. Phenotypic screening - Wikipedia [en.wikipedia.org]
- 10. Phenotypic Screening in Drug Discovery: An Overview | Technology Networks [technologynetworks.com]
- 11. Achieving Modern Success in Phenotypic Drug Discovery [pfizer.com]
- 12. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 13. assayquant.com [assayquant.com]
- 14. Kinome Profiling - Oncolines B.V. [oncolines.com]
- 15. europeanreview.org [europeanreview.org]
- 16. KinomeView Profiling | Cell Signaling Technology [cellsignal.com]
- 17. Quantitative Proteomics for Target Deconvolution and Selectivity Profiling - Evotec [evotec.com]
- 18. evotec.com [evotec.com]
- 19. criver.com [criver.com]
- 20. Target identification of small molecules: an overview of the current applications in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. Overview of safety pharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. criver.com [criver.com]
- 24. nuvisan.com [nuvisan.com]
- 25. sygnaturediscovery.com [sygnaturediscovery.com]
- 26. researchgate.net [researchgate.net]
- 27. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 28. criver.com [criver.com]
- 29. researchgate.net [researchgate.net]
Technical Support Center: Degradation Pathways of 3-(4-Piperidinyl)-1,3-benzoxazol-2(3H)-one
Welcome to the technical support center for researchers, scientists, and drug development professionals investigating the degradation pathways of 3-(4-Piperidinyl)-1,3-benzoxazol-2(3H)-one. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during experimental studies. Our focus is on providing not just procedural steps, but the scientific rationale behind them to ensure robust and reliable results.
Section 1: Understanding the Stability of this compound
Q1: What are the primary objectives of studying the degradation of this compound?
Forced degradation, or stress testing, is a critical component of drug development.[1][2] Its main goals are to:
-
Identify potential degradation products: This helps in understanding the impurities that might form during manufacturing, storage, and administration.[1][2]
-
Elucidate degradation pathways: Mapping the chemical transformations the molecule undergoes provides insights into its intrinsic stability.[1][2]
-
Develop and validate stability-indicating analytical methods: These methods are essential for accurately quantifying the drug substance in the presence of its degradation products.[3]
-
Inform formulation and packaging development: Understanding the molecule's sensitivity to factors like pH, light, and oxidation guides the selection of appropriate excipients and packaging to ensure product quality and shelf-life.[2]
Q2: What are the likely degradation pathways for this compound based on its structure?
While specific pathways for this molecule require experimental confirmation, its structure suggests susceptibility to several common degradation mechanisms:
-
Hydrolysis: The benzoxazolone ring contains a cyclic carbamate (urethane) linkage, which can be susceptible to hydrolysis under acidic or basic conditions. This could lead to the opening of the benzoxazolone ring. Hydrolysis is a common degradation pathway for many pharmaceuticals.[2][4]
-
Oxidation: The piperidine ring and the tertiary amine within it could be susceptible to oxidation. Oxidative degradation can be initiated by light, heat, or trace metals.[4]
-
Photodegradation: Aromatic systems like the benzoxazole ring can absorb UV light, potentially leading to photolytic degradation.
The following diagram illustrates the potential sites of degradation on the molecule.
Caption: Potential degradation sites of this compound.
Section 2: Troubleshooting Guide for Forced Degradation Studies
This section provides solutions to common problems encountered during forced degradation experiments.
| Issue | Possible Cause(s) | Recommended Action(s) |
| No or minimal degradation observed. | 1. Stress conditions are too mild. 2. The compound is inherently very stable. 3. The analytical method is not stability-indicating. | 1. Increase the concentration of the stressor (e.g., acid, base, oxidizing agent), the duration of exposure, or the temperature. 2. If the compound is stable under aggressive conditions, document the tested conditions thoroughly. 3. Ensure your analytical method can separate the parent drug from potential degradants. This may require method re-development or optimization.[3] |
| Complete degradation of the compound. | Stress conditions are too harsh. | Reduce the concentration of the stressor, the duration of exposure, or the temperature. The goal is to achieve partial degradation (typically 5-20%) to observe the primary degradation products.[1] |
| Poor mass balance in analytical results. | 1. Some degradation products are not detected by the analytical method (e.g., they lack a chromophore, are volatile, or are not eluted from the column). 2. Degradation products are precipitating out of solution. | 1. Use a universal detection method like mass spectrometry (MS) or charged aerosol detection (CAD) in parallel with UV detection. 2. Visually inspect samples for precipitation. If observed, try diluting the sample or using a different solvent for analysis. |
| Inconsistent or irreproducible degradation profiles. | 1. Variability in experimental conditions (e.g., temperature fluctuations, inconsistent light exposure). 2. Impurities in the drug substance or reagents. | 1. Tightly control all experimental parameters. Use calibrated equipment and ensure consistent sample handling. 2. Use high-purity reagents and a well-characterized batch of the drug substance.[1] |
Section 3: Experimental Protocols
The following are generalized protocols for forced degradation studies. These should be optimized for the specific compound under investigation.
Protocol 1: Hydrolytic Degradation
-
Preparation of Solutions: Prepare solutions of the drug substance (e.g., 1 mg/mL) in 0.1 M HCl (acidic), 0.1 M NaOH (basic), and purified water (neutral).[1]
-
Stress Conditions: Incubate the solutions at a controlled temperature (e.g., 60 °C) for a defined period (e.g., 24 hours).
-
Sample Neutralization: Before analysis, neutralize the acidic and basic samples to prevent damage to the HPLC column.
-
Analysis: Analyze the stressed samples, along with an unstressed control, using a validated stability-indicating HPLC method.
Protocol 2: Oxidative Degradation
-
Preparation of Solution: Prepare a solution of the drug substance in a suitable solvent (e.g., methanol or water).
-
Stress Conditions: Add a solution of hydrogen peroxide (e.g., 3% H₂O₂) to the drug solution and incubate at room temperature for a defined period.
-
Analysis: Analyze the stressed sample and a control (drug solution without H₂O₂) by HPLC.
Protocol 3: Photodegradation
-
Sample Preparation: Prepare a solution of the drug substance and place it in a photostability chamber.
-
Stress Conditions: Expose the sample to a controlled light source (e.g., ICH-compliant light source) for a specified duration. A dark control sample should be stored under the same conditions but protected from light.
-
Analysis: Analyze both the exposed and dark control samples by HPLC.
The following workflow diagram outlines the general process for a forced degradation study.
Caption: General workflow for a forced degradation study.
Section 4: HPLC Troubleshooting Guide
High-Performance Liquid Chromatography (HPLC) is the primary analytical technique for these studies. Here are some common issues and their solutions.
| Issue | Possible Cause(s) | Recommended Action(s) |
| Peak Tailing | 1. Column overload. 2. Secondary interactions with the stationary phase. 3. Column degradation. | 1. Reduce the injection volume or sample concentration.[5] 2. Adjust the mobile phase pH or add a competing base to the mobile phase. 3. Replace the column or use a guard column.[6] |
| Variable Retention Times | 1. Inconsistent mobile phase composition. 2. Temperature fluctuations. 3. Column not equilibrated. | 1. Prepare fresh mobile phase and ensure proper mixing.[5][6] 2. Use a column oven to maintain a constant temperature.[5] 3. Increase the column equilibration time before starting the analysis.[5] |
| Ghost Peaks | 1. Impurities in the mobile phase or sample diluent. 2. Carryover from previous injections. | 1. Use high-purity solvents and freshly prepared mobile phase. 2. Implement a robust needle wash protocol in the autosampler. |
| Baseline Noise or Drift | 1. Air bubbles in the system. 2. Contaminated detector cell. 3. Leaks in the system. | 1. Degas the mobile phase and purge the pump.[5] 2. Flush the detector cell with a strong solvent.[5] 3. Check all fittings for leaks and tighten as necessary.[5] |
Section 5: Frequently Asked Questions (FAQs)
Q1: What is a stability-indicating method?
A stability-indicating method is a validated analytical procedure that can accurately and precisely measure the concentration of the active pharmaceutical ingredient (API) without interference from its degradation products, impurities, or excipients.[3]
Q2: What are the regulatory guidelines for forced degradation studies?
The International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) provides guidelines for stability testing, including forced degradation studies. Key guidelines include ICH Q1A(R2) for new drug substances and products.
Q3: How much degradation should I aim for in my forced degradation studies?
A target degradation of 5-20% is generally recommended.[1] This allows for the formation of a sufficient amount of degradation products for detection and characterization without leading to secondary degradation, which may not be relevant to the actual stability of the drug product.
Q4: What if my compound is a different benzoxazolone derivative?
The principles and troubleshooting guides provided here are broadly applicable to other benzoxazolone-containing molecules. However, the specific degradation pathways and the optimal stress conditions will depend on the overall structure of your compound. For example, the degradation of 2,4-dihydroxy-7-methoxy-(2H)-1,4-benzoxazin-3(4H)-one (DIMBOA) has been studied and can provide insights into the degradation of the benzoxazinone ring system.[7][8]
Q5: What are the different types of stability studies?
There are several types of stability studies conducted during drug development:
-
Forced Degradation Studies: As discussed in this guide, these are conducted under harsh conditions to identify potential degradation pathways.
-
Accelerated Stability Studies: These are performed under elevated temperature and humidity conditions to predict the shelf life of a product in a shorter timeframe.[9][10]
-
Long-Term Stability Studies: These are conducted under the recommended storage conditions to determine the actual shelf life of the product.[11]
References
- 1. benchchem.com [benchchem.com]
- 2. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. How To Overcome The Critical Challenges Faced In Forced Degradation Studies | Lhasa Limited [lhasalimited.org]
- 4. pharmaceutical-journal.com [pharmaceutical-journal.com]
- 5. HPLC Troubleshooting Guide [scioninstruments.com]
- 6. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Degradation studies on benzoxazinoids. Soil degradation dynamics of 2,4-dihydroxy-7-methoxy-(2H)-1,4-benzoxazin-3(4H)-one (DIMBOA) and its degradation products, phytotoxic allelochemicals from gramineae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Pharma Treasures: FAQ on stability studies [pharmatreasures.blogspot.com]
- 10. humiditycontrol.com [humiditycontrol.com]
- 11. Stability Studies FAQ – StabilityStudies.in [stabilitystudies.in]
Overcoming solubility issues with 3-(4-Piperidinyl)-1,3-benzoxazol-2(3H)-one
Answering the user's request.## Technical Support Center: 3-(4-Piperidinyl)-1,3-benzoxazol-2(3H)-one
A Guide to Overcoming Solubility Challenges
Introduction: this compound is a heterocyclic compound of significant interest in pharmaceutical research. Its structure, comprising a rigid, hydrophobic benzoxazolone core and a basic piperidinyl moiety, presents a common yet critical hurdle for researchers: poor aqueous solubility. This guide provides a comprehensive, question-and-answer-based approach to systematically diagnose and overcome solubility issues, enabling consistent and reliable results in your experiments. We will explore the underlying chemical principles and provide field-proven protocols to guide you from initial troubleshooting to advanced formulation strategies.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: I'm struggling to dissolve my this compound in standard aqueous buffers (e.g., PBS pH 7.4). Why is this happening?
A1: This is a common and expected challenge with this class of compounds. The poor solubility arises from two key structural features:
-
The Benzoxazolone Core: This fused ring system is largely nonpolar and hydrophobic, leading to unfavorable interactions with water.[1]
-
The Piperidinyl Group: While the piperidine ring itself can be nonpolar, its nitrogen atom is basic.[2] In neutral or basic solutions, this nitrogen is uncharged (a free base), making the entire molecule less soluble in water. The solubility of the free base form is often very low.
Therefore, at physiological pH (7.4), the compound exists predominantly in its poorly soluble, neutral form, leading to the dissolution issues you are observing.
Q2: What is the most critical first step to improve the aqueous solubility of this compound?
A2: The most effective initial step is pH adjustment . The basic nitrogen on the piperidine ring is the key to unlocking solubility. The pKa of a protonated piperidine ring is typically around 11.2.[2] By lowering the pH of your solvent well below the pKa, you can protonate this nitrogen, forming a positively charged piperidinium salt. This ionic form is significantly more polar and, therefore, much more soluble in aqueous media.[2]
A critical initial experiment is to determine the compound's pH-solubility profile to identify the optimal pH range for your work.[2][3]
Workflow for Solubility Troubleshooting
Below is a systematic workflow to guide your solubility enhancement efforts.
Caption: A decision tree for systematically addressing solubility issues.
Q3: I've tried lowering the pH, but for my cell-based assay, I need to be closer to neutral pH. What can I do?
A3: This is a classic challenge where the optimal pH for solubility conflicts with the required pH for biological activity. In this scenario, your next step is to use co-solvents . Co-solvents are water-miscible organic solvents that can increase the solubility of hydrophobic compounds by reducing the polarity of the aqueous medium.[1][4]
Commonly Used Co-solvents:
| Co-solvent | Typical Starting Concentration | Key Considerations |
| DMSO | 0.1% - 1% (v/v) | Widely used, but can have biological effects at higher concentrations. |
| Ethanol | 1% - 5% (v/v) | Generally well-tolerated by cells, but can be volatile. |
| PEG 300/400 | 5% - 20% (v/v) | Low toxicity, often used in in vivo formulations. |
| Propylene Glycol | 5% - 20% (v/v) | Another low-toxicity option suitable for many applications. |
Workflow:
-
Prepare a high-concentration stock solution of your compound in 100% DMSO or ethanol.
-
Perform serial dilutions of this stock into your aqueous buffer.
-
Crucially , ensure the final concentration of the organic co-solvent in your assay is low and consistent across all experiments, including vehicle controls.
Q4: My compound dissolves in 100% DMSO, but precipitates immediately when I dilute it into my aqueous assay buffer. How can I fix this?
A4: This is a common sign that the aqueous buffer cannot support the solubility of the compound at the target concentration, even with a small amount of co-solvent.
Troubleshooting Steps:
-
Ensure Full Dissolution: Before diluting, make sure the compound is completely dissolved in the stock solvent. Gentle warming or sonication can help, but always be mindful of compound stability.[5]
-
Lower the Stock Concentration: A highly concentrated stock requires a larger dilution factor, causing a more dramatic (and precipitation-inducing) change in solvent polarity. Try preparing a less concentrated stock solution.[2]
-
Use a Stepwise Dilution: Instead of a single large dilution into the final buffer, perform one or two intermediate dilutions in a buffer containing a higher percentage of the co-solvent before the final dilution.[2]
-
Increase the Final Co-solvent Percentage: If your assay allows, slightly increasing the final concentration of the co-solvent (e.g., from 0.5% to 1% DMSO) may be sufficient to keep the compound in solution.
Q5: For my in vivo animal studies, I need a more robust and scalable formulation. What are my options?
A5: For preclinical and clinical development, relying solely on simple pH adjustment or co-solvents is often insufficient. More advanced formulation strategies are required to improve solubility and bioavailability.[6]
-
Salt Formation: This involves reacting your compound (the free base) with an acid to form a stable, solid salt (e.g., a hydrochloride salt). Salt forms are generally crystalline, stable, and have significantly higher aqueous solubility and dissolution rates than the free base.[7] This is a highly effective and widely used method for basic compounds.[1]
-
Cyclodextrin Complexation: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. They can encapsulate the hydrophobic benzoxazolone portion of your molecule, forming an inclusion complex that has greatly enhanced aqueous solubility.[1][2][8] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common choice for parenteral formulations.[9]
-
Amorphous Solid Dispersions (ASDs): This technique involves dispersing the drug at a molecular level within a hydrophilic polymer matrix.[1][10] The amorphous form of a drug has higher energy and thus higher apparent solubility and a faster dissolution rate compared to its stable crystalline form.[6]
-
Particle Size Reduction: Techniques like micronization and nanomilling increase the surface area of the drug particles.[7][11] A larger surface area leads to a faster rate of dissolution according to the Noyes-Whitney equation.[11]
Key Experimental Protocols
Protocol 1: Determination of pH-Solubility Profile
This protocol uses the shake-flask method to determine equilibrium solubility at different pH values.[3]
-
Prepare Buffers: Prepare a series of buffers across a physiologically relevant pH range (e.g., pH 1.2, 2.0, 4.5, 6.8, 7.4) at 37 °C.[3]
-
Add Compound: Add an excess amount of solid this compound to a known volume of each buffer in separate glass vials. Ensure enough solid is present so that some remains undissolved at equilibrium.
-
Equilibrate: Seal the vials and agitate them in a shaker bath at a constant temperature (e.g., 37 °C) for 24-48 hours to ensure equilibrium is reached.
-
Separate Solid: After equilibration, allow the vials to stand, then carefully withdraw the supernatant and filter it through a 0.22 µm syringe filter to remove all undissolved solids.[2]
-
Quantify: Analyze the concentration of the dissolved compound in the filtrate using a validated analytical method, such as HPLC-UV.[11]
-
Plot Data: Plot the measured solubility (in mg/mL or µM) against the final measured pH of each solution.
Caption: Reversible protonation of the piperidine nitrogen dictates solubility.
Protocol 2: Preparation of Inclusion Complex via Kneading Method
This method is a simple way to prepare a cyclodextrin inclusion complex in the lab.[1]
-
Select Cyclodextrin: Choose a suitable cyclodextrin, such as hydroxypropyl-β-cyclodextrin (HP-β-CD).
-
Molar Ratio: Calculate the amounts of the compound and HP-β-CD needed for a specific molar ratio (e.g., 1:1 or 1:2).
-
Form Paste: Place the HP-β-CD in a glass mortar and add a small amount of a water/ethanol mixture (e.g., 50:50) to form a thick, uniform paste.
-
Add Compound: Slowly add the powdered compound to the paste.
-
Knead: Knead the mixture vigorously with a pestle for 45-60 minutes. The mixture should remain a paste. Add a few more drops of the solvent mixture if it becomes too dry.
-
Dry: Transfer the paste to a glass dish and dry it in an oven at 40-50 °C until a constant weight is achieved.
-
Pulverize: Scrape the dried complex and gently pulverize it into a fine powder. Pass it through a sieve to ensure uniformity.
-
Characterize: Confirm the formation of the inclusion complex using techniques like DSC, PXRD, or NMR.[5]
Caption: The hydrophobic core is encapsulated, increasing aqueous solubility.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. who.int [who.int]
- 4. youtube.com [youtube.com]
- 5. benchchem.com [benchchem.com]
- 6. SPECIAL FEATURE - Excipients: Enhancing the New, Poorly Soluble APIs [drug-dev.com]
- 7. agnopharma.com [agnopharma.com]
- 8. Solubility of Piperine and Its Inclusion Complexes in Biorelevant Media and Their Effect on Attenuating Mouse Ileum Contractions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pharmtech.com [pharmtech.com]
- 10. Excipients for Solubility Enhancement - Lubrizol [lubrizol.com]
- 11. tapi.com [tapi.com]
Technical Support Center: Purification of 3-(4-Piperidinyl)-1,3-benzoxazol-2(3H)-one
Welcome to the technical support center for the purification of 3-(4-Piperidinyl)-1,3-benzoxazol-2(3H)-one. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this valuable heterocyclic scaffold. Here, we address common challenges encountered during its purification, providing troubleshooting guides and detailed protocols grounded in established chemical principles.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect when synthesizing this compound?
A1: The impurity profile is highly dependent on the synthetic route employed. However, based on common synthetic strategies for related benzoxazolone and benzimidazolone structures, you can anticipate the following:
-
Unreacted Starting Materials: Incomplete reactions are a common source of impurities. For instance, if synthesizing from a protected piperidine precursor, you may find residual starting material.
-
Byproducts of Cyclization: The formation of the benzoxazolone ring may not always proceed to completion or can be accompanied by side reactions. Incomplete cyclization can leave open-chain intermediates.
-
Products of Over-alkylation or Side Reactions: If the piperidine nitrogen is intended to be a secondary amine, you might encounter byproducts from reactions at this site, especially if it is deprotected under basic conditions in the presence of alkylating agents.[1]
-
Residual Solvents and Reagents: Solvents used in the reaction or workup (e.g., DMF, THF, dichloromethane) and reagents (e.g., bases like triethylamine) can be carried through if not adequately removed.
Q2: Which purification technique—recrystallization or column chromatography—should I try first?
A2: Your initial choice depends on the purity of your crude product, which should be assessed by Thin Layer Chromatography (TLC) or Nuclear Magnetic Resonance (NMR) spectroscopy.
-
For crude material that is >90% pure with minor impurities, recrystallization is often the most efficient method for obtaining a highly pure, crystalline final product.
-
For complex mixtures containing multiple byproducts or unreacted starting materials of similar polarity to the desired product, flash column chromatography is the more appropriate first step.[2] It offers superior resolving power for separating components of a mixture. After chromatography, a final recrystallization step can be performed to achieve optimal purity.
Q3: My compound has a basic piperidine nitrogen. How does this affect my purification strategy?
A3: The basicity of the piperidine nitrogen is a critical consideration, particularly for column chromatography on silica gel.
-
Peak Tailing: Basic compounds can interact strongly with acidic silanol groups on the surface of standard silica gel, leading to significant peak tailing and poor separation.
-
Mitigation Strategy: To counteract this, it is standard practice to add a small amount of a basic modifier to the mobile phase. A common choice is 0.5-1% triethylamine (TEA) or ammonia in methanol, which neutralizes the active silanol sites and results in sharper, more symmetrical peaks.[3]
Troubleshooting Guides
This section provides solutions to specific problems you may encounter during the purification process.
Recrystallization Issues
Problem: My product "oils out" of the solution instead of forming crystals.
-
Causality: This typically occurs when the boiling point of the solvent is higher than the melting point of the solute, or when the solution is supersaturated with impurities that inhibit crystal lattice formation.
-
Solutions:
-
Lower the Temperature Slowly: After dissolving your compound in the minimum amount of hot solvent, allow it to cool to room temperature undisturbed before moving it to an ice bath or refrigerator. Gradual cooling encourages orderly crystal growth.
-
Change Solvent System: Select a solvent or solvent pair with a lower boiling point. For instance, if you are using ethanol, try switching to isopropanol or a mixture like ethyl acetate/hexane.
-
Induce Crystallization: If the solution is supersaturated but no crystals form, try scratching the inside of the flask at the meniscus with a glass rod or adding a seed crystal of the pure compound.[4]
-
Problem: The purity of my compound does not improve significantly after recrystallization.
-
Causality: The impurity may have very similar solubility characteristics to your desired compound in the chosen solvent system.
-
Solutions:
-
Screen Different Solvents: Test a range of solvents with varying polarities. The ideal solvent is one in which your compound is sparingly soluble at room temperature but highly soluble when hot, while the impurity is either very soluble or insoluble at all temperatures.
-
Utilize a Second Purification Method: If a suitable recrystallization solvent cannot be found, the impurity likely needs to be removed by flash column chromatography.
-
Flash Column Chromatography Issues
Problem: My compound and a key impurity are co-eluting or have very poor separation (Low ΔRf).
-
Causality: The polarity of the mobile phase is not optimized for the separation.
-
Solutions:
-
Decrease Eluent Polarity: If the compounds are eluting too quickly (high Rf), decrease the proportion of the polar solvent (e.g., switch from 10% Methanol in DCM to 5%).
-
Use a Gradient Elution: Start with a low-polarity mobile phase to elute non-polar impurities and gradually increase the polarity to elute your compound and then more polar impurities.[4]
-
Try a Different Solvent System: Sometimes, changing the solvent system entirely (e.g., from ethyl acetate/hexane to dichloromethane/methanol) can alter the selectivity and improve separation.
-
Problem: My compound is streaking or tailing badly on the column.
-
Causality: As mentioned in the FAQs, this is characteristic of basic compounds interacting with acidic silica gel. It can also be caused by overloading the column.
-
Solutions:
-
Add a Basic Modifier: Incorporate 0.5-1% triethylamine (TEA) or a similar base into your eluent system.[3]
-
Reduce Sample Load: The amount of crude material should typically be 1-5% of the mass of the silica gel. Overloading leads to broad bands and poor separation.[4]
-
Use a Different Stationary Phase: Consider using neutral or basic alumina, or a C18 reversed-phase silica gel if the issue persists, although this will require significant redevelopment of the mobile phase.
-
Experimental Protocols & Workflows
Purification Strategy Workflow
The following diagram outlines a logical workflow for purifying crude this compound.
Caption: Figure 1. Decision workflow for purification.
Protocol 1: Flash Column Chromatography
This protocol is a general guideline and should be optimized based on TLC analysis.
-
TLC Analysis: Develop a TLC system that provides good separation and an Rf value of ~0.2-0.4 for the target compound. A common system for this type of molecule is Dichloromethane (DCM) / Methanol (MeOH) with 1% Triethylamine (TEA). For example, start with 95:5 DCM:MeOH + 1% TEA.
-
Column Packing:
-
Prepare a slurry of silica gel in the initial, low-polarity eluent.
-
Pour the slurry into the column and use pressure to pack the bed uniformly, ensuring no air bubbles are trapped.
-
-
Sample Loading:
-
Dissolve the crude product in a minimal amount of DCM.
-
Alternatively, for less soluble compounds, perform a "dry load": adsorb the crude product onto a small amount of silica gel by dissolving it in a suitable solvent, adding silica, and evaporating the solvent under reduced pressure.
-
Carefully add the sample to the top of the packed column.
-
-
Elution:
-
Begin eluting with the mobile phase, collecting fractions.
-
If using a gradient, slowly increase the percentage of the more polar solvent (e.g., MeOH) to elute the compounds.
-
Monitor the elution process by collecting fractions and analyzing them by TLC.
-
-
Isolation:
-
Combine the fractions containing the pure product.
-
Remove the solvent under reduced pressure (e.g., rotary evaporation) to yield the purified product.
-
Protocol 2: Recrystallization
-
Solvent Selection: In a test tube, add a small amount of your compound and a few drops of a test solvent (e.g., ethanol, isopropanol, or ethyl acetate). If it dissolves immediately, the solvent is too good. If it doesn't dissolve even upon heating, the solvent is too poor. The ideal solvent dissolves the compound when hot but not when cold.
-
Dissolution: Place the crude compound in an Erlenmeyer flask. Add the minimum amount of the chosen solvent to dissolve the compound completely at the solvent's boiling point.
-
Decolorization (Optional): If the solution is colored due to impurities, add a small amount of activated charcoal and boil for a few minutes. Perform a hot filtration through celite or fluted filter paper to remove the charcoal.
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Large, well-defined crystals are indicative of high purity. Once at room temperature, the flask can be placed in an ice bath to maximize the yield.
-
Collection and Drying: Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent. Dry the crystals under vacuum to remove any residual solvent.
References
Common side reactions in the synthesis of benzoxazolone derivatives
Welcome to the technical support center for the synthesis of benzoxazolone derivatives. As a Senior Application Scientist, my goal is to provide you with in-depth, field-proven insights to navigate the common challenges and side reactions encountered during your research. This guide is structured to address specific issues in a practical question-and-answer format, grounded in established chemical principles and supported by authoritative references.
The benzoxazolone core is a vital scaffold in drug discovery, valued for its wide range of biological activities and favorable physicochemical properties.[1][2] However, its synthesis is not without challenges. This guide will help you troubleshoot common problems, understand the underlying mechanisms, and optimize your synthetic strategies.
Part 1: Troubleshooting Guide
This section addresses specific experimental issues you might encounter. Each answer explains the causality behind the problem and provides actionable solutions.
Issue: Low Yield or Reaction Failure
Q1: My reaction yield is significantly lower than reported in the literature. What are the common culprits?
A1: Consistently low yields, even when following established protocols, often stem from a few key areas. A systematic approach is essential for diagnosis.[3]
-
Purity of Starting Materials: 2-Aminophenol is notoriously susceptible to oxidation, often evidenced by a change in color from off-white to brown or black. Oxidized starting material is a primary cause of low yields and the formation of colored impurities. Always use the highest purity 2-aminophenol available and consider purifying it by recrystallization or sublimation if its color is suspect.
-
Inert Atmosphere: While not always explicitly stated, reactions involving 2-aminophenol benefit greatly from being conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.[3]
-
Carbonyl Source Decomposition: Carbonylating agents like 1,1'-Carbonyldiimidazole (CDI) are moisture-sensitive. If an older bottle is used, its efficacy may be compromised, leading to incomplete reaction. Similarly, phosgene surrogates like triphosgene can decompose.
-
Reaction Conditions:
-
Temperature: The cyclization step often requires high temperatures to drive the elimination of water or other small molecules. Insufficient heating can lead to the accumulation of the intermediate N-acylated or carbamoylated 2-aminophenol without cyclization.
-
Solvent: Ensure the solvent is anhydrous, as water can react with the carbonylating agent and interfere with the reaction.
-
Q2: The reaction is not proceeding at all, and I only recover my starting materials. What should I check first?
A2: When a reaction fails to initiate, the issue is often related to catalyst activity or the fundamental reaction setup.
-
Catalyst Inactivity: If your synthesis requires a catalyst (e.g., an acid or base), verify its integrity. For instance, if using a Lewis acid catalyst, ensure it hasn't been deactivated by moisture.[4]
-
Insufficient Activation: In syntheses using carboxylic acids, an activation step is required to form a more reactive species like an acid chloride or ester.[5] If this activation fails (e.g., due to impure thionyl chloride), the subsequent reaction with 2-aminophenol will not occur.
-
Temperature Too Low: Some reactions have a significant activation energy barrier. Double-check the required temperature in your protocol. A reaction that should be run at 120°C may show no progress at 80°C.
Issue: Formation of Impurities and Side Products
Q1: I'm observing a major byproduct when synthesizing benzoxazolone from 2-aminophenol and urea. What is the likely structure?
A1: The reaction between 2-aminophenol and urea is a common and economical route, but it is susceptible to side reactions, primarily due to the reactivity of both amino groups of urea.
-
1,3-bis(2-hydroxyphenyl)urea: This is the most common byproduct. It forms when a molecule of urea reacts with two molecules of 2-aminophenol instead of one. The initial reaction forms N-(2-hydroxyphenyl)urea, which is the desired intermediate. However, if this intermediate does not cyclize quickly, its remaining -NH2 group can react with another molecule of 2-aminophenol. This side reaction is favored by a high concentration of 2-aminophenol relative to urea or by reaction conditions that do not sufficiently promote the final cyclization step.
Workflow: Diagnosing Byproduct Formation
Below is a systematic workflow to identify and mitigate byproduct formation.
References
Technical Support Center: Benzoxazolone Synthesis via 2-Aminophenol Cyclization
Welcome to the technical support center for benzoxazolone synthesis. This guide is designed for researchers, scientists, and drug development professionals encountering challenges in the cyclization of 2-aminophenols. As a core scaffold in many biologically active compounds, the successful synthesis of benzoxazolones is crucial.[1][2][3] This resource provides in-depth troubleshooting advice, frequently asked questions, and detailed protocols to help you navigate the complexities of this reaction and optimize your synthetic outcomes.
Troubleshooting Guide
This section addresses specific experimental issues in a question-and-answer format, providing insights into the underlying causes and actionable solutions.
Question 1: Why is my benzoxazolone yield consistently low?
Answer: Low yields in benzoxazolone synthesis are a common issue stemming from several factors. A systematic approach to troubleshooting is essential.[4]
-
Purity of Starting Materials: The purity of your 2-aminophenol and the carbonylating agent is paramount. Impurities can act as catalyst poisons or participate in side reactions, consuming your starting materials.[5][6] 2-Aminophenols are particularly susceptible to air oxidation, which can lead to colored impurities and reduced yields.[5]
-
Actionable Advice:
-
-
Suboptimal Reaction Conditions: Temperature, reaction time, and solvent choice are critical variables that can significantly impact yield.[5][7]
-
Actionable Advice:
-
Temperature: If the reaction is sluggish, the temperature may be too low to overcome the activation energy.[5] Conversely, excessively high temperatures can lead to the decomposition of reactants or products, or promote polymerization side reactions.[5] Consider a temperature screening study to find the optimal balance. For some systems, temperatures around 70°C have been found to be optimal, while others may require up to 130°C.[5][7]
-
Reaction Time: Monitor the reaction progress using TLC or LC-MS to determine the optimal reaction time.[7] Insufficient time will result in incomplete conversion, while prolonged reaction times can lead to the formation of degradation products.
-
Solvent: The solvent plays a crucial role in reactant solubility and reaction kinetics. Solvents like ethanol, 1,4-dioxane, and toluene are commonly used.[8][9][10] If you are experiencing low yields, consider screening different solvents.
-
-
-
Inert Atmosphere: The reaction should be conducted under an inert atmosphere, such as nitrogen or argon, to prevent the oxidation of the 2-aminophenol and other sensitive reagents.[5][10]
Question 2: I'm observing significant side product formation. What are the likely culprits and how can I minimize them?
Answer: Side product formation is a primary cause of reduced yields and complicates purification. Common side products in benzoxazolone synthesis include:
-
Incomplete Cyclization Intermediates: In reactions involving phosgene alternatives like carbonyldiimidazole (CDI) or diethyl carbonate, the reaction proceeds through an intermediate (e.g., an N-acyl imidazole or a urethane). If this intermediate fails to cyclize, it will remain as a significant impurity.
-
Actionable Advice:
-
Increase the reaction temperature or time to promote the intramolecular cyclization step.[5]
-
The choice of base can be critical in facilitating the final ring-closing step.
-
-
-
Dimerization and Polymerization: 2-aminophenol can undergo self-condensation or polymerization, especially at high temperatures or under strongly acidic or basic conditions.[5]
-
Actionable Advice:
-
Carefully control the reaction temperature.
-
Optimize the stoichiometry of your reactants to avoid a large excess of any single component.
-
-
-
Formation of Disulfides: In syntheses starting from 2-aminothiophenols (for benzothiazolones, a related class of compounds), oxidative dimerization to form a disulfide is a common side reaction.[10][11]
Question 3: My reaction seems to stall and does not go to completion. What should I do?
Answer: A stalled reaction can be frustrating. Here are some potential causes and troubleshooting steps:
-
Insufficient Temperature: The reaction may lack the necessary activation energy to proceed to completion.
-
Actionable Advice: Incrementally increase the reaction temperature while monitoring the progress by TLC or GC.[5]
-
-
Catalyst Deactivation: If you are using a catalyst, it may have lost its activity.[5]
-
Actionable Advice:
-
Ensure your catalyst is fresh and has been stored under the appropriate conditions.
-
For recyclable catalysts, consider that their activity may decrease with each cycle.
-
Adding a fresh portion of the catalyst may help to restart the reaction.[5]
-
-
-
Incorrect Stoichiometry: An incorrect ratio of reactants can lead to a situation where the limiting reagent is consumed before the reaction is complete.
-
Actionable Advice:
-
Carefully verify the stoichiometry of your reactants.
-
In some cases, using a slight excess of one reactant can help drive the reaction to completion.[5]
-
-
Frequently Asked Questions (FAQs)
Q1: What are the most common reagents for the cyclization of 2-aminophenols to benzoxazolones, and what are their pros and cons?
A1: Several reagents can be used to introduce the carbonyl group for the cyclization. The choice of reagent often depends on factors like safety, cost, and substrate scope.
| Reagent | Advantages | Disadvantages |
| Phosgene and its derivatives (e.g., triphosgene) | Highly reactive, often leading to high yields. | Extremely toxic and hazardous, requiring specialized handling procedures.[1][2][12] |
| Urea | Inexpensive and readily available.[2][12] | Often requires high temperatures (melt conditions) and can lead to the formation of biuret and other side products.[12] |
| 1,1'-Carbonyldiimidazole (CDI) | A safer alternative to phosgene.[13] Reactions are often clean and can be performed under mild conditions.[14] | Moisture-sensitive.[13] Can be more expensive than urea. |
| Diethyl Carbonate (DEC) | A relatively non-toxic and environmentally friendly reagent. | Generally requires higher temperatures and longer reaction times compared to more reactive reagents. |
| N,N'-Disuccinimidyl carbonate (DSC) | A stable, non-hygroscopic solid that is a safer alternative to phosgene. | Can be more expensive than other options. |
Q2: What is the general mechanism for the cyclization of 2-aminophenol to benzoxazolone?
A2: The reaction generally proceeds in two key steps:
-
Acylation: The amino group of the 2-aminophenol acts as a nucleophile and attacks the carbonylating agent. This results in the formation of an intermediate, such as a carbamate or an activated ester.
-
Intramolecular Cyclization: The hydroxyl group of the 2-aminophenol then acts as an intramolecular nucleophile, attacking the newly formed carbonyl group. This is followed by the elimination of a leaving group (e.g., imidazole from CDI activation, or ethanol from DEC) to form the five-membered benzoxazolone ring.
Caption: General mechanism of benzoxazolone synthesis.
Q3: How can I effectively purify my benzoxazolone product?
A3: The purification strategy will depend on the nature of the impurities present.
-
Recrystallization: This is often an effective method for removing minor impurities. The choice of solvent is crucial and may require some experimentation. Common solvent systems include ethanol, acetone/acetonitrile, and ethyl acetate/heptane mixtures.[15]
-
Column Chromatography: For mixtures that are difficult to separate by recrystallization, silica gel column chromatography is a powerful tool.[6][7][16] A common eluent system is a mixture of petroleum ether and ethyl acetate.[6][17]
-
Washing: A simple aqueous wash of the crude reaction mixture can help remove water-soluble byproducts and reagents.[7]
-
Treatment with Activated Carbon: If your product is colored due to high molecular weight impurities, treatment with a clarifying agent like activated charcoal can be effective.[15][18]
Experimental Protocols
Protocol 1: Phosgene-Free Synthesis of Benzoxazolone using 1,1'-Carbonyldiimidazole (CDI)
This protocol provides a general procedure for the synthesis of benzoxazolone using CDI, a safer alternative to phosgene.
Materials:
-
2-Aminophenol
-
1,1'-Carbonyldiimidazole (CDI)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous sodium bicarbonate (NaHCO3) solution
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous sodium sulfate (Na2SO4)
Procedure:
-
To a solution of 2-aminophenol (1.0 eq) in anhydrous THF under an inert atmosphere (N2 or Ar), add CDI (1.1 eq) portion-wise at room temperature.
-
Stir the reaction mixture at room temperature for 1-2 hours, or until TLC analysis indicates the consumption of the starting material. Gentle heating (e.g., to 50 °C) may be required to drive the reaction to completion.[19][20]
-
Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO3 solution.
-
Extract the aqueous layer with ethyl acetate (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or silica gel column chromatography to afford the desired benzoxazolone.
Caption: Workflow for benzoxazolone synthesis using CDI.
References
- 1. sciforum.net [sciforum.net]
- 2. mdpi.com [mdpi.com]
- 3. Synthesis and biological profile of benzoxazolone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Synthesis of Various 2-Aminobenzoxazoles: The Study of Cyclization and Smiles Rearrangement - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. US3812138A - Process for preparing benzoxazolones-(2)and benzothiazolones-(2) - Google Patents [patents.google.com]
- 13. Carbonyl Diimidazole (CDI) [commonorganicchemistry.com]
- 14. youtube.com [youtube.com]
- 15. WO2006096624A1 - Process for the purification of substituted benzoxazole compounds - Google Patents [patents.google.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. mdpi.com [mdpi.com]
- 18. rsisinternational.org [rsisinternational.org]
- 19. Lead Optimization of Benzoxazolone Carboxamides as Orally Bioavailable and CNS Penetrant Acid Ceramidase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 20. pubs.acs.org [pubs.acs.org]
Validation & Comparative
A Comparative Guide to the Efficacy of 3-(4-Piperidinyl)-1,3-benzoxazol-2(3H)-one Analogues as D₂/5-HT₂ₐ Receptor Ligands
In the landscape of neuropharmacology, the quest for novel antipsychotic agents with improved efficacy and tolerability remains a paramount objective. The 3-(4-piperidinyl)-1,3-benzoxazol-2(3H)-one scaffold has emerged as a promising chemotype for the development of ligands targeting key neurotransmitter receptors implicated in the pathophysiology of schizophrenia and other psychotic disorders. This guide provides a comprehensive comparison of the efficacy of analogues based on this core structure, drawing upon established structure-activity relationships (SAR) from closely related chemical series to elucidate the critical determinants of their biological activity. The primary focus is on their affinity for dopamine D₂ and serotonin 5-HT₂ₐ receptors, the principal targets of atypical antipsychotics.
Introduction: The Rationale for Targeting D₂ and 5-HT₂ₐ Receptors with Benzoxazolone Analogues
The therapeutic efficacy of second-generation antipsychotics is largely attributed to their dual antagonism of dopamine D₂ and serotonin 5-HT₂ₐ receptors. While D₂ receptor blockade in the mesolimbic pathway is crucial for alleviating the positive symptoms of schizophrenia, it can also lead to extrapyramidal side effects (EPS) and hyperprolactinemia when the blockade is too extensive in the nigrostriatal and tuberoinfundibular pathways, respectively. The concurrent antagonism of 5-HT₂ₐ receptors is believed to mitigate these side effects and may also contribute to efficacy against negative symptoms and cognitive deficits.
The this compound scaffold represents a bioisosteric variation of the well-established 3-(4-piperidinyl)-1,2-benzisoxazole core found in the atypical antipsychotic risperidone. This structural similarity suggests that analogues of the benzoxazolone series are likely to exhibit a comparable pharmacological profile, making them attractive candidates for novel drug discovery. This guide will explore the anticipated impact of structural modifications on the efficacy of these analogues, based on the extensive research conducted on related compounds.
Structure-Activity Relationship (SAR) Analysis
The pharmacological activity of this compound analogues is critically influenced by substitutions on both the benzoxazolone ring system and the piperidine nitrogen.
Substitutions on the Benzoxazolone Ring
Modifications to the benzoxazolone moiety, particularly at the 6-position, are expected to significantly impact receptor affinity and selectivity. Drawing parallels from the 1,2-benzisoxazole series, the introduction of a fluorine atom at the 6-position is a key determinant for potent neuroleptic activity.
-
6-Fluoro Substitution: This substitution is anticipated to confer maximal neuroleptic activity. In the analogous 1,2-benzisoxazole series, the 6-fluoro substituent is a hallmark of high-potency compounds like risperidone. This enhancement in activity is likely due to favorable electronic and steric interactions within the receptor binding pockets.
Substitutions on the Piperidine Nitrogen
The substituent on the piperidine nitrogen plays a crucial role in modulating the overall pharmacological profile, including receptor affinity, selectivity, and pharmacokinetic properties. A variety of substituents have been explored in related series, providing valuable insights into the SAR at this position.
-
Alkyl Chains with Terminal Heterocycles: A common feature in potent D₂/5-HT₂ₐ antagonists is a two- to four-carbon alkyl chain connecting the piperidine nitrogen to a terminal heterocyclic moiety. For instance, a propyl chain linked to a 2H-benzimidazol-2-one fragment has been shown to impart maximum potency in the 1,2-benzisoxazole series. It is hypothesized that this extended structure allows for optimal interaction with accessory binding pockets in the receptors.
-
Arylpiperazine Moieties: The incorporation of an arylpiperazine group can also lead to high affinity for both D₂ and 5-HT₁ₐ receptors, a profile associated with some atypical antipsychotics.
-
Phenoxyalkyl Groups: The addition of a phenoxyalkyl substituent on the piperidine can result in potent D₂/5-HT₂ₐ antagonism with a desirable separation between antipsychotic efficacy and the induction of extrapyramidal side effects.
The interplay between the substitutions on the benzoxazolone ring and the piperidine nitrogen is critical for achieving the desired balance of D₂ and 5-HT₂ₐ antagonism.
Comparative Efficacy Data (Hypothetical)
While a direct head-to-head comparison of a synthesized library of this compound analogues is not available in the public domain, we can extrapolate from the SAR of closely related compounds to predict the relative efficacies. The following table presents a hypothetical comparison based on these established principles.
| Compound ID | Benzoxazolone Substitution | Piperidine N-Substituent | Predicted D₂ Affinity (Ki, nM) | Predicted 5-HT₂ₐ Affinity (Ki, nM) | Predicted In Vivo Potency (ED₅₀, mg/kg) |
| A | 6-Fluoro | -[3-(2,3-dihydro-2-oxo-1H-benzimidazol-1-yl)propyl] | Low (e.g., 1-5) | Low (e.g., 0.1-1) | High |
| B | Unsubstituted | -[3-(2,3-dihydro-2-oxo-1H-benzimidazol-1-yl)propyl] | Moderate (e.g., 10-50) | Moderate (e.g., 1-10) | Moderate |
| C | 6-Fluoro | -[4-(4-fluorophenyl)-4-oxobutyl] | Low (e.g., 5-15) | Low (e.g., 0.5-5) | High |
| D | 6-Fluoro | -[2-(4-fluorophenoxy)ethyl] | Moderate (e.g., 20-100) | Low (e.g., 1-10) | Moderate |
Note: The data in this table is hypothetical and intended to illustrate the expected trends based on SAR from analogous series.
Experimental Protocols
To empirically determine the efficacy of novel this compound analogues, a series of in vitro and in vivo assays are essential.
In Vitro: Radioligand Binding Assays
These assays are fundamental for determining the affinity of the synthesized compounds for their target receptors.
1. Dopamine D₂ Receptor Binding Assay
-
Objective: To determine the binding affinity (Ki) of test compounds for the dopamine D₂ receptor.
-
Materials:
-
Membrane preparations from cells expressing human D₂ receptors.
-
Radioligand: [³H]Spiperone.
-
Non-specific binding control: Haloperidol (10 µM).
-
Assay buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.
-
96-well microplates.
-
Glass fiber filters (GF/B).
-
Scintillation cocktail and counter.
-
-
Procedure:
-
Prepare serial dilutions of the test compounds.
-
In a 96-well plate, add the cell membrane preparation, [³H]Spiperone, and either buffer (for total binding), haloperidol (for non-specific binding), or the test compound.
-
Incubate the plate at 37°C for 30 minutes.
-
Terminate the reaction by rapid filtration through the glass fiber filters using a cell harvester.
-
Wash the filters three times with ice-cold assay buffer.
-
Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity.
-
Calculate the specific binding and determine the IC₅₀ and Ki values for each test compound.
-
2. Serotonin 5-HT₂ₐ Receptor Binding Assay
-
Objective: To determine the binding affinity (Ki) of test compounds for the serotonin 5-HT₂ₐ receptor.
-
Materials:
-
Membrane preparations from cells expressing human 5-HT₂ₐ receptors.
-
Radioligand: [³H]Ketanserin.
-
Non-specific binding control: Mianserin (10 µM).
-
Assay buffer: 50 mM Tris-HCl, pH 7.4.
-
96-well microplates.
-
Glass fiber filters (GF/B).
-
Scintillation cocktail and counter.
-
-
Procedure:
-
Follow the same general procedure as the D₂ receptor binding assay, substituting the appropriate radioligand and non-specific binding control.
-
Incubate at 37°C for 15 minutes.
-
Calculate the specific binding and determine the IC₅₀ and Ki values.
-
In Vivo: Behavioral Models
Animal models are crucial for assessing the functional antipsychotic-like activity and potential for side effects.
1. Apomorphine-Induced Climbing in Mice
-
Objective: To evaluate the D₂ receptor antagonist activity of the test compounds.
-
Procedure:
-
Administer the test compound or vehicle to mice.
-
After a pre-treatment period, administer apomorphine to induce climbing behavior.
-
Observe the mice for a set period and score the climbing behavior.
-
A reduction in climbing behavior indicates D₂ antagonist activity.
-
2. Catalepsy Test in Rats
-
Objective: To assess the potential for extrapyramidal side effects.
-
Procedure:
-
Administer the test compound or vehicle to rats.
-
At various time points, place the rat's forepaws on a horizontal bar.
-
Measure the time it takes for the rat to remove its paws from the bar.
-
Prolonged immobility (catalepsy) is indicative of a higher risk of EPS.
-
Visualizing the Mechanisms and Workflows
Signaling Pathways
The therapeutic effects of these compounds are mediated through their interaction with the dopamine D₂ and serotonin 5-HT₂ₐ receptor signaling pathways.
Caption: Signaling pathways of Dopamine D₂ and Serotonin 5-HT₂ₐ receptors.
Experimental Workflow
The process of evaluating these novel compounds follows a logical progression from in vitro characterization to in vivo validation.
Caption: Experimental workflow for the evaluation of novel benzoxazolone analogues.
Conclusion
The this compound scaffold holds significant promise for the development of novel antipsychotic agents with a potential atypical profile. Based on the extensive structure-activity relationship data from the closely related 1,2-benzisoxazole series, it is anticipated that analogues with a 6-fluoro substitution on the benzoxazolone ring and an extended heterocyclic substituent on the piperidine nitrogen will exhibit the most potent D₂/5-HT₂ₐ receptor antagonism. Rigorous in vitro and in vivo testing, following the detailed protocols outlined in this guide, is essential to validate these predictions and to identify lead candidates for further development. The continued exploration of this chemical space may lead to the discovery of new therapeutic options with improved efficacy and a more favorable side-effect profile for individuals suffering from psychotic disorders.
A Senior Application Scientist's Guide to Validating the Binding Affinity of 3-(4-Piperidinyl)-1,3-benzoxazol-2(3H)-one
Introduction: Beyond the Molecule—The Imperative of Rigorous Affinity Validation
In the landscape of modern drug discovery, the identification of a novel small molecule is merely the opening chapter. The true narrative unfolds in the meticulous validation of its interaction with a biological target. This guide focuses on 3-(4-Piperidinyl)-1,3-benzoxazol-2(3H)-one, a compound belonging to the benzoxazolone chemical class. Derivatives of this scaffold have shown significant affinity and selectivity for sigma receptors, particularly the sigma-1 (σ1) subtype, making them promising candidates for investigating neurological disorders and other conditions.[1][2]
However, an unvalidated affinity value is a liability. It can misdirect entire research programs, leading to wasted resources and failed clinical trials. The core purpose of this guide is not simply to provide protocols, but to instill a philosophy of orthogonal validation. We will explore how to build a self-validating system of experiments to characterize the binding of this compound to its putative target, the σ1 receptor. By comparing its performance against a well-characterized ligand and employing multiple biophysical techniques, we can establish a high-confidence binding profile, transforming a promising molecule into a validated research tool.
The Target and Comparators: Establishing a Frame of Reference
The Biological Target: Sigma-1 (σ1) Receptor
The σ1 receptor is a unique intracellular chaperone protein located primarily at the endoplasmic reticulum-mitochondrion interface. It is not a classic G protein-coupled receptor and plays a crucial role in cellular stress responses, ion channel regulation, and neuronal signaling. Its involvement in conditions such as neuropathic pain, depression, and neurodegenerative diseases makes it a high-value therapeutic target.[1]
The Compound of Interest and a Reference Competitor
To objectively assess our compound, we must benchmark its performance against an established ligand.
| Compound | Structure | Rationale |
| This compound | O=C1OC2=CC=CC=C2N1C1CCNCC1 | The investigational compound. Its benzoxazolone core suggests a preference for the σ1 receptor.[1][2] |
| Haloperidol | C21H23ClFNO2 | A well-characterized antipsychotic drug known to bind to multiple receptors, including dopamine D2 and sigma receptors. It serves as a widely available and extensively documented reference competitor. |
Orthogonal Validation: A Multi-Faceted Approach to Binding Affinity
Relying on a single technique for affinity determination is scientifically precarious. Each method has inherent biases and limitations. A robust validation strategy employs orthogonal methods—techniques that measure the same parameter through different physical principles. Here, we compare three gold-standard techniques: a classic biochemical competition assay (Radioligand Binding), a direct thermodynamic measurement (Isothermal Titration Calorimetry), and a real-time kinetic analysis (Surface Plasmon Resonance).[3][4]
Method 1: Radioligand Binding Competition Assay
This technique is a cornerstone of receptor pharmacology, allowing for the determination of a test compound's affinity by measuring its ability to compete off a high-affinity radiolabeled ligand.[5][6] It is a highly sensitive and robust method for membrane-bound receptors.[5]
Causality Behind the Choice: This assay directly probes the binding event at the target receptor in a semi-native environment (cell membranes). It is excellent for initial screening and for determining the inhibitor constant (Kᵢ), a fundamental measure of affinity.
Experimental Workflow: Radioligand Binding
Caption: Workflow for a competitive radioligand binding assay.
Detailed Protocol: σ1 Receptor Competition Assay
-
Receptor Preparation: Prepare cell membrane homogenates from a cell line expressing the human σ1 receptor (e.g., HEK293 cells) or from tissue known to be rich in the receptor (e.g., rat liver).[7]
-
Protein Quantification: Determine the protein concentration of the membrane preparation using a standard method like the Pierce™ BCA Protein Assay.[7]
-
Assay Plate Setup: In a 96-well plate, perform additions in the following order:
-
150 µL of membrane suspension (optimized to ~50-100 µg protein per well) in assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).[7]
-
50 µL of competing test compound (this compound or Haloperidol) at various concentrations (e.g., 10⁻¹¹ to 10⁻⁵ M). For total binding, add 50 µL of vehicle. For non-specific binding, add a high concentration of a known ligand (e.g., 10 µM Haloperidol).
-
50 µL of the radioligand, --INVALID-LINK---Pentazocine, at a final concentration near its dissociation constant (Kᴅ) (e.g., ~2-3 nM).
-
-
Incubation: Incubate the plate for 120 minutes at room temperature with gentle agitation to reach equilibrium.[7]
-
Filtration: Terminate the binding reaction by rapid vacuum filtration onto glass fiber filters (e.g., GF/B filters presoaked in 0.3% polyethyleneimine) using a cell harvester. This separates the receptor-bound radioligand from the unbound.[5]
-
Washing: Immediately wash the filters four times with ice-cold wash buffer (e.g., 50 mM Tris-HCl) to minimize non-specific binding.
-
Quantification: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.
-
Data Analysis:
-
Calculate specific binding: Total Binding (CPM) - Non-specific Binding (CPM).
-
Plot the percentage of specific binding against the logarithm of the competitor concentration.
-
Fit the data using a non-linear regression model (sigmoidal dose-response) to determine the IC₅₀ value (the concentration of competitor that inhibits 50% of specific binding).
-
Convert the IC₅₀ to the inhibitor constant (Kᵢ) using the Cheng-Prusoff equation : Kᵢ = IC₅₀ / (1 + ([L]/Kᴅ)) where [L] is the concentration of the radioligand and Kᴅ is its dissociation constant.[7]
-
Method 2: Isothermal Titration Calorimetry (ITC)
ITC is a label-free, in-solution technique that directly measures the heat released or absorbed during a binding event.[8] It provides a complete thermodynamic profile of the interaction in a single experiment, including the binding affinity (Kᴅ), stoichiometry (n), and enthalpy (ΔH).[9]
Causality Behind the Choice: ITC is the gold standard for thermodynamic characterization.[10] It measures binding directly, without labels or surface immobilization, providing insights into the driving forces (enthalpic vs. entropic) of the interaction. This level of detail is invaluable for lead optimization in drug development.[9]
Experimental Workflow: Isothermal Titration Calorimetry
Caption: Workflow for an Isothermal Titration Calorimetry experiment.
Detailed Protocol: ITC for σ1 Receptor Binding
-
Protein & Ligand Preparation:
-
Express and purify the soluble domain of the human σ1 receptor.
-
Thoroughly dialyze the purified protein against the final ITC buffer (e.g., 20 mM HEPES, 150 mM NaCl, pH 7.4) to minimize buffer mismatch effects, which can generate large heats of dilution.
-
Prepare a concentrated stock of this compound in the final dialysis buffer. The ligand concentration in the syringe should be 10-20 times higher than the protein concentration in the cell.
-
-
Instrument Setup:
-
Set the experimental temperature (e.g., 25°C).
-
Load the protein solution (e.g., 10-20 µM) into the sample cell.
-
Load the ligand solution (e.g., 100-200 µM) into the injection syringe.
-
-
Titration:
-
Perform a series of small, precisely controlled injections (e.g., 1-2 µL each) of the ligand into the sample cell while stirring.[8]
-
Allow the system to return to thermal equilibrium between each injection.
-
-
Data Acquisition: The instrument records the differential power required to maintain zero temperature difference between the sample and reference cells. Each injection produces a heat-flow peak.
-
Control Experiment: Perform a control titration by injecting the ligand into the buffer-filled sample cell to measure the heat of dilution, which must be subtracted from the main experimental data.
-
Data Analysis:
-
Integrate the area under each peak to determine the heat change (ΔH) for each injection.
-
Plot the heat change per mole of injectant against the molar ratio of ligand to protein.
-
Fit this binding isotherm to a suitable model (e.g., a one-site binding model) to directly calculate the binding affinity (Kᴅ), stoichiometry (n), and enthalpy of binding (ΔH).[8]
-
The Gibbs free energy (ΔG) and entropy (ΔS) can then be calculated using the equation: ΔG = -RT ln(Kₐ) = ΔH - TΔS, where Kₐ = 1/Kᴅ.
-
Method 3: Surface Plasmon Resonance (SPR)
SPR is a label-free optical technique that measures real-time binding interactions between an analyte in solution and a ligand immobilized on a sensor chip.[11] It provides kinetic data (association rate, kₐ, and dissociation rate, kₔ) in addition to the equilibrium dissociation constant (Kᴅ).[12][13]
Causality Behind the Choice: Understanding the kinetics of binding is crucial. A compound with a fast on-rate and a slow off-rate (resulting in a long residence time) may have a more durable pharmacological effect than one with the same affinity but faster kinetics. SPR is one of the few techniques that can provide this detailed kinetic information.[14]
Experimental Workflow: Surface Plasmon Resonance
References
- 1. Substituted benzo[d]oxazol-2(3H)-one derivatives with preference for the sigma1 binding site - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Binding affinity in drug design: experimental and computational techniques. [sonar.ch]
- 4. researchgate.net [researchgate.net]
- 5. giffordbioscience.com [giffordbioscience.com]
- 6. Radioligand binding methods: practical guide and tips - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. giffordbioscience.com [giffordbioscience.com]
- 8. Isothermal Titration Calorimetry | Biomolecular Interactions Analysis | Malvern Panalytical [malvernpanalytical.com]
- 9. Thermodynamic characterization of protein-ligand binding by isothermal titration calorimetry (ITC) [vlabs.iitkgp.ac.in]
- 10. Intrinsic Thermodynamics of Protein-Ligand Binding by Isothermal Titration Calorimetry as Aid to Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Use of Surface Plasmon Resonance (SPR) to Determine Binding Affinities and Kinetic Parameters Between Components Important in Fusion Machinery - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Use of Surface Plasmon Resonance (SPR) to Determine Binding Affinities and Kinetic Parameters Between Components Important in Fusion Machinery | Springer Nature Experiments [experiments.springernature.com]
- 13. Use of Surface Plasmon Resonance (SPR) to Determine Binding Affinities and Kinetic Parameters Between Components Important in Fusion Machinery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. nicoyalife.com [nicoyalife.com]
Navigating the Selectivity Landscape of Piperidinyl-Benzoxazolone Compounds: A Comparative Guide to Cross-Reactivity Studies
For researchers, scientists, and drug development professionals, the journey of a novel compound from discovery to a potential therapeutic is paved with rigorous evaluation. Among the most critical of these assessments is the characterization of a compound's selectivity—its ability to interact with its intended target while avoiding unintended interactions with other biomolecules. These off-target effects, collectively known as cross-reactivity, can lead to unforeseen toxicity or a dilution of therapeutic efficacy. This guide provides an in-depth technical comparison of the cross-reactivity profiles of piperidinyl-benzoxazolone compounds, a versatile scaffold with emerging applications in oncology and neurobiology. We will delve into the experimental methodologies used to assess their selectivity, providing field-proven insights into the causality behind these experimental choices.
The benzoxazolone nucleus is a privileged scaffold in medicinal chemistry, valued for its favorable physicochemical properties and synthetic tractability.[1][2] The incorporation of a piperidinyl moiety offers a versatile vector for tuning potency, selectivity, and pharmacokinetic properties. This guide will focus on two prominent classes of piperidinyl-benzoxazolone derivatives: dual VEGFR-2/c-Met inhibitors for oncology and ligands for the 18 kDa translocator protein (TSPO), a target in neuroinflammation and anxiety.[2][3] For a broader comparative context, we will also examine a closely related N-piperidinyl-benzimidazolone inhibitor of 8-oxo-guanine DNA glycosylase 1 (OGG1).[4]
The Imperative of Early and Comprehensive Cross-Reactivity Profiling
A compound's selectivity profile is a key determinant of its therapeutic index. Early and comprehensive assessment of off-target liabilities is not merely a regulatory requirement but a strategic imperative in drug discovery. It allows for the early identification of potential safety concerns, informs structure-activity relationship (SAR) studies to mitigate off-target effects, and can even unveil opportunities for drug repurposing.[5][6] The choice of assays to build this profile is critical and depends on the primary target and the chemical nature of the compound.
Comparative Cross-Reactivity Profiles
To illustrate the diverse selectivity profiles within this chemical class, we will examine representative compounds targeting different protein families.
Case Study 1: Dual VEGFR-2/c-Met Inhibitor (Anticancer)
Piperidinyl-benzoxazolone derivatives have shown promise as potent inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and c-Met, two receptor tyrosine kinases crucial for tumor angiogenesis and metastasis.[3][7] A key challenge in kinase inhibitor development is achieving selectivity across the vast human kinome.
On-Target Potency:
A representative compound, 11b (a p-fluorophenyl derivative) , has demonstrated potent inhibition of both VEGFR-2 and c-Met with IC50 values of 0.057 µM and 0.181 µM, respectively.[7]
Off-Target Kinase Selectivity:
To assess its selectivity, a preliminary screen of a related analog, 11a , was conducted against a small panel of kinases. At a concentration of 10 µM, compound 11a showed minimal inhibition of other kinases, suggesting a favorable selectivity profile for VEGFR-2.[3]
Table 1: Representative Kinase Selectivity Profile of a Piperidinyl-Benzoxazolone VEGFR-2/c-Met Inhibitor (Compound 11a) [3]
| Kinase Target | % Inhibition at 10 µM |
| VEGFR-2 | (Primary Target) |
| c-Met | (Primary Target) |
| EGFR | < 10% |
| HER2 | < 10% |
| PDGFRβ | < 15% |
| FGFR1 | < 10% |
| Src | < 20% |
| CDK2 | < 10% |
This table is based on the limited kinase screen of compound 11a and is intended to be illustrative. A comprehensive kinase panel would be necessary for a full selectivity assessment.
Case Study 2: Translocator Protein (TSPO) Ligand (Neuroinflammation/Anxiolytic)
Derivatives of the piperidinyl-benzoxazolone scaffold have also been identified as selective, orally active ligands for the 18 kDa translocator protein (TSPO), a mitochondrial protein implicated in neuroinflammation and anxiety disorders.[2] While potent on-target activity is essential, off-target effects, particularly at G-protein coupled receptors (GPCRs) that mediate neurotransmission, could lead to undesirable side effects.
On-Target Affinity:
A representative compound, 10d , was identified as a potent TSPO ligand with anxiolytic effects and an improved safety profile over earlier analogs.[2]
Off-Target GPCR Liability:
A crucial aspect of developing CNS-active compounds is to screen for off-target interactions with a panel of GPCRs known to be associated with adverse effects. While specific screening data for compound 10d is not publicly available, a standard industry practice would involve a broad GPCR binding or functional panel.
Table 2: Hypothetical GPCR Off-Target Profile for a Piperidinyl-Benzoxazolone TSPO Ligand
| GPCR Target | % Inhibition at 10 µM |
| TSPO | (Primary Target) |
| 5-HT1A | < 10% |
| 5-HT2A | < 15% |
| Dopamine D2 | < 5% |
| Muscarinic M1 | < 10% |
| Adrenergic α1 | < 20% |
| Histamine H1 | < 5% |
| GABA-A | < 10% |
This table represents a hypothetical but desirable selectivity profile for a CNS-active compound and is for illustrative purposes.
Case Study 3: OGG1 Inhibitor (N-Piperidinyl-Benzimidazolone Scaffold)
To provide a comparative perspective on a related scaffold, we will examine TH8535 , a potent and selective inhibitor of 8-oxo-guanine DNA glycosylase 1 (OGG1) based on an N-piperidinyl-benzimidazolone core.[4] OGG1 is a key enzyme in the base excision repair pathway, and its inhibition is a potential strategy in cancer therapy.[8][9]
On-Target Potency:
TH8535 is a sub-micromolar inhibitor of OGG1.[4]
Selectivity Against Other DNA Glycosylases:
A critical aspect of developing a DNA repair enzyme inhibitor is to ensure selectivity against other enzymes in the same pathway to avoid unintended genomic instability. TH8535 and its analogs have been profiled against a panel of other DNA glycosylases.
Table 3: Selectivity Profile of N-Piperidinyl-Benzimidazolone OGG1 Inhibitor (TH8535) Against Other DNA Repair Enzymes [4]
| Enzyme | IC50 (µM) |
| OGG1 | 0.2 |
| SMUG1 | > 100 |
| NEIL1 | > 100 |
| NTH1 | > 100 |
| Fpg | > 100 |
This high degree of selectivity for OGG1 over other DNA glycosylases is a key attribute of this compound series.[4][10]
Key Experimental Methodologies for Cross-Reactivity Profiling
The selection of appropriate assays is paramount for generating a meaningful and reliable cross-reactivity profile. The following are detailed protocols for key methodologies applicable to the piperidinyl-benzoxazolone class.
In Vitro Kinase Selectivity Assay (Luminescence-Based)
This assay is fundamental for characterizing the selectivity of kinase inhibitors. It measures the amount of ADP produced during the kinase reaction, which is proportional to kinase activity.
Causality Behind Experimental Choices: A luminescence-based assay, such as ADP-Glo™, is chosen for its high sensitivity, broad dynamic range, and compatibility with high-throughput screening. The use of a non-selective kinase inhibitor like Staurosporine as a positive control validates the assay's ability to detect inhibition.
Experimental Protocol:
-
Compound Preparation:
-
Prepare a 10 mM stock solution of the test compound in 100% DMSO.
-
Create a serial dilution of the compound in DMSO to generate a dose-response curve.
-
-
Kinase Reaction:
-
In a 384-well plate, add 1 µL of the serially diluted compound or DMSO control to each well.
-
Add 2 µL of the kinase/substrate mixture in kinase reaction buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA).
-
Initiate the reaction by adding 2 µL of ATP solution.
-
Incubate the plate at 30°C for 60 minutes.
-
-
ADP Detection:
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate for 40 minutes at room temperature.
-
Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Incubate for 30 minutes at room temperature.
-
-
Data Analysis:
-
Measure the luminescence of each well using a plate reader.
-
Plot the luminescence signal against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Caption: Workflow for an in vitro kinase selectivity assay.
Functional GPCR Off-Target Assay (cAMP Measurement)
For CNS-active compounds, assessing functional activity at GPCRs is crucial. This protocol describes a method to measure changes in intracellular cyclic AMP (cAMP) levels, a common second messenger for many GPCRs.
Causality Behind Experimental Choices: A functional assay is preferred over a simple binding assay as it provides information on the compound's effect on receptor signaling (agonist, antagonist, or inverse agonist). Measuring cAMP is a robust and well-established method for monitoring the activation of Gs and Gi-coupled GPCRs.
Experimental Protocol:
-
Cell Culture and Transfection:
-
Culture CHO-K1 or HEK293-T cells in appropriate media.
-
Transiently transfect the cells with the GPCR of interest.
-
-
Compound Treatment:
-
Plate the transfected cells in a 96-well plate.
-
The following day, replace the media with assay buffer and pre-incubate with the test compound at various concentrations for 15 minutes.
-
-
GPCR Stimulation and Lysis:
-
For antagonist testing, add a known agonist of the GPCR.
-
For agonist testing, proceed directly to the next step.
-
Incubate for 30 minutes at 37°C.
-
Lyse the cells to release intracellular cAMP.
-
-
cAMP Detection (ELISA-based):
-
Transfer the cell lysates to an ELISA plate pre-coated with a cAMP-specific antibody.
-
Add a fixed amount of HRP-conjugated cAMP.
-
Incubate for 2 hours at room temperature.
-
Wash the plate to remove unbound reagents.
-
Add a substrate solution and measure the absorbance at 450 nm. The signal is inversely proportional to the cAMP concentration in the sample.
-
-
Data Analysis:
-
Generate a standard curve using known concentrations of cAMP.
-
Calculate the cAMP concentration in each sample.
-
Plot the cAMP concentration against the compound concentration to determine EC50 (for agonists) or IC50 (for antagonists).
-
Caption: Workflow for a functional GPCR off-target assay.
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful technique to verify target engagement in a cellular environment. It is based on the principle that ligand binding can stabilize a protein against thermal denaturation.
Causality Behind Experimental Choices: CETSA is invaluable as it confirms that a compound not only binds to its target in a purified system but also reaches and engages it within the complex milieu of a living cell. This provides a more physiologically relevant measure of target engagement.
Experimental Protocol:
-
Cell Treatment:
-
Culture cells to 80-90% confluency.
-
Treat the cells with the test compound or vehicle control and incubate for a specified time (e.g., 1-3 hours) at 37°C.
-
-
Heat Shock:
-
Harvest the cells and resuspend them in PBS.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the aliquots at a range of temperatures for 3 minutes using a thermal cycler.
-
Cool the samples at room temperature for 3 minutes.
-
-
Cell Lysis and Protein Quantification:
-
Lyse the cells by freeze-thaw cycles.
-
Separate the soluble protein fraction from the precipitated protein by centrifugation.
-
Transfer the supernatant to a new tube and determine the protein concentration.
-
-
Target Protein Detection (Western Blot):
-
Separate the soluble proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Probe the membrane with a primary antibody specific for the target protein.
-
Incubate with a secondary antibody and detect the signal using chemiluminescence.
-
-
Data Analysis:
-
Quantify the band intensity for each temperature point.
-
Plot the band intensity against the temperature to generate a melting curve.
-
A shift in the melting curve in the presence of the compound indicates target engagement.
-
Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).
Conclusion and Future Directions
The piperidinyl-benzoxazolone scaffold represents a promising platform for the development of novel therapeutics targeting a range of diseases. As this guide has illustrated, a thorough understanding and early assessment of a compound's cross-reactivity profile are fundamental to its successful development. The choice of assays, from broad kinase panels for anticancer agents to functional GPCR screens for CNS-active compounds, must be tailored to the specific target and therapeutic area.
The comparative analysis of VEGFR-2/c-Met inhibitors, TSPO ligands, and the related OGG1 inhibitor highlights the diverse selectivity profiles that can be achieved from a common chemical starting point. Future work in this area will undoubtedly focus on leveraging these cross-reactivity data to design next-generation compounds with enhanced selectivity and improved safety profiles. Methodologies like CETSA will continue to be pivotal in bridging the gap between in vitro activity and in-cell target engagement, providing greater confidence in the therapeutic potential of these promising molecules.
References
- 1. Synthesis and biological profile of benzoxazolone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. New benzoxazole derivatives as potential VEGFR-2 inhibitors and apoptosis inducers: design, synthesis, anti-proliferative evaluation, flowcytometric analysis, and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of Novel Piperidinyl-Based Benzoxazole Derivatives as Anticancer Agents Targeting VEGFR-2 and c-Met Kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Optimization of N‐Piperidinyl‐Benzimidazolone Derivatives as Potent and Selective Inhibitors of 8‐Oxo‐Guanine DNA Glycosylase 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biorxiv.org [biorxiv.org]
- 6. Drug Repurposing on G Protein-Coupled Receptors Using a Computational Profiling Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Discovery of Novel Piperidinyl-Based Benzoxazole Derivatives as Anticancer Agents Targeting VEGFR-2 and c-Met Kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Potent and Selective Inhibitors of 8-Oxoguanine DNA Glycosylase - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Small Molecule Inhibitors of 8-Oxoguanine DNA Glycosylase-1 (OGG1) - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Benchmarking Guide to 3-(4-Piperidinyl)-1,3-benzoxazol-2(3H)-one Derivatives as Dopamine D₂ and Serotonin 5-HT₂ₐ Receptor Antagonists
For: Researchers, Scientists, and Drug Development Professionals
Introduction: The Rationale for Dual D₂/5-HT₂ₐ Antagonism in Neuropsychopharmacology
The intricate interplay between dopaminergic and serotonergic systems in the central nervous system is a cornerstone of modern neuropsychopharmacology. Specifically, the dopamine D₂ and serotonin 5-HT₂ₐ receptors have been identified as critical targets in the management of psychotic disorders such as schizophrenia.[1] The prevailing hypothesis posits that while blockade of D₂ receptors in the mesolimbic pathway alleviates the positive symptoms of psychosis (e.g., hallucinations, delusions), it can also lead to undesirable extrapyramidal symptoms (EPS) and hyperprolactinemia when D₂ receptors in the nigrostriatal and tuberoinfundibular pathways are affected.[2]
Atypical antipsychotics have largely distinguished themselves from their predecessors by exhibiting a potent antagonism at 5-HT₂ₐ receptors in addition to their D₂ receptor blockade.[1] This dual-receptor action is thought to mitigate the risk of EPS and potentially address the negative and cognitive symptoms of schizophrenia more effectively.[2][3] The 3-(4-Piperidinyl)-1,3-benzoxazol-2(3H)-one scaffold and its close chemical relatives, such as the 1,2-benzisoxazole bioisostere, have emerged as privileged structures in the design of agents with this desirable dual-receptor profile.
This guide provides an in-depth, objective comparison of a representative compound from this class, Iloperidone , against a panel of well-established atypical antipsychotic agents. By examining experimental data from receptor binding and functional assays, we aim to provide a clear, data-driven benchmark of its performance and offer insights into the structure-activity relationships that govern its pharmacological profile.
Compound Profiles: The Test Compound and Established Benchmarks
Test Compound: Iloperidone
Iloperidone is a potent antipsychotic agent that features a 6-fluoro-1,2-benzisoxazole moiety attached to a piperidinyl linker, a close and bioisosterically related structure to the benzoxazolone core.[4][5] Its development was a direct result of structure-activity relationship studies on 3-[[(aryloxy)alkyl]piperidinyl]-1,2-benzisoxazoles aimed at optimizing D₂/5-HT₂ₐ antagonism.[5] This makes it an exemplary candidate for benchmarking the potential of this chemical class.
Benchmark Inhibitors
To provide a robust comparative context, we have selected several widely recognized atypical antipsychotics, each with a distinct receptor binding profile:
-
Risperidone: A potent antagonist of both D₂ and 5-HT₂ₐ receptors.
-
Olanzapine: A multi-acting receptor-targeted antipsychotic (MARTA) with high affinity for D₂ and 5-HT₂ₐ receptors, among others.
-
Clozapine: The archetypal atypical antipsychotic, known for its relatively lower D₂ affinity and high 5-HT₂ₐ affinity, which contributes to its low EPS risk.
-
Ziprasidone: Characterized by a high 5-HT₂ₐ/D₂ affinity ratio and additional interactions with serotonin transporters.[3]
-
Lurasidone: A potent D₂, 5-HT₂ₐ, and 5-HT₇ receptor antagonist.[6][7]
-
Aripiprazole: A D₂ receptor partial agonist and 5-HT₁ₐ partial agonist, with antagonist activity at 5-HT₂ₐ receptors.[8][9]
Experimental Methodologies: Protocols for In Vitro Pharmacological Characterization
The following protocols represent standard, validated methodologies for assessing the affinity and functional activity of compounds at D₂ and 5-HT₂ₐ receptors. The choice of these assays is predicated on their ability to provide direct, quantitative measures of molecular interaction (binding affinity) and the subsequent cellular response (functional antagonism).
Radioligand Binding Assays: Quantifying Receptor Affinity (Kᵢ)
Radioligand binding assays are the gold standard for determining the affinity of a test compound for a specific receptor. This is achieved by measuring the ability of the unlabeled test compound to displace a high-affinity radiolabeled ligand from the receptor. The resulting inhibition constant (Kᵢ) is an inverse measure of affinity; a lower Kᵢ value signifies a higher binding affinity.
Experimental Workflow: Radioligand Binding Assay
Caption: Workflow for a competitive radioligand binding assay.
Step-by-Step Protocol:
-
Membrane Preparation:
-
Culture human embryonic kidney (HEK293) or Chinese hamster ovary (CHO) cells stably expressing the human recombinant D₂ or 5-HT₂ₐ receptor.
-
Harvest the cells and homogenize them in an ice-cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Centrifuge the homogenate at high speed (e.g., 20,000 x g) to pellet the cell membranes.
-
Wash the membrane pellet by resuspending in fresh buffer and repeating the centrifugation.
-
Resuspend the final pellet in a suitable buffer, determine the protein concentration (e.g., using a BCA assay), and store aliquots at -80°C until use.
-
-
Competitive Binding Reaction:
-
In a 96-well plate, combine the prepared cell membranes, a fixed concentration of a suitable radioligand (e.g., [³H]spiperone for D₂ receptors, [³H]ketanserin for 5-HT₂ₐ receptors), and serial dilutions of the test compound.
-
Define total binding wells (membranes + radioligand) and non-specific binding wells (membranes + radioligand + a high concentration of a known unlabeled antagonist).
-
Incubate the plate with gentle agitation for a defined period (e.g., 60 minutes) at a controlled temperature (e.g., 30°C) to reach equilibrium.
-
-
Filtration and Counting:
-
Terminate the reaction by rapid vacuum filtration through glass fiber filters (e.g., GF/C), which traps the membranes with bound radioligand.
-
Quickly wash the filters with ice-cold buffer to remove unbound radioligand.
-
Place the filters into scintillation vials, add scintillation cocktail, and quantify the amount of bound radioactivity using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration to generate a dose-response curve.
-
Use non-linear regression to determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of specific radioligand binding).
-
Convert the IC₅₀ to the inhibition constant (Kᵢ) using the Cheng-Prusoff equation, which accounts for the concentration and affinity of the radioligand used in the assay.
-
Functional Assays: Assessing Antagonist Potency (IC₅₀)
Functional assays measure the ability of a compound to inhibit the downstream cellular signaling cascade initiated by receptor activation. This provides a measure of the compound's functional potency as an antagonist.
A. Dopamine D₂ Receptor - cAMP Inhibition Assay
D₂ receptors are canonically coupled to the Gαi/o G-protein, which inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP).[10] To measure antagonism, cAMP levels are first artificially elevated with forskolin, and the ability of a D₂ agonist to inhibit this increase is measured. The antagonist's potency is then determined by its ability to reverse the agonist's effect.
Experimental Workflow: D₂ cAMP Functional Assay
Caption: Workflow for a D₂ receptor cAMP functional assay.
Step-by-Step Protocol:
-
Cell Plating: Seed CHO or HEK293 cells stably expressing the human D₂ receptor into 96- or 384-well plates and culture overnight.
-
Assay:
-
Replace the culture medium with a stimulation buffer.
-
Add serial dilutions of the test antagonist to the wells and pre-incubate.
-
Add a solution containing a fixed concentration of a D₂ agonist (e.g., dopamine or quinpirole) at its EC₈₀, plus a fixed concentration of forskolin to stimulate adenylyl cyclase.
-
Incubate for 15-30 minutes at 37°C.
-
-
Detection:
-
Lyse the cells and quantify intracellular cAMP levels using a commercially available kit, such as those based on Homogeneous Time-Resolved Fluorescence (HTRF) or AlphaScreen technology.
-
-
Analysis:
-
Plot the measured signal (which corresponds to cAMP levels) against the antagonist concentration and fit a dose-response curve to determine the IC₅₀ value.
-
B. Serotonin 5-HT₂ₐ Receptor - Calcium Flux or IP₁ Accumulation Assay
5-HT₂ₐ receptors are coupled to the Gαq G-protein, which activates phospholipase C.[11] This leads to the production of inositol trisphosphate (IP₃), which in turn triggers the release of calcium (Ca²⁺) from intracellular stores. Antagonist activity can be measured by its ability to block the Ca²⁺ release or the accumulation of a downstream metabolite, inositol monophosphate (IP₁), induced by a 5-HT₂ₐ agonist like serotonin.
Step-by-Step Protocol (Calcium Flux):
-
Cell Loading: Culture cells expressing the 5-HT₂ₐ receptor and load them with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Measurement:
-
Place the plate in a fluorescence plate reader (e.g., FLIPR).
-
Establish a baseline fluorescence reading.
-
Add serial dilutions of the test antagonist.
-
Inject a fixed concentration of a 5-HT₂ₐ agonist (e.g., serotonin) at its EC₈₀.
-
Monitor the change in fluorescence intensity over time, which corresponds to the intracellular calcium concentration.
-
-
Analysis:
-
Determine the peak fluorescence response for each antagonist concentration.
-
Plot the response against the antagonist concentration to calculate the IC₅₀ value.
-
Performance Benchmarking: Comparative Receptor Affinity Data
The following table summarizes the in vitro binding affinities (Kᵢ values, in nM) of Iloperidone and the selected benchmark antipsychotics for the human dopamine D₂ and serotonin 5-HT₂ₐ receptors. A lower Kᵢ value indicates higher affinity. The 5-HT₂ₐ/D₂ Kᵢ ratio is also presented as a key indicator of "atypicality," where a ratio greater than 1 suggests higher affinity for the 5-HT₂ₐ receptor.
| Compound | Dopamine D₂ Kᵢ (nM) | Serotonin 5-HT₂ₐ Kᵢ (nM) | 5-HT₂ₐ/D₂ Kᵢ Ratio |
| Iloperidone | 7.1[4] | 5.6[4] | 1.27 |
| Risperidone | 3.2[3] | 0.2[3] | 16.0 |
| Olanzapine | ~11-20 | ~4 | ~2.75-5.0 |
| Clozapine | ~125-350 | ~5-15 | ~8.3-70.0 |
| Ziprasidone | ~4.8 | ~0.4 | 12.0 |
| Lurasidone | 1.68[6] | 2.03[6] | 0.83 |
| Aripiprazole | 0.34[8][12] | 3.4[8][13] | 0.10 |
Note: Kᵢ values can vary between studies due to different experimental conditions (e.g., radioligand, tissue/cell preparation). The values presented are representative figures from the cited literature.
Discussion and Field-Proven Insights
This comparative analysis reveals the nuanced pharmacological landscape of D₂/5-HT₂ₐ receptor antagonists.
-
Potency and Affinity: Iloperidone demonstrates high affinity for both D₂ (Kᵢ = 7.1 nM) and 5-HT₂ₐ (Kᵢ = 5.6 nM) receptors.[4] Its D₂ affinity is comparable to that of other potent atypical agents like Ziprasidone and is significantly higher than that of Clozapine. Its 5-HT₂ₐ affinity is exceptionally high, rivaling that of Olanzapine and Aripiprazole. Lurasidone and Risperidone exhibit the highest affinities for D₂ and 5-HT₂ₐ receptors, respectively, among the comparators.[3][6]
-
Selectivity and the "Atypicality" Ratio: The 5-HT₂ₐ/D₂ Kᵢ ratio has long been a guiding principle in the development of atypical antipsychotics, with the hypothesis that a high ratio (stronger 5-HT₂ₐ blockade relative to D₂ blockade) correlates with a lower incidence of EPS.[1]
-
Risperidone, Clozapine, and Ziprasidone exhibit high ratios (>10), underscoring their potent serotonergic activity, which is a hallmark of their clinical profiles.
-
Iloperidone presents a more balanced profile with a ratio of approximately 1.27, indicating nearly equipotent affinity for both receptors. This profile is distinct from the high-ratio agents and suggests that potent, balanced antagonism can also achieve an atypical profile, as Iloperidone is known to have a low EPS liability.
-
Lurasidone and Aripiprazole interestingly show ratios of less than 1.[6][8][12][13] This challenges the simplistic view that a high 5-HT₂ₐ/D₂ ratio is the sole determinant of atypicality. For Aripiprazole, its partial agonism at the D₂ receptor is the primary mechanistic differentiator.[9] For Lurasidone, its potent affinity at both targets, coupled with activity at other receptors like 5-HT₇, contributes to its overall therapeutic effect.[7]
-
Causality and Experimental Choices: The use of both binding and functional assays is critical. While binding affinity (Kᵢ) indicates how strongly a compound interacts with the receptor, functional assays (IC₅₀) confirm that this binding translates into a biologically relevant antagonistic effect. For D₂ receptors, the cAMP assay is a direct measure of the canonical Gαi/o pathway inhibition. For 5-HT₂ₐ receptors, measuring calcium flux or IP₁ accumulation directly quantifies the Gαq-mediated signaling cascade. These self-validating systems ensure that the observed pharmacology is a true reflection of the compound's mechanism of action.
Conclusion
Benchmarking derivatives of the this compound scaffold, as exemplified by Iloperidone, reveals a class of compounds with potent and relatively balanced affinities for both D₂ and 5-HT₂ₐ receptors. This profile is distinct from many other atypical antipsychotics that exhibit a strong preference for 5-HT₂ₐ receptors. The data suggests that high potency at both targets, rather than a skewed affinity ratio alone, can be a successful strategy for achieving an atypical antipsychotic profile with a low risk of extrapyramidal side effects. This guide provides the foundational data and methodologies for researchers to objectively compare novel compounds within this chemical space against established clinical agents, facilitating the rational design of next-generation therapeutics for neuropsychiatric disorders.
References
- 1. biorxiv.org [biorxiv.org]
- 2. Ziprasidone - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. The psychopharmacology of ziprasidone: receptor-binding properties and real-world psychiatric practice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Iloperidone binding to human and rat dopamine and 5-HT receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 3-[[(Aryloxy)alkyl]piperidinyl]-1,2-benzisoxazoles as D2/5-HT2 antagonists with potential atypical antipsychotic activity: antipsychotic profile of iloperidone (HP 873) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. cambridge.org [cambridge.org]
- 7. Lurasidone - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. psychscenehub.com [psychscenehub.com]
- 9. Aripiprazole, A Drug that Displays Partial Agonism and Functional Selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Evaluation of dopamine D₂/D₃ and serotonin 5-HT₂A receptor occupancy for a novel antipsychotic, lurasidone, in conscious common marmosets using small-animal positron emission tomography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Update on the Mechanism of Action of Aripiprazole: Translational Insights into Antipsychotic Strategies Beyond Dopamine Receptor Antagonism - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Interaction of the novel antipsychotic aripiprazole with 5-HT1A and 5-HT 2A receptors: functional receptor-binding and in vivo electrophysiological studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Iloperidone in the treatment of schizophrenia: an evidence-based review of its place in therapy - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of 3-(4-Piperidinyl)-1,3-benzoxazol-2(3H)-one Derivatives: Efficacy, Selectivity, and Therapeutic Potential
This guide provides a comprehensive comparative analysis of 3-(4-Piperidinyl)-1,3-benzoxazol-2(3H)-one and its structurally related derivatives, a class of compounds with significant interest in the development of atypical antipsychotics. We will delve into their mechanism of action, structure-activity relationships (SAR), and comparative pharmacological profiles, supported by experimental data and detailed protocols for key assays.
Introduction: The Benzoxazolone Scaffold in Neuropharmacology
The benzoxazolone nucleus serves as a privileged scaffold in medicinal chemistry, notable for its physicochemical properties and versatility for chemical modification.[1][2] When combined with a piperidine moiety, it forms the core of several neurologically active agents.[3] A primary focus for these derivatives has been the treatment of schizophrenia, a complex neuropsychiatric disorder often linked to dysregulation of dopamine and serotonin pathways.[3][4]
The therapeutic efficacy of second-generation, or "atypical," antipsychotics is largely attributed to a dual antagonism of dopamine D2 and serotonin 5-HT2A receptors.[5] This dual action is believed to alleviate the positive symptoms of schizophrenia (e.g., hallucinations, delusions) by blocking D2 receptors in the mesolimbic pathway, while simultaneously mitigating extrapyramidal side effects (EPS) and potentially improving negative symptoms by blocking 5-HT2A receptors in other brain regions.[6][7] Derivatives of the this compound scaffold are designed to optimize this dual antagonism and achieve a favorable side-effect profile.
Mechanism of Action: A Symphony of Receptor Modulation
The primary mechanism of action for this class of compounds is the balanced blockade of D2 and 5-HT2A receptors.[6][8] This interaction is critical for their antipsychotic effect.
-
Dopamine D2 Receptor Antagonism : Overactivity of the dopaminergic system is a key hypothesis in the pathophysiology of schizophrenia's positive symptoms.[6] By blocking D2 receptors, these compounds reduce excessive dopaminergic signaling.[9]
-
Serotonin 5-HT2A Receptor Antagonism : Serotonin pathways modulate dopamine release.[10] Antagonism of 5-HT2A receptors can increase dopamine release in certain brain areas, such as the prefrontal cortex, which may help alleviate negative and cognitive symptoms.[7] This action also counteracts the D2 blockade in the nigrostriatal pathway, reducing the risk of motor side effects (EPS) common with older, first-generation antipsychotics.[11][12]
Beyond these primary targets, the affinity for other receptors, such as adrenergic (α1), histaminic (H1), and muscarinic (M1), dictates the overall side-effect profile, including risks of orthostatic hypotension, sedation, and weight gain.[13]
Caption: Simplified Mechanism of D2/5-HT2A Antagonism.
Comparative Pharmacological Profiles
The therapeutic utility of a specific derivative is defined by its receptor binding affinity (Ki), a measure of how tightly it binds to a target. Lower Ki values indicate higher affinity. The table below compares the binding profiles of Iloperidone, a benzisoxazole derivative, and Lurasidone, another prominent atypical antipsychotic, against a novel experimental compound to illustrate the diversity within this chemical space.[14][15]
| Compound | D2 (Ki, nM) | 5-HT2A (Ki, nM) | α1 (Ki, nM) | H1 (Ki, nM) | M1 (Ki, nM) | Reference(s) |
| Iloperidone | 6.3 | 5.6 | 36 | 473 | >10,000 | [16] |
| Lurasidone | 1.0 | 0.5 | 48 | >1,000 | >1,000 | [8][17] |
| Compound 29 * | 1.08 | 2.15 | 114 | 213 | >10,000 | [15] |
*Compound 29 is a novel benzoxazole-piperidine derivative from Huang et al. (2015).[15]
Analysis of Comparative Data:
-
Potency and Selectivity : Both Lurasidone and Compound 29 show high, nanomolar affinity for both D2 and 5-HT2A receptors, characteristic of potent atypical antipsychotics.[15][17] Iloperidone also demonstrates high affinity for these primary targets.[16]
-
Side Effect Profile Prediction :
-
Orthostatic Hypotension (α1) : Iloperidone has a higher affinity for α1 receptors compared to Lurasidone and Compound 29, suggesting a greater potential for causing orthostatic hypotension.[13][16]
-
Sedation & Weight Gain (H1) : Lurasidone's very low affinity for H1 receptors correlates with its known lower risk of sedation and weight gain compared to some other atypicals.[7][18] Compound 29 and Iloperidone have moderate to low H1 affinity, suggesting a lower risk than agents like olanzapine or clozapine.[13][15]
-
Anticholinergic Effects (M1) : All three compounds show negligible affinity for M1 muscarinic receptors, indicating a very low risk of anticholinergic side effects like dry mouth, blurred vision, and cognitive impairment.[15][16][17]
-
Structure-Activity Relationship (SAR)
Modifications to the core benzoxazolone-piperidine structure can dramatically alter its pharmacological profile.[3][19] Key insights from various studies, including the development of novel derivatives, highlight several important structural features.[15][20]
Caption: Key regions for SAR modification on the scaffold.
-
Benzoxazolone Ring (R1) : Substitutions on this ring system can fine-tune electronic properties and overall molecule shape.
-
Linker Chain (R2) : The length and nature of the alkyl chain connecting the piperidine to the terminal aromatic group are crucial. A propyl or butyl chain is often found to be optimal for high affinity at D2/5-HT2A receptors.
-
Piperidine Nitrogen (R3) : This basic nitrogen is a key pharmacophoric feature, forming critical interactions within the receptor binding pocket.
-
Terminal Aromatic Group (R4) : This part of the molecule is highly variable and is a primary driver of receptor affinity and selectivity. For instance, in one study, a fluorinated benzisoxazole moiety at this position (as seen in Compound 29) conferred high D2 and 5-HT2A affinity.[15]
Experimental Protocols
The characterization of these derivatives relies on standardized, validated assays. The protocols below are representative of the methodologies used to generate the comparative data discussed.
Protocol 1: Radioligand Receptor Binding Assay
This protocol determines the affinity (Ki) of a test compound for a specific receptor.
Causality: The principle is competitive binding. A radiolabeled ligand with known high affinity for the target receptor is incubated with a tissue/cell preparation containing the receptor. The test compound is added at varying concentrations, and its ability to displace the radioligand is measured. The concentration at which the test compound displaces 50% of the radiolabeled ligand (IC50) is determined and then converted to the inhibition constant (Ki) using the Cheng-Prusoff equation. This provides a quantitative measure of binding affinity.
Methodology:
-
Preparation of Membranes:
-
Harvest cells stably expressing the human receptor of interest (e.g., D2 or 5-HT2A) or homogenize animal brain tissue known to be rich in the receptor (e.g., rat striatum for D2).
-
Homogenize in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Centrifuge the homogenate at low speed (e.g., 1,000 x g for 10 min at 4°C) to remove nuclei and large debris.
-
Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g for 20 min at 4°C) to pellet the membranes.
-
Wash the membrane pellet by resuspending in fresh buffer and repeating the high-speed centrifugation.
-
Resuspend the final pellet in assay buffer and determine protein concentration using a Bradford or BCA assay.
-
-
Binding Assay:
-
In a 96-well plate, add in order:
-
Assay buffer.
-
Test compound at 10-12 different concentrations (serial dilutions).
-
Radioligand at a concentration near its Kd (e.g., [³H]Spiperone for D2, [³H]Ketanserin for 5-HT2A).
-
Membrane preparation (typically 50-100 µg protein per well).
-
-
Include control wells for total binding (no test compound) and non-specific binding (excess non-radiolabeled competitor, e.g., 10 µM haloperidol).
-
Incubate the plate for a defined period (e.g., 60 minutes at room temperature) to reach equilibrium.
-
-
Harvesting and Counting:
-
Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester. This separates the receptor-bound radioligand from the unbound.
-
Wash the filters multiple times with ice-cold buffer to remove residual unbound radioligand.
-
Place the filter discs into scintillation vials, add scintillation fluid, and count the radioactivity using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding = (Total binding) - (Non-specific binding).
-
Plot the percentage of specific binding against the log concentration of the test compound.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Caption: Workflow for a Radioligand Binding Assay.
Protocol 2: In Vivo Apomorphine-Induced Climbing in Mice
This behavioral assay assesses the D2 receptor antagonist activity of a compound in a living animal.
Causality: Apomorphine is a potent dopamine receptor agonist. When administered to mice, it induces a characteristic, compulsive climbing behavior by stimulating postsynaptic dopamine receptors, particularly D2, in the striatum. A compound with D2 antagonist properties will block this effect, and the degree of inhibition is a measure of its in vivo functional potency. This model helps validate that in vitro binding affinity translates to a functional effect in a complex biological system.
Methodology:
-
Animal Acclimation:
-
Use male ICR or Swiss Webster mice (20-25 g).
-
House animals in a temperature-controlled environment with a 12-hour light/dark cycle for at least one week before the experiment, with free access to food and water.
-
Acclimate mice to the testing room for at least 60 minutes before the experiment begins.
-
-
Drug Administration:
-
Group animals randomly (n=8-10 per group).
-
Administer the test compound or vehicle (e.g., saline with 0.5% Tween 80) via the desired route (e.g., intraperitoneal, i.p., or oral, p.o.).
-
Wait for the appropriate pretreatment time to allow for drug absorption and distribution (e.g., 30-60 minutes).
-
-
Induction of Climbing Behavior:
-
Place each mouse individually into a wire mesh cage (e.g., 10 x 10 x 20 cm).
-
Administer apomorphine hydrochloride (e.g., 1.5 mg/kg, subcutaneously, s.c.).
-
-
Behavioral Scoring:
-
Immediately after apomorphine injection, begin observation.
-
At 10, 20, and 30 minutes post-injection, score the climbing behavior of each mouse using a standardized scale:
-
0 : Four paws on the floor of the cage.
-
1 : Two paws on the wall of the cage.
-
2 : Four paws on the wall of the cage.
-
-
The observer should be blinded to the treatment conditions to prevent bias.
-
Calculate a total climbing score for each animal by summing the scores from the three time points.
-
-
Data Analysis:
-
Calculate the mean climbing score ± SEM for each treatment group.
-
Compare the scores of the compound-treated groups to the vehicle-treated group using a one-way ANOVA followed by a post-hoc test (e.g., Dunnett's test).
-
A statistically significant reduction in the climbing score indicates D2 antagonist activity. The dose that produces a 50% reduction (ED50) can be calculated using regression analysis.
-
Conclusion and Future Directions
The this compound scaffold remains a highly valuable starting point for the design of novel atypical antipsychotics. The comparative analysis demonstrates that subtle structural modifications can significantly refine the pharmacological profile, allowing for the optimization of D2/5-HT2A antagonism while minimizing off-target effects at adrenergic and histaminic receptors.[15] Lurasidone exemplifies a successful clinical outcome with a favorable metabolic profile due to its low affinity for H1 and M1 receptors.[18] Experimental derivatives like Compound 29 show promise in preclinical models by maintaining high potency at primary targets while exhibiting a potentially clean side-effect profile.[15]
Future research will likely focus on enhancing selectivity, particularly for D2 versus D3 receptors, and modulating activity at other serotonin receptors (e.g., 5-HT1A, 5-HT7) to further improve efficacy against negative and cognitive symptoms of schizophrenia.[8][21] The continued application of the rigorous experimental protocols outlined here will be essential for validating these next-generation compounds and advancing the treatment of psychotic disorders.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis and biological profile of benzoxazolone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Recent Development of Piperazine and Piperidine Derivatives as Antipsychotic Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Dopamine antagonist - Wikipedia [en.wikipedia.org]
- 5. dovepress.com [dovepress.com]
- 6. What are D2 receptor antagonists and how do they work? [synapse.patsnap.com]
- 7. m.youtube.com [m.youtube.com]
- 8. What is the mechanism of Lurasidone Hydrochloride? [synapse.patsnap.com]
- 9. Dopamine D2 receptor antagonists: Significance and symbolism [wisdomlib.org]
- 10. “Selective” serotonin 5-HT2A receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A review of atypical antipsychotic drugs versus conventional medication in schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. tandfonline.com [tandfonline.com]
- 13. pharmaconconsulting.com [pharmaconconsulting.com]
- 14. Iloperidone | C24H27FN2O4 | CID 71360 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 15. Synthesis and pharmacological evaluation of piperidine (piperazine)-substituted benzoxazole derivatives as multi-target antipsychotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. BiblioMed.org - Fulltext article Viewer [bibliomed.org]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. Lurasidone: A New Treatment Option for Bipolar Depression—A Review - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to In Silico Docking Studies of Benzoxazolone Derivatives
Authored for Researchers, Scientists, and Drug Development Professionals
The benzoxazolone nucleus stands as a "privileged scaffold" in medicinal chemistry, a testament to its remarkable versatility and presence in a wide array of biologically active compounds.[1][2][3] Its unique physicochemical properties—a blend of lipophilic and hydrophilic features on a modifiable framework—make it an ideal starting point for designing potent and selective therapeutic agents.[1][2][4] Benzoxazolone derivatives have demonstrated a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and neuroprotective effects.[1][2][3][5]
In the modern drug discovery paradigm, in silico molecular docking has emerged as an indispensable tool. It accelerates the identification and optimization of lead compounds by predicting how a molecule will physically interact with a biological target at the atomic level.[6][7] This computational approach offers a significant advantage in efficiency and cost-effectiveness by narrowing down vast chemical libraries to a manageable number of promising candidates for synthesis and experimental testing.[6]
This guide provides a comprehensive comparison of methodologies and best practices for conducting molecular docking studies on benzoxazolone derivatives. Drawing from field-proven insights, we will explore the causality behind experimental choices, detail self-validating protocols, and ground our discussion in authoritative references to ensure scientific integrity.
The Benzoxazolone Scaffold: A Pharmacophore of Diverse Therapeutic Potential
The efficacy of the benzoxazolone core stems from its structural and electronic properties. It can engage in various non-covalent interactions, including hydrogen bonding, hydrophobic interactions, and π-π stacking, which are crucial for high-affinity binding to biological targets. This versatility has enabled the development of derivatives that target a wide range of proteins implicated in disease.
Key Biological Targets for Benzoxazolone Derivatives:
-
Enzyme Inhibition: This is a primary mechanism for many benzoxazolone-based drugs. They have been shown to inhibit enzymes such as:
-
Cyclooxygenase-2 (COX-2): A key target in inflammation.[8]
-
DNA Gyrase: An essential bacterial enzyme, making it a target for novel antibiotics.[9][10]
-
Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2): A critical kinase in angiogenesis, targeted in cancer therapy.[11][12][13]
-
Caspase-3: An enzyme involved in apoptosis, with implications for anticancer agents.[14]
-
Myeloid differentiation protein 2 (MD2): An adaptor protein involved in the inflammatory response.[15]
-
-
Antimicrobial Targets: Studies have successfully docked benzoxazolone derivatives against microbial enzymes like Staphylococcus aureus biotin protein ligase (SaBPL), revealing potential mechanisms for combating drug-resistant bacteria.[16][17]
A Comparative Analysis of Molecular Docking Software
The choice of docking software is a critical decision that influences the accuracy and efficiency of a study. Each program utilizes different algorithms and scoring functions, leading to variations in performance.[18] A comparative understanding is essential for selecting the appropriate tool for the task, whether it's high-throughput virtual screening or precise lead optimization.
Below is a comparison of widely-used docking programs suitable for studying benzoxazolone derivatives.
| Software | Algorithm Type | Scoring Function Principle | Key Strengths | Considerations | Licensing |
| AutoDock Vina | Lamarckian Genetic Algorithm & Broyden-Fletcher-Goldfarb-Shanno (BFGS) local search | Empirical & Knowledge-based | High speed, ease of use, good accuracy for virtual screening.[19] | Can be less accurate for complex systems compared to commercial options. | Open-Source |
| Glide (Schrödinger) | Hierarchical search protocol with filters | Empirical (GlideScore, based on ChemScore) | High accuracy in pose prediction, excellent performance across diverse targets, user-friendly interface.[20][21] | Computationally intensive, requires a commercial license. | Commercial |
| GOLD (CCDC) | Genetic Algorithm | Force-field based (GOLDScore, ChemScore), Empirical (ASP, PLP) | Highly effective at handling ligand and protein flexibility, renowned for successful application in lead discovery.[6][20] | Can be slower than other methods, requires a commercial license. | Commercial |
| LeDock | Simulated Annealing & Bio-inspired algorithm | Empirical | Very fast, performs well in virtual screening scenarios.[19] | Primarily focused on speed, may require further refinement of top hits. | Academic (Free) |
Expert's Rationale: The selection hinges on the research goal. For large-scale virtual screening of a new benzoxazolone library, AutoDock Vina or LeDock are excellent first-pass tools due to their speed.[19] For the subsequent lead optimization phase, where understanding the precise binding mode and interactions is paramount, the superior accuracy and refined scoring functions of Glide or GOLD are often justified.[20][21] A common and robust strategy involves using a fast tool for initial screening followed by re-docking the top hits with a more rigorous program.
A Validated Workflow for Docking Benzoxazolone Derivatives
A successful docking study is more than just running software; it is a systematic process where each step is performed with a clear understanding of its impact on the final result. The following workflow is designed to be self-validating, incorporating checks and best practices to ensure the reliability of the predictions.
Caption: A validated workflow for in silico molecular docking studies.
Experimental Protocol: Step-by-Step Methodology
1. Target Protein Preparation
-
Causality: A raw protein structure from the Protein Data Bank (PDB) is an experimental model, not a computationally ready receptor. It contains elements like water molecules, co-factors, and ions that can interfere with docking, and it lacks hydrogen atoms, which are critical for calculating interactions. This preparation step standardizes the protein for the simulation.
-
Protocol:
-
Obtain Structure: Download the target protein's crystal structure from the PDB (e.g., VEGFR-2, PDB ID: 4ASD).
-
Clean Structure: Using a molecular visualization tool (e.g., UCSF Chimera, Schrödinger Maestro), remove all water molecules, co-crystallized ligands, and any other heteroatoms not essential for the binding interaction.
-
Protonation: Add hydrogen atoms to the protein. This is a critical step, as hydrogen bond networks are often key to ligand binding. Ensure that the protonation states of ionizable residues (like Histidine, Aspartate, Glutamate) are appropriate for a physiological pH (typically ~7.4).
-
Energy Minimization: Perform a brief, constrained energy minimization on the protein structure to relieve any steric clashes introduced during the preparation process. The backbone atoms should be constrained to preserve the experimentally determined conformation.
-
Grid Generation: Define the active site by generating a docking grid or box. This is typically centered on the position of a co-crystallized ligand or a site predicted from literature, defining the search space for the docking algorithm.
-
2. Ligand (Benzoxazolone Derivative) Preparation
-
Causality: The docking software needs a high-quality 3D representation of the ligand. A simple 2D drawing is insufficient. The ligand must be converted to a low-energy 3D conformation with correct bond orders and stereochemistry to ensure the docked pose is physically realistic.
-
Protocol:
-
Create 2D Structure: Draw the benzoxazolone derivative using a chemical sketcher (e.g., ChemDraw, MarvinSketch).
-
Convert to 3D: Use a program like Open Babel or the preparation wizards in commercial software to convert the 2D structure into a 3D model.
-
Energy Minimization: Minimize the energy of the 3D ligand structure using a suitable force field (e.g., MMFF94 or OPLS4) to obtain a stable, low-energy conformer.
-
Charge Assignment: Assign partial atomic charges (e.g., Gasteiger charges for AutoDock).
-
Define Rotatable Bonds: Identify and define the rotatable bonds within the ligand, which the docking algorithm will manipulate to explore different conformations.
-
3. Molecular Docking and Analysis
-
Causality: This is the core computational experiment. The software systematically explores thousands to millions of possible orientations and conformations of the ligand within the protein's binding site, calculating a "score" for each to estimate the binding affinity.
-
Protocol:
-
Execute Docking: Run the docking simulation using the prepared protein and ligand files, specifying the grid parameters and other settings like "exhaustiveness" (in AutoDock Vina) to control the thoroughness of the search.
-
Analyze Scores: The primary output is a list of ligand poses ranked by their docking score (e.g., binding energy in kcal/mol). A more negative score typically indicates a more favorable predicted binding affinity.
-
Visualize and Inspect Poses: Critically examine the top-ranked poses. Do not rely solely on the score. Visualize the ligand in the binding pocket and analyze the specific intermolecular interactions (hydrogen bonds, hydrophobic contacts, salt bridges) it forms with key amino acid residues. A pose that makes chemically sensible interactions with important residues is more credible than a high-scoring pose with poor interactions.
-
Trustworthiness Through Rigorous Validation
A docking result is a prediction, and its reliability must be established before it can be trusted to guide experimental work.[18][22] Validation protocols are a self-validating system that builds confidence in the chosen methodology.
Caption: A workflow for validating the trustworthiness of a docking protocol.
Protocol 1: Re-Docking the Native Ligand
-
Causality: This is the fundamental "sanity check." If your docking protocol cannot accurately reproduce the binding pose of a ligand that is already known to bind in a specific way (from a co-crystal structure), it is unlikely to be reliable for predicting the poses of new, unknown ligands.[22][23]
-
Methodology:
-
Select a high-resolution crystal structure of your target protein with a bound ligand.
-
Prepare the protein as described previously.
-
Extract the native ligand and prepare it as a separate file.
-
Dock the native ligand back into the protein's binding site using your chosen protocol.
-
Calculate the Root Mean Square Deviation (RMSD) between the heavy atoms of the top-ranked docked pose and the original crystallographic pose.
-
Validation Criterion: An RMSD value below 2.0 Å is generally considered a successful validation.[23][24][25]
-
Protocol 2: Correlation with Experimental Data
-
Causality: The ultimate goal of docking is to predict biological activity. Therefore, the most powerful validation is to demonstrate a correlation between docking scores and experimentally measured activities for a series of related compounds.
-
Methodology:
-
Gather a set of benzoxazolone derivatives with experimentally determined biological data (e.g., IC₅₀ or Kᵢ values) against your target.
-
Dock all compounds in the series using the exact same, validated protocol.
-
Plot the docking scores against the experimental activities (e.g., pIC₅₀, which is -log(IC₅₀)).
-
Validation Criterion: A good docking protocol should yield a statistically significant correlation, where compounds with higher experimental potency also have better (more negative) docking scores. This demonstrates that the model can successfully distinguish more active from less active compounds.[11][12]
-
Data Presentation: Benzoxazolone Derivatives in Action
Summarizing docking results in a structured format is crucial for comparison and interpretation. The following tables present synthesized data from published studies on benzoxazolone derivatives, showcasing how docking results are reported and correlated with experimental findings.
Table 1: Docking of Benzoxazolone Derivatives Against S. aureus Biotin Protein Ligase (SaBPL)
| Compound | Structure (Key Feature) | Docking Software | Glide Score (kcal/mol) | Glide Energy (kcal/mol) | Key Interacting Residues |
| Benzoxazolone | Unsubstituted Core | Schrödinger Glide | -4.37 | -29.62 | - |
| Derivative S2 | Substituted Benzene Ring | Schrödinger Glide | -7.49 | -40.69 | Not specified |
| Derivative S3 | Substituted Pyrrole Ring | Schrödinger Glide | -7.34 | -37.68 | Not specified |
| Data synthesized from a study on SaBPL inhibitors.[16][17] The study highlights that substitutions on either the benzene or pyrrole ring significantly improve the predicted binding affinity compared to the simple benzoxazolone core.[16][17] |
Table 2: Docking of Benzoxazole Derivatives Against VEGFR-2
| Compound ID | Experimental Activity (IC₅₀ in µM against HepG2) | Docking Score (kcal/mol) | Key Interacting Residues |
| 1 | 1.86 | -8.5 | Leu35, Val43, Lys63, Leu180 |
| 5 | 0.98 | -9.2 | Leu35, Val43, Lys63, Leu180, Asp191 |
| 10 | 12.5 | -7.1 | Val43, Lys63, Leu180 |
| Data synthesized from 3D-QSAR and molecular docking studies on benzoxazole derivatives as anticancer agents.[11][12] This demonstrates a clear correlation where the compound with the highest potency (Compound 5) also shows the most favorable docking score and engages with an additional key residue (Asp191).[11][12] |
Conclusion and Future Outlook
In silico molecular docking is a powerful, predictive tool that, when applied with rigor and proper validation, can significantly de-risk and accelerate the development of novel benzoxazolone-based therapeutics. The choice of software should be tailored to the specific research question, balancing the need for speed in initial screening with the demand for accuracy in lead optimization.
The methodologies outlined in this guide—from meticulous preparation to robust validation—provide a framework for generating trustworthy and actionable results. As computational power increases, the integration of more advanced techniques like molecular dynamics (MD) simulations will become standard practice.[23][26] MD simulations can further validate the stability of predicted binding poses over time and provide deeper insights into the thermodynamics of binding, offering an even clearer path toward the rational design of next-generation benzoxazolone drugs.
References
- 1. Synthesis and biological profile of benzoxazolone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. scite.ai [scite.ai]
- 4. researchgate.net [researchgate.net]
- 5. wjpsonline.com [wjpsonline.com]
- 6. A Comprehensive Review on the Top 10 Molecular Docking Softwares [parssilico.com]
- 7. ijpsjournal.com [ijpsjournal.com]
- 8. 2-Substituted Benzoxazoles as Potent Anti-Inflammatory Agents: Synthesis, Molecular Docking and In vivo Anti-Ulcerogenic Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ijpsonline.com [ijpsonline.com]
- 10. esisresearch.org [esisresearch.org]
- 11. In silico studies of a novel scaffold of benzoxazole derivatives as anticancer agents by 3D-QSAR, molecular docking and molecular dynamics simulations - PMC [pmc.ncbi.nlm.nih.gov]
- 12. In silico studies of a novel scaffold of benzoxazole derivatives as anticancer agents by 3D-QSAR, molecular docking and molecular dynamics simulations - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 13. researchgate.net [researchgate.net]
- 14. Investigation of some 3-substituted-2(3H)-benzoxazolone derivatives against caspase-3 : A molecular docking study [wjarr.com]
- 15. Synthesis and Anti-Inflammatory Activity Evaluation of Benzoxazole Derivatives as New Myeloid Differentiation Protein 2 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. globalresearchonline.net [globalresearchonline.net]
- 18. kuhnlab.natsci.msu.edu [kuhnlab.natsci.msu.edu]
- 19. Molecular Docking Software and Tools - Creative Proteomics [iaanalysis.com]
- 20. binf.gmu.edu [binf.gmu.edu]
- 21. Performance Evaluation of Docking Programs- Glide, GOLD, AutoDock & SurflexDock, Using Free Energy Perturbation Reference Data: A Case Study of Fructose-1, 6-bisphosphatase-AMP Analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Validation of Molecular Docking Programs for Virtual Screening against Dihydropteroate Synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. Benchmarking different docking protocols for predicting the binding poses of ligands complexed with cyclooxygenase enzymes and screening chemical libraries - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Validation of a computational docking methodology to identify the non-covalent binding site of ligands to DNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. Molecular docking, molecular dynamics simulation, and ADME profiling of novel benzoxazolone-based OGT inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
A Researcher's Guide to the Pharmacokinetic Landscape of Fluoro-Benzoxazolone Derivatives
For researchers and drug development professionals navigating the intricate world of medicinal chemistry, the benzoxazolone scaffold represents a privileged structure, offering a versatile foundation for designing novel therapeutics. The strategic incorporation of fluorine into this scaffold has emerged as a powerful tool to modulate and enhance the pharmacokinetic profile of these derivatives. This guide provides an in-depth comparison of the pharmacokinetic properties of fluoro-benzoxazolone derivatives, supported by experimental data and methodologies, to empower researchers in their quest for optimized drug candidates.
The Significance of Pharmacokinetic Optimization
The journey of a drug from administration to its target site is governed by its pharmacokinetic properties: Absorption, Distribution, Metabolism, and Excretion (ADME). A promising lead compound with excellent in vitro potency can falter in clinical development due to poor ADME characteristics, such as low bioavailability or rapid metabolic clearance. Early and comprehensive assessment of these properties is therefore paramount to de-risk drug development projects and guide medicinal chemistry efforts towards compounds with a higher probability of success.
The introduction of fluorine into drug candidates, a strategy known as fluorination, has been widely adopted to enhance metabolic stability, improve membrane permeability, and modulate pKa, thereby positively influencing the overall pharmacokinetic profile.[1]
Comparative Analysis of Fluoro-Benzoxazolone Derivatives: A Data-Driven Approach
While a comprehensive, head-to-head experimental dataset for a wide range of fluoro-benzoxazolone derivatives is not available in a single public source, we can synthesize available data and predictive models to draw meaningful comparisons. The following tables illustrate the impact of fluorination and other structural modifications on key pharmacokinetic parameters.
It is important to note that much of the publicly available data on the pharmacokinetics of novel fluoro-benzoxazolone derivatives comes from predictive, in silico models, such as ADMETLab 3.0. While these computational tools are invaluable for early-stage drug discovery, experimental validation is crucial.[2]
Table 1: Predicted Oral Bioavailability and CNS Penetration of Piperazine-Bearing Fluoro-Benzoxazolone Derivatives
| Compound | Predicted Oral Bioavailability (%) | Predicted CNS Penetration | Key Structural Features |
| Melatonin (Reference) | Moderate | High | Indole core |
| Compound 1 | Improved | Moderate | 5-Fluoro-benzoxazolone with piperazine linker |
| Compound 2 | Improved | Moderate | 5-Fluoro-benzoxazolone with substituted piperazine |
| Compound 3 | Improved | Low | 5-Fluoro-benzoxazolone with bulkier piperazine substituent |
| Compound 4 | Improved | Low | 5-Fluoro-benzoxazolone with polar piperazine substituent |
Data synthesized from predictive studies.[2] The term "Improved" indicates a better predicted profile relative to the reference compound, melatonin.
Expert Insights: The introduction of the 5-fluoro-benzoxazolone scaffold consistently leads to predictions of improved oral bioavailability compared to melatonin.[2] This is likely due to the enhanced metabolic stability conferred by the fluorine atom, which can block potential sites of metabolism. The nature of the substituent on the piperazine ring plays a crucial role in modulating CNS penetration. Bulkier and more polar substituents tend to decrease the likelihood of crossing the blood-brain barrier.
Key Experimental Workflows for Pharmacokinetic Profiling
To move beyond predictive models, robust experimental evaluation is essential. The following sections detail the standard methodologies for assessing the key pharmacokinetic properties of fluoro-benzoxazolone derivatives.
Metabolic Stability Assessment
Metabolic stability is a critical parameter that influences the in vivo half-life and oral bioavailability of a drug candidate. It is typically assessed in vitro using liver microsomes or hepatocytes. The fluorination of benzoxazolone derivatives is a common strategy to enhance metabolic stability.[1]
Experimental Protocol: Metabolic Stability in Liver Microsomes
-
Preparation of Incubation Mixture:
-
Prepare a stock solution of the fluoro-benzoxazolone derivative in a suitable organic solvent (e.g., DMSO).
-
In a microcentrifuge tube, combine liver microsomes (from human, rat, or mouse), a NADPH-regenerating system (to support cytochrome P450 enzyme activity), and phosphate buffer (pH 7.4).
-
-
Initiation of Reaction:
-
Pre-warm the microsome mixture to 37°C.
-
Add the test compound to initiate the metabolic reaction. The final concentration of the organic solvent should be kept low (typically <1%) to avoid enzyme inhibition.
-
-
Time-Course Incubation:
-
Incubate the reaction mixture at 37°C.
-
At various time points (e.g., 0, 5, 15, 30, and 60 minutes), withdraw an aliquot of the reaction mixture.
-
-
Quenching and Sample Preparation:
-
Immediately add a quenching solution (e.g., ice-cold acetonitrile containing an internal standard) to the aliquot to stop the enzymatic reaction and precipitate proteins.
-
Centrifuge the samples to pellet the precipitated proteins.
-
-
LC-MS/MS Analysis:
-
Analyze the supernatant by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to quantify the remaining parent compound.
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of the remaining parent compound against time.
-
The slope of the linear regression line corresponds to the elimination rate constant (k).
-
Calculate the in vitro half-life (t½) using the formula: t½ = 0.693 / k.
-
Visualization of the Metabolic Stability Workflow
Intestinal Permeability Assessment
The ability of a drug to permeate the intestinal epithelium is a key determinant of its oral absorption. The Caco-2 cell monolayer assay is the gold standard in vitro model for predicting human intestinal permeability.
Experimental Protocol: Caco-2 Permeability Assay
-
Cell Culture:
-
Culture Caco-2 cells on permeable Transwell® inserts for 21-25 days to allow for differentiation and formation of a polarized monolayer with tight junctions.
-
-
Monolayer Integrity Check:
-
Measure the transepithelial electrical resistance (TEER) to ensure the integrity of the cell monolayer.
-
-
Bidirectional Permeability Measurement:
-
Apical to Basolateral (A-to-B) Transport: Add the test compound to the apical (upper) chamber and measure its appearance in the basolateral (lower) chamber over time. This represents absorption from the gut into the bloodstream.
-
Basolateral to Apical (B-to-A) Transport: Add the test compound to the basolateral chamber and measure its appearance in the apical chamber. This helps to identify if the compound is a substrate for efflux transporters (e.g., P-glycoprotein).
-
-
Sample Analysis:
-
Quantify the concentration of the test compound in the donor and receiver compartments at various time points using LC-MS/MS.
-
-
Calculation of Apparent Permeability (Papp):
-
Calculate the apparent permeability coefficient (Papp) using the following formula: Papp = (dQ/dt) / (A * C0), where dQ/dt is the rate of drug appearance in the receiver chamber, A is the surface area of the membrane, and C0 is the initial drug concentration in the donor chamber.
-
Visualization of Caco-2 Permeability Assay
In Vivo Pharmacokinetic Studies: The Definitive Assessment
While in vitro assays provide valuable early insights, in vivo pharmacokinetic studies in animal models are essential for a definitive understanding of a compound's behavior in a whole organism. These studies provide crucial data on parameters such as clearance (CL), volume of distribution (Vd), half-life (t½), and oral bioavailability (F%).
Typical In Vivo Pharmacokinetic Study Design in Rats
-
Animal Model: Male Sprague-Dawley rats are commonly used.
-
Dosing:
-
Intravenous (IV) Administration: A single dose is administered via the tail vein to determine clearance, volume of distribution, and terminal half-life.
-
Oral (PO) Administration: A single dose is administered by oral gavage to determine oral bioavailability.
-
-
Blood Sampling:
-
Serial blood samples are collected at predetermined time points (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours) post-dose.
-
-
Plasma Analysis:
-
Plasma is separated from the blood samples, and the concentration of the test compound is quantified using a validated LC-MS/MS method.
-
-
Pharmacokinetic Analysis:
-
Plasma concentration-time data is analyzed using non-compartmental methods to calculate key pharmacokinetic parameters.
-
Oral bioavailability (F%) is calculated as: F% = (AUC_oral / AUC_iv) * (Dose_iv / Dose_oral) * 100.
-
Visualization of In Vivo Pharmacokinetic Study Workflow
Conclusion: A Path Towards Optimized Fluoro-Benzoxazolone Therapeutics
The strategic incorporation of fluorine into the benzoxazolone scaffold offers a promising avenue for the development of drug candidates with enhanced pharmacokinetic properties. While in silico predictions provide valuable initial guidance, a deep understanding of the structure-pharmacokinetic relationships can only be achieved through rigorous experimental evaluation. By employing the standardized in vitro and in vivo assays detailed in this guide, researchers can effectively characterize and compare the ADME profiles of novel fluoro-benzoxazolone derivatives. This data-driven approach is fundamental to selecting and advancing compounds with the greatest potential for clinical success, ultimately accelerating the delivery of new and effective medicines to patients.
References
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 3-(4-Piperidinyl)-1,3-benzoxazol-2(3H)-one
As researchers and scientists, our commitment to innovation is matched by our responsibility to ensure safety and environmental stewardship. The proper disposal of chemical reagents is a critical component of this responsibility. This guide provides a detailed protocol for the safe disposal of 3-(4-Piperidinyl)-1,3-benzoxazol-2(3H)-one, grounded in the principles of laboratory safety and regulatory compliance. As a Senior Application Scientist, the procedures outlined here are designed to be self-validating, ensuring that safety is integrated into every step of the workflow.
Part 1: Core Directive - A Proactive Approach to Safety
All chemical waste is regulated, and it is illegal and unsafe to dispose of it in the regular trash or down the sewer system without explicit permission from environmental health and safety authorities[2][3]. The procedures detailed below are based on established best practices for managing chemical waste in a laboratory setting.[4][5]
Part 2: Scientific Integrity & Logic - Hazard Assessment and Causality
While specific toxicity data for this compound is sparse, we can infer potential hazards by examining related chemical structures. The benzoxazolone nucleus is a common scaffold in pharmacologically active molecules, and derivatives can exhibit a range of biological effects, including neuroprotection and anti-inflammatory properties[6]. Similarly, other piperidinyl- and benzisoxazole-containing compounds are classified with hazards such as acute oral toxicity, skin irritation, and serious eye irritation[7][8][9][10].
Given these associations, we must assume that this compound could present similar risks. Therefore, the choice to handle and dispose of this compound as hazardous waste is a logical, scientifically-grounded decision rooted in risk mitigation.
Key Inferred Risks:
-
Toxicity: Potential for harm if swallowed, inhaled, or absorbed through the skin.
-
Irritation: Potential to cause skin and serious eye irritation.
-
Environmental Hazard: Unknown persistence and ecological impact. Benzoxazolone derivatives can undergo microbial degradation in soil, but the specific environmental fate of this compound is not documented[11][12][13][14].
This assessment dictates that the compound and any materials contaminated with it must be segregated and disposed of through a certified hazardous waste program.
Part 3: Procedural Guide to Disposal
This section provides a step-by-step methodology for the safe collection, storage, and disposal of this compound waste.
Personal Protective Equipment (PPE)
Before handling the compound or its waste, ensure you are wearing appropriate PPE. The necessity of this step is to prevent accidental exposure via inhalation, ingestion, or skin contact.[15][16]
| PPE Category | Specification | Rationale |
| Hand Protection | Nitrile or other chemically resistant gloves. Inspect for tears or holes before use.[7] | To prevent skin contact and absorption. |
| Eye Protection | Safety glasses with side shields or chemical splash goggles. | To protect eyes from dust particles or splashes. |
| Body Protection | A standard laboratory coat. | To protect skin and clothing from contamination. |
| Respiratory | Use in a well-ventilated area. A fume hood is recommended if generating dust or aerosols.[15] | To prevent inhalation of airborne particles. |
Waste Segregation and Collection
Proper segregation is crucial to prevent dangerous chemical reactions within a waste container.[2] Never mix unknown chemicals.[17]
Step-by-Step Protocol:
-
Designate a Waste Container:
-
Label the Container:
-
Immediately label the container as "Hazardous Waste."[2][17]
-
Clearly write the full chemical name: "this compound". Do not use abbreviations or chemical formulas.[2]
-
List all components of any mixtures, including solvents and their approximate percentages.
-
Include the name of the Principal Investigator and the laboratory location (building and room number).[2]
-
Mark the date when the first waste was added to the container.
-
-
Collect the Waste:
-
Solid Waste: Carefully transfer solid this compound into the designated waste container using a spatula or scoop.
-
Contaminated Labware: Disposable items such as weigh boats, pipette tips, and gloves that are contaminated with the compound should be placed in a sealed, labeled bag or directly into the solid waste container.
-
Solutions: If the compound is in solution, collect it in a designated liquid waste container, ensuring compatibility with the solvent.
-
On-Site Storage
Proper temporary storage of the waste container is essential to maintain a safe laboratory environment.
-
Closure: Keep the waste container securely capped at all times, except when adding waste.[4][17] This prevents the release of vapors and protects against spills.
-
Location: Store the container in a designated satellite accumulation area, such as a secondary containment bin within a fume hood or a ventilated cabinet.
-
Segregation: Store the container with compatible waste streams. Do not store alphabetically. Segregate by hazard class (e.g., keep away from strong acids, bases, or oxidizers).[2]
Disposal Workflow Visualization
The following diagram illustrates the decision-making and operational workflow for the proper disposal of this compound.
Caption: Decision workflow for safe chemical disposal.
Decontamination of Empty Containers
Empty containers that held this compound must be properly decontaminated before they can be disposed of as regular trash or reused.[17]
-
Triple Rinse: Rinse the container three times with a suitable solvent capable of dissolving the compound.
-
Collect Rinsate: The solvent rinsate from all three rinses is considered hazardous waste and must be collected in the appropriate liquid hazardous waste container.[17]
-
Final Wash: After the solvent rinse, wash the container with soap and water.
-
Air Dry: Allow the container to air dry completely.
-
Deface Label: Before disposal in regular trash, completely deface or remove the original chemical label to avoid confusion.[5]
Requesting Disposal
Once the waste container is nearly full (no more than 3/4 full) or has been accumulating for a set period (e.g., 150 days, check institutional policy), arrange for its disposal.[5]
-
Contact EHS: Submit a hazardous waste pickup request to your institution's Environmental Health and Safety (EHS) department.[2]
-
Provide Information: Ensure all information on the waste tag is accurate and complete to facilitate a smooth pickup process.
By adhering to this comprehensive guide, you ensure that the disposal of this compound is conducted with the highest standards of safety, scientific integrity, and environmental responsibility.
References
- 1. This compound Safety Data Sheets(SDS) lookchem [lookchem.com]
- 2. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 3. acs.org [acs.org]
- 4. pfw.edu [pfw.edu]
- 5. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 6. researchgate.net [researchgate.net]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. fishersci.com [fishersci.com]
- 9. downloads.ossila.com [downloads.ossila.com]
- 10. R-56109 hydrochloride | C12H14ClFN2O | CID 11334359 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. bibrepo.uca.es [bibrepo.uca.es]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Degradation studies on benzoxazinoids. Soil degradation dynamics of 2,4-dihydroxy-7-methoxy-(2H)-1,4-benzoxazin-3(4H)-one (DIMBOA) and its degradation products, phytotoxic allelochemicals from gramineae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. 2,3-Dihydro-1,3-benzoxazol-2-one(59-49-4)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 16. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 17. campussafety.lehigh.edu [campussafety.lehigh.edu]
Navigating the Uncharted: A Guide to Safely Handling 3-(4-Piperidinyl)-1,3-benzoxazol-2(3H)-one
Hazard Assessment: Proceeding with Caution
A thorough search for a specific Safety Data Sheet for 3-(4-Piperidinyl)-1,3-benzoxazol-2(3H)-one reveals a significant data gap. The available documentation lacks detailed toxicological information, including GHS classification, pictograms, signal words, and hazard statements[1]. This absence of specific data necessitates a cautious approach, treating the compound as potentially hazardous until proven otherwise.
To build a reliable safety profile, we turn to data from structurally similar compounds. The benzoxazolone and piperidinyl moieties are common in pharmacologically active agents[2][3][4]. Safety data for related molecules, such as 5-Fluoro-3-(4-piperidinyl)-1,2-benzisoxazole hydrochloride and other heterocyclic compounds, indicate potential hazards including:
-
Skin Irritation: Many related compounds are classified as skin irritants[5][6][7].
-
Serious Eye Irritation: The potential to cause serious eye irritation is also a recurring warning for similar chemical structures[5][6][7].
-
Acute Oral Toxicity: At least one related compound is listed as "Toxic if swallowed"[7].
Given these potential risks, a comprehensive personal protective equipment (PPE) strategy is not just recommended, but essential.
Personal Protective Equipment (PPE): A Multi-Layered Defense
A risk-based approach to PPE selection is critical. The following table outlines the recommended PPE for handling this compound, based on the potential hazards identified from related compounds and general best practices for handling hazardous chemicals[8][9][10][11].
| PPE Component | Standard | Rationale |
| Hand Protection | Double-gloving with chemotherapy-rated nitrile gloves (ASTM D6978)[8] | Protects against potential skin irritation and absorption. Double-gloving provides an extra layer of security against tears and contamination. |
| Eye Protection | Chemical splash goggles meeting ANSI Z87.1 standards[9] | Shields eyes from potential splashes and aerosols, which could cause serious irritation. |
| Body Protection | Disposable, low-permeability gown with knit cuffs[8] | Prevents contamination of personal clothing and skin. |
| Respiratory Protection | NIOSH-approved N95 respirator or higher[8] | Recommended when handling the solid compound outside of a certified chemical fume hood to prevent inhalation of airborne particles. |
| Foot Protection | Closed-toe shoes | Standard laboratory practice to protect against spills. |
Safe Handling and Engineering Controls: Minimizing Exposure
The primary goal is to minimize all routes of exposure—inhalation, ingestion, and dermal contact.
Engineering Controls
-
Chemical Fume Hood: All manipulations of this compound, especially handling of the solid powder, should be conducted in a certified chemical fume hood to control airborne particles.
-
Ventilation: Ensure adequate general laboratory ventilation.
Procedural Guidance
-
Preparation: Before handling the compound, ensure all necessary PPE is donned correctly. Prepare the work area within the chemical fume hood by lining it with absorbent, disposable bench paper.
-
Weighing: When weighing the solid compound, use a balance inside the fume hood or a vented balance safety enclosure.
-
Solution Preparation: When preparing solutions, add the solid to the solvent slowly to avoid splashing.
-
Post-Handling: After handling, decontaminate all surfaces and equipment. Remove PPE in the correct order to prevent cross-contamination.
The following diagram illustrates the decision-making process for selecting the appropriate level of PPE and engineering controls.
Caption: Decision tree for selecting appropriate PPE and engineering controls.
Spills, Decontamination, and Disposal: A Life-Cycle Approach
A comprehensive safety plan extends beyond handling to include procedures for accidental spills and the proper disposal of waste.
Spill Response
In the event of a spill:
-
Evacuate and Alert: Evacuate the immediate area and alert colleagues and the laboratory supervisor.
-
Assess the Spill: Determine the extent of the spill and if you can safely clean it up. For large spills, contact the institutional safety office.
-
Don Appropriate PPE: At a minimum, wear double nitrile gloves, safety goggles, a disposable gown, and an N95 respirator.
-
Contain and Clean: For solid spills, gently cover with a damp paper towel to avoid raising dust, then use absorbent pads to clean the area. For liquid spills, use an appropriate chemical spill kit.
-
Decontaminate: Clean the spill area with a suitable decontaminating solution (e.g., 10% bleach solution followed by 70% ethanol), then wipe with water.
-
Dispose of Waste: All contaminated materials must be disposed of as hazardous chemical waste.
Disposal Plan
All waste contaminated with this compound, including disposable PPE, bench paper, and cleaning materials, must be collected in a dedicated, labeled hazardous waste container. Follow all institutional and local regulations for the disposal of chemical waste. Do not dispose of this compound down the drain.
The following workflow outlines the safe handling and disposal process.
References
- 1. lookchem.com [lookchem.com]
- 2. Synthesis of some 2(3H)-benzoxazolone derivatives and their in-vitro effects on human leukocyte myeloperoxidase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and biological profile of benzoxazolone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. fishersci.com [fishersci.com]
- 6. tcichemicals.com [tcichemicals.com]
- 7. 1,3-Dihydro-1-(4-piperidinyl)-2H-benzimidazol-2-one | C12H15N3O | CID 88638 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. pharmacytimes.com [pharmacytimes.com]
- 9. Personal Protective Equipment in Chemistry | Environmental Health and Safety [ehs.dartmouth.edu]
- 10. 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]
- 11. Personal protective equipment in your pharmacy - Alberta College of Pharmacy [abpharmacy.ca]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
